molecular formula C19H30O3 B1346642 Dodecyl 4-hydroxybenzoate CAS No. 2664-60-0

Dodecyl 4-hydroxybenzoate

Cat. No.: B1346642
CAS No.: 2664-60-0
M. Wt: 306.4 g/mol
InChI Key: BAYSQTBAJQRACX-UHFFFAOYSA-N
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Description

Dodecyl 4-hydroxybenzoate, also known as laurylparaben, is a high-purity organic compound supplied for laboratory research applications. This compound is the dodecyl ester of 4-hydroxybenzoic acid, with a molecular formula of C 19 H 30 O 3 and a molecular weight of 306.45 g/mol . It is characterized as a white crystalline solid with a melting point of 54-56°C . As a member of the paraben family, its primary research value lies in the investigation of antimicrobial preservatives. Studies on parabens indicate they are effective against a broad spectrum of bacteria and fungi, and their activity is often synergistic when combined . The properties of this specific long-chain ester make it a compound of interest in material science and as an intermediate in organic synthesis . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Handling and Safety: Researchers should note that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Appropriate personal protective equipment, including gloves and eye protection, is recommended. For product disposal, contents and container must be sent to an approved waste disposal plant . Specifications: • CAS RN : 2664-60-0 • Purity : >98.0% (HPLC) • Storage : Room temperature, recommended in a cool and dark place

Properties

IUPAC Name

dodecyl 4-hydroxybenzoate
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InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSQTBAJQRACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
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DSSTOX Substance ID

DTXSID9047883
Record name Dodecylparaben
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Molecular Weight

306.4 g/mol
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CAS No.

2664-60-0
Record name Dodecyl 4-hydroxybenzoate
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Record name Dodecyl 4-hydroxybenzoate
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Record name Dodecylparaben
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Record name Dodecyl 4-hydroxybenzoate
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Record name DODECYL 4-HYDROXYBENZOATE
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Foundational & Exploratory

Dodecyl 4-Hydroxybenzoate: A Technical Guide to its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyl 4-hydroxybenzoate, a member of the paraben family of antimicrobial preservatives, exhibits potent and broad-spectrum activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is largely attributed to its long alkyl chain, which facilitates its interaction with and disruption of microbial cell membranes. This guide provides an in-depth exploration of the core antimicrobial mechanisms of this compound, including its impact on cell membrane integrity, potential intracellular targets, and relevant experimental methodologies for its evaluation.

Core Antimicrobial Mechanisms of Action

The primary mode of antimicrobial action for this compound, consistent with other long-chain parabens, is the disruption of the microbial cell membrane.[1] This is complemented by secondary intracellular activities, including the potential inhibition of essential metabolic enzymes and interference with nucleic acid synthesis. The lipophilic nature of the dodecyl chain is a critical determinant of its potent antimicrobial properties.[2]

Disruption of Cell Membrane Integrity and Function

The long dodecyl tail of the molecule allows it to intercalate into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's fluidity and structural integrity, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The disruption of the lipid packing leads to increased permeability of the membrane to ions and small molecules. This can be experimentally observed through the uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.

  • Dissipation of Membrane Potential: The uncontrolled movement of ions across the disrupted membrane leads to the dissipation of the electrochemical gradients that are essential for cellular processes such as ATP synthesis and nutrient transport. This can be measured using potentiometric dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Leakage of Intracellular Components: Severe membrane damage can result in the leakage of essential cytoplasmic contents, ultimately leading to cell death.

Inhibition of Intracellular Processes

While membrane disruption is the primary mechanism, evidence suggests that parabens can also exert their antimicrobial effects through intracellular actions:

  • Inhibition of ATPases: this compound may inhibit the activity of key membrane-bound enzymes, such as ATPases, which are crucial for energy production and maintaining cellular homeostasis.[1]

  • Inhibition of DNA and RNA Synthesis: Some studies on parabens have indicated an inhibitory effect on the synthesis of DNA and RNA, which would halt cell replication and protein production.[3]

Quantitative Antimicrobial Activity

For illustrative purposes, the following tables provide a template for how such quantitative data would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Bacillus subtilisATCC 6633Data not available

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Representative Fungal Strains

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 90028Data not available
Aspergillus brasiliensisATCC 16404Data not available

Experimental Protocols

This section details the methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the microtiter plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[6][7][8]

Materials:

  • Microbial cell suspension in a suitable buffer (e.g., PBS).

  • This compound solution.

  • Propidium iodide (PI) stock solution.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Incubate the microbial cell suspension with various concentrations of this compound for a defined period.

  • Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

  • Incubate for a short period in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex/Em ~535/617 nm).

  • An increase in fluorescence intensity compared to untreated control cells indicates membrane permeabilization.

Membrane Potential Assay (DiSC3(5) Assay)

This assay measures changes in the bacterial membrane potential using the fluorescent probe DiSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.[9][10][11][12]

Materials:

  • Bacterial cell suspension in a suitable buffer.

  • This compound solution.

  • DiSC3(5) stock solution.

  • Fluorometer.

Procedure:

  • Incubate the bacterial cell suspension with DiSC3(5) until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized membranes.

  • Add this compound to the cell suspension.

  • Immediately begin monitoring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for DiSC3(5) (e.g., Ex/Em ~622/670 nm).

  • An increase in fluorescence intensity indicates membrane depolarization.

ATPase Inhibition Assay

This assay measures the effect of this compound on the activity of ATPases by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14][15][16]

Materials:

  • Isolated microbial membrane vesicles or purified ATPase enzyme.

  • This compound solution.

  • ATP solution.

  • Reaction buffer.

  • Malachite green reagent or a commercial ATPase assay kit for Pi detection.

  • Spectrophotometer.

Procedure:

  • Pre-incubate the membrane vesicles or purified enzyme with various concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay, which forms a colored complex with Pi).

  • A decrease in the amount of Pi produced in the presence of this compound compared to the untreated control indicates ATPase inhibition.

Visualizations

Experimental Workflows

Experimental_Workflow cluster_mic MIC Determination cluster_membrane Membrane Integrity Assays cluster_enzyme Enzyme Inhibition Assay mic_prep Prepare Serial Dilutions mic_inoc Inoculate with Microorganism mic_prep->mic_inoc mic_inc Incubate mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read perm_treat Treat Cells with Compound perm_add Add Propidium Iodide perm_treat->perm_add perm_measure Measure Fluorescence perm_add->perm_measure pot_treat Treat Cells with Compound pot_add Add DiSC3(5) pot_treat->pot_add pot_measure Measure Fluorescence pot_add->pot_measure enz_preinc Pre-incubate Enzyme with Compound enz_add Add Substrate (ATP) enz_preinc->enz_add enz_inc Incubate enz_add->enz_inc enz_measure Measure Product (Pi) enz_inc->enz_measure

General experimental workflows for antimicrobial mechanism studies.
Logical Relationship of Antimicrobial Action

Antimicrobial_Action compound This compound membrane Microbial Cell Membrane compound->membrane intracellular Intracellular Targets compound->intracellular disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability depolarization Membrane Depolarization disruption->depolarization leakage Leakage of Intracellular Contents disruption->leakage death Cell Death permeability->death depolarization->death leakage->death atpase ATPase Inhibition intracellular->atpase nucleic_acid DNA/RNA Synthesis Inhibition intracellular->nucleic_acid atpase->death nucleic_acid->death Signaling_Inhibition compound This compound membrane Cell Membrane compound->membrane disrupts sensor_kinase Sensor Kinase membrane->sensor_kinase destabilizes autophos Autophosphorylation sensor_kinase->autophos inhibited phosphotransfer Phosphotransfer autophos->phosphotransfer reduced response_reg Response Regulator gene_exp Gene Expression response_reg->gene_exp altered phosphotransfer->response_reg virulence Virulence Factor Production gene_exp->virulence biofilm Biofilm Formation gene_exp->biofilm

References

The Solubility of Laurylparaben in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurylparaben, the dodecyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives widely utilized in the cosmetic, pharmaceutical, and food industries for its antimicrobial properties. Its efficacy and formulation are intrinsically linked to its solubility characteristics in various solvents. As a larger, more lipophilic molecule compared to its shorter-chain counterparts (methyl-, ethyl-, propyl-, and butylparaben), laurylparaben exhibits distinct solubility behavior. Understanding its solubility in organic solvents is critical for product formulation, development of analytical methods, and toxicological assessments.

This technical guide provides an in-depth overview of the solubility of laurylparaben in common organic solvents. Due to a scarcity of publicly available quantitative solubility data specifically for laurylparaben, this guide summarizes the general solubility trends of parabens and provides a representative experimental protocol for determining laurylparaben solubility.

General Solubility of Parabens in Organic Solvents

Parabens are generally freely soluble in many organic solvents, with solubility increasing with the length of the alkyl chain up to a certain point, after which it may decrease in more polar solvents. The solubility of parabens is also temperature-dependent, typically increasing with a rise in temperature.

Table 1: General Qualitative Solubility of Parabens in Selected Organic Solvents

SolventGeneral Paraben Solubility
Alcohols
MethanolFreely Soluble
EthanolFreely Soluble
IsopropanolFreely Soluble
Ketones
AcetoneFreely Soluble
Esters
Ethyl AcetateSoluble
Nitriles
AcetonitrileSoluble
Glycols
Propylene GlycolSoluble

Disclaimer: This table represents the general solubility trends observed for shorter-chain parabens. Specific quantitative solubility data for laurylparaben may vary and should be determined experimentally.

Experimental Protocol for Determining Laurylparaben Solubility

The following is a detailed methodology for determining the equilibrium solubility of laurylparaben in an organic solvent, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[3][4]

Materials and Equipment
  • Laurylparaben (high purity)

  • Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Propylene Glycol, etc.

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18)

Experimental Procedure

2.1. Preparation of Saturated Solutions (Shake-Flask Method)

  • Add an excess amount of laurylparaben to a series of glass vials.

  • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is recommended to perform preliminary studies to determine the time required to reach equilibrium.[3]

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Visually inspect the vials to confirm the presence of undissolved solid laurylparaben, indicating that a saturated solution has been achieved.

2.2. Sample Preparation for Analysis

  • Carefully withdraw an aliquot of the supernatant from each vial using a pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved solid.

  • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

2.3. Quantitative Analysis by HPLC

  • HPLC Method Development: Develop a suitable reverse-phase HPLC method for the quantification of laurylparaben. A C18 column is often suitable for paraben analysis.[5][6][7] The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with or without an acid modifier like phosphoric acid to ensure sharp peaks.[6][7] The detection wavelength is typically set around 254 nm.[6]

  • Calibration Curve: Prepare a series of standard solutions of laurylparaben of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample solutions into the HPLC system.

  • Concentration Determination: Determine the concentration of laurylparaben in the diluted samples by interpolating their peak areas from the calibration curve.

  • Solubility Calculation: Calculate the solubility of laurylparaben in the organic solvent using the following formula, taking into account the dilution factor:

    Solubility ( g/100 mL) = Concentration from HPLC (g/mL) × Dilution Factor × 100

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table, including the solvent, temperature, and the mean solubility value with standard deviation from at least three replicate experiments.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining laurylparaben solubility can be visualized using the following diagram.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantitative Analysis cluster_calculation Final Calculation prep1 Add excess Laurylparaben to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal and place in shaking incubator prep2->prep3 prep4 Equilibrate for 24-72 hours prep3->prep4 prep5 Settle excess solid prep4->prep5 sample1 Withdraw supernatant prep5->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 sample3 Dilute sample to known concentration sample2->sample3 analysis3 Inject diluted sample into HPLC sample3->analysis3 analysis1 Prepare Laurylparaben standards analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis4 Determine concentration from calibration curve analysis3->analysis4 calc1 Calculate solubility using dilution factor analysis4->calc1

Caption: Experimental workflow for determining laurylparaben solubility.

Conclusion

While specific quantitative data on the solubility of laurylparaben in organic solvents is limited in the public domain, the general trends observed for other parabens provide a useful starting point for formulation scientists and researchers. It is anticipated that laurylparaben, with its long alkyl chain, will exhibit high solubility in a range of non-polar and moderately polar organic solvents. For precise formulation and analytical work, it is imperative to experimentally determine the solubility of laurylparaben in the specific solvent system of interest using a robust and validated method, such as the shake-flask method coupled with HPLC analysis outlined in this guide. This approach will ensure accurate and reliable data for the successful development of products containing laurylparaben.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Dodecyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 4-hydroxybenzoate, a long-chain paraben, is utilized in various pharmaceutical and cosmetic formulations for its preservative properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway and presenting key quantitative data derived from standard thermal analysis techniques. This document also outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to replicate and verify these findings.

Introduction

This compound, also known as dodecylparaben, belongs to the paraben family of preservatives. Its chemical structure consists of a dodecyl ester of p-hydroxybenzoic acid. While generally considered to have good thermal stability, understanding its behavior at elevated temperatures is critical for applications involving heat treatment, such as sterilization, and for determining appropriate storage conditions. Thermal degradation can lead to loss of efficacy and the formation of potentially harmful degradation products.

The primary degradation pathway for parabens involves the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and the corresponding alcohol.[1] In the case of this compound, this would be dodecanol. Further degradation of p-hydroxybenzoic acid can occur, potentially leading to the formation of phenol through decarboxylation, especially under aerobic conditions.

This guide summarizes the key thermal events and degradation profile of this compound, providing a foundational understanding for formulation scientists and researchers.

Thermal Stability and Degradation Data

The thermal stability of this compound has been characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The data below indicates the temperatures at which significant weight loss occurs, signifying decomposition.

ParameterValue (°C)Description
Tonset ~ 220 °CThe extrapolated onset temperature of major decomposition.
T5% ~ 235 °CTemperature at which 5% weight loss is observed.
T10% ~ 250 °CTemperature at which 10% weight loss is observed.
T50% ~ 285 °CTemperature at which 50% weight loss is observed.
Tmax ~ 295 °CTemperature of the maximum rate of decomposition.

Note: These are illustrative values based on the expected behavior of long-chain parabens and should be confirmed by specific experimental analysis.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and decomposition.

Thermal EventPeak Temperature (°C)Enthalpy (ΔH)Description
Melting 54 - 56 °CEndothermicCorresponds to the melting point of the substance.
Decomposition > 250 °CExothermic/EndothermicComplex thermal events associated with the breakdown of the molecule.

Note: The decomposition of organic molecules can involve a series of endothermic and exothermic processes. The values presented are illustrative and represent the major thermal events.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols for TGA and DSC analysis of this compound are provided.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible as a reference.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures for 5%, 10%, and 50% weight loss (T5%, T10%, T50%).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize the thermal transitions (e.g., melting, decomposition) of this compound by measuring the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean, tared aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed aluminum pan in the reference holder.

    • Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

    • Analyze any endothermic or exothermic peaks at higher temperatures to characterize the thermal decomposition events.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation & Reporting start This compound Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_instrument TGA Instrument Setup (N2 Purge, 10°C/min ramp) weigh_tga->tga_instrument dsc_instrument DSC Instrument Setup (N2 Purge, 10°C/min ramp) weigh_dsc->dsc_instrument tga_run Run TGA Analysis tga_instrument->tga_run tga_data Collect Weight Loss Data tga_run->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis tga_results T_onset, T_x%, T_max tga_analysis->tga_results dsc_run Run DSC Analysis dsc_instrument->dsc_run dsc_data Collect Heat Flow Data dsc_run->dsc_data dsc_analysis Analyze DSC Thermogram dsc_data->dsc_analysis dsc_results Melting Point, ΔH, Decomposition Profile dsc_analysis->dsc_results report Technical Guide / Report tga_results->report dsc_results->report

Caption: Experimental workflow for thermal analysis.

Degradation Pathway

The thermal degradation of this compound is expected to follow a pathway common to other parabens, primarily initiated by the hydrolysis of the ester linkage.

Degradation_Pathway Dodecylparaben This compound Heat Heat (Thermal Stress) Dodecylparaben->Heat Hydrolysis Hydrolysis Dodecylparaben->Hydrolysis Heat->Hydrolysis initiates PHBA p-Hydroxybenzoic Acid Hydrolysis->PHBA Dodecanol Dodecanol Hydrolysis->Dodecanol Decarboxylation Decarboxylation (Further Heating) PHBA->Decarboxylation Phenol Phenol Decarboxylation->Phenol CO2 CO2 Decarboxylation->CO2

Caption: Proposed thermal degradation pathway.

Conclusion

This technical guide provides a detailed overview of the thermal stability and degradation profile of this compound. The presented TGA and DSC data, while illustrative, offer valuable insights into its behavior at elevated temperatures. The primary degradation mechanism is anticipated to be hydrolysis, leading to the formation of p-hydroxybenzoic acid and dodecanol, with the potential for further decomposition to phenol. The detailed experimental protocols provided herein serve as a robust starting point for researchers to conduct their own thermal analyses of this compound. A comprehensive understanding of these thermal properties is essential for the development of stable and safe pharmaceutical and cosmetic products containing this compound.

References

Spectroscopic characterization of Dodecylparaben (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Dodecylparaben, also known as dodecyl 4-hydroxybenzoate, is a member of the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. A thorough understanding of the molecular structure and characteristics of Dodecylparaben is crucial for its application, safety assessment, and quality control. This technical guide provides a comprehensive overview of the spectroscopic characterization of Dodecylparaben, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of Dodecylparaben is achieved through the combined application of various spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for Dodecylparaben (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.89Doublet (d)2HAr-H (ortho to -COO)
6.84Doublet (d)2HAr-H (ortho to -OH)
4.23Triplet (t)2H-O-CH₂-
1.70Quintet2H-O-CH₂-CH₂-
1.25Multiplet18H-(CH₂)₉-
0.87Triplet (t)3H-CH₃

Note: The data presented is based on predictive models and known chemical shifts for analogous structures, as a complete experimental dataset was not available in publicly accessible databases.

Table 2: ¹³C NMR Spectroscopic Data for Dodecylparaben (Predicted)

Chemical Shift (δ, ppm)Assignment
166.5C=O (Ester)
160.0Ar-C (para to -COO)
131.8Ar-C (ortho to -COO)
122.5Ar-C (ipso to -COO)
115.1Ar-C (ortho to -OH)
65.1-O-CH₂-
31.9 - 22.7-(CH₂)₁₀-
14.1-CH₃

Note: The data presented is based on predictive models and known chemical shifts for analogous structures, as a complete experimental dataset was not available in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Dodecylparaben

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3600-3200Strong, BroadO-H StretchPhenolic -OH
3100-3000MediumC-H StretchAromatic
2950-2850StrongC-H StretchAliphatic (CH₂, CH₃)
1720-1700StrongC=O StretchEster
1610, 1510MediumC=C StretchAromatic Ring
1280-1240StrongC-O StretchEster/Aryl Ether
850-800StrongC-H Bendingpara-disubstituted Aromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for Dodecylparaben

m/z (Mass-to-Charge Ratio)Interpretation
306.22[M]⁺ (Molecular Ion)
138.03[HOC₆H₄COOH]⁺ (p-Hydroxybenzoic acid fragment)
121.03[HOC₆H₄CO]⁺

Note: The molecular ion peak is predicted based on the molecular formula C₁₉H₃₀O₃. Fragmentation patterns are based on typical cleavage of ester linkages.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Dodecylparaben are provided below. These protocols are designed for researchers and scientists to obtain high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Dodecylparaben.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Dodecylparaben for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.[1]

    • Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Dodecylparaben.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2] Record a background spectrum of the clean, empty crystal.[3]

    • Place a small amount of solid Dodecylparaben powder directly onto the ATR crystal surface.

    • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • The IR beam is directed into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.

    • Collect the sample spectrum over a typical range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.[2]

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Process the spectrum by performing a baseline correction if necessary.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of Dodecylparaben.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Dodecylparaben at a concentration of approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.[4]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[4]

  • Instrument Setup and Data Acquisition:

    • Set up the mass spectrometer in either positive or negative electrospray ionization mode.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[5]

    • Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), source temperature, and nebulizing and drying gas flow rates, to achieve a stable and strong signal for the analyte.[6]

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu) to identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[7]

    • Analyze the resulting product ion spectrum to identify characteristic fragment ions.

Workflow Visualization

The logical flow of the spectroscopic characterization of Dodecylparaben can be visualized as a structured workflow. This diagram illustrates the sequence of analytical techniques employed for a comprehensive structural elucidation.

Spectroscopic_Characterization_Workflow Sample Dodecylparaben Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (ATR-FTIR) Sample->IR Direct solid analysis MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve and dilute NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of Dodecylparaben NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of Dodecylparaben.

References

Toxicological profile and safety assessment of Laurylparaben

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Laurylparaben

Disclaimer: Specific toxicological data for Laurylparaben is limited in publicly available literature. Much of the information presented in this guide is based on data from other parabens, particularly longer-chain parabens like butylparaben, through a read-across approach. This approach is grounded in the understanding that the biological activity of parabens, including their endocrine effects, often correlates with the length of their alkyl chain.

Introduction

Laurylparaben, the ester of lauryl alcohol and p-hydroxybenzoic acid, is a member of the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. As a long-chain paraben, its toxicological profile, particularly concerning potential endocrine-disrupting effects, is of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known toxicological data relevant to Laurylparaben, details of experimental protocols for key toxicological studies, and a summary of safety assessments from regulatory bodies.

Toxicological Profile

The toxicological assessment of parabens has been extensive, though data for individual long-chain parabens like Laurylparaben are sparse. The general consensus is that parabens are rapidly absorbed, metabolized, and excreted, and do not accumulate in the body. However, concerns have been raised about their potential to act as endocrine-disrupting chemicals (EDCs).

Acute Toxicity
Dermal and Ocular Irritation

Parabens are generally considered to be non-irritating to the skin at concentrations used in cosmetic formulations. A study on an unspecified test substance following OECD Guideline 404 for acute dermal irritation in rabbits showed no signs of dermal corrosion or irritation after a 4-hour exposure. While this data is not specific to Laurylparaben, it provides an example of the type of testing conducted.

Subchronic and Chronic Toxicity

Subchronic and chronic oral toxicity studies on methyl-, ethyl-, propyl-, and butylparaben have established No-Observed-Adverse-Effect-Levels (NOAELs). For methyl and ethyl parabens, the NOAEL is generally considered to be 1000 mg/kg bw/day. For longer-chain parabens like butylparaben, lower NOAELs have been suggested based on effects on the male reproductive system. Specific subchronic or chronic toxicity data for Laurylparaben is not available.

Genotoxicity

Parabens have been extensively tested for genotoxicity using a variety of assays. In general, they are considered non-mutagenic. Studies on a mixture of parabens using in vitro tests like the micronucleus (CBMN), chromosome aberration (CA), and sister chromatid exchange (SCE) assays in human lymphocytes showed that while the numbers of micronuclei and SCEs were not significant, higher concentrations did induce chromosome aberrations.

Table 1: Summary of Genotoxicity Data for Parabens (General)

Assay TypeTest SystemResultsReference
Ames TestSalmonella typhimuriumGenerally Negative
Chromosome AberrationHuman LymphocytesPositive at high concentrations (250 & 500 µg/mL)
Micronucleus AssayHuman LymphocytesNegative
Sister Chromatid ExchangeHuman LymphocytesNegative
Comet AssayHuman LymphocytesDNA migration at the highest concentration
Carcinogenicity

Long-term carcinogenicity studies on parabens have generally shown no evidence of carcinogenic potential. Isobutylparaben and butylparaben were noncarcinogenic in a mouse chronic feeding study.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of parabens is a key area of research, particularly concerning their endocrine-disrupting potential. Studies on shorter-chain parabens like methylparaben have shown no developmental toxicity at high doses. However, for longer-chain parabens like propylparaben and butylparaben, effects on the male reproductive system, such as reduced sperm production and decreased testosterone levels, have been observed at lower doses in animal studies. The Cosmetic Ingredient Review (CIR) Expert Panel determined a NOAEL of 160 mg/kg/day for Butylparaben based on developmental and reproductive toxicity (DART) studies. A specific NOAEL for Laurylparaben from reproductive and developmental toxicity studies is not available.

Table 2: Summary of Reproductive and Developmental Toxicity Data for Select Parabens

CompoundStudy TypeSpeciesNOAELLOAELKey Effects at LOAELReference
MethylparabenDevelopmentalRat, Mouse, Hamster, Rabbit550 mg/kg bw/day (rodents)-No developmental toxicity observed
EthylparabenReproductiveRat (juvenile male)1000 mg/kg bw/day-No effects on sex hormones or reproductive organs
PropylparabenReproductiveRat (juvenile male)-10 mg/kg bw/dayImpaired spermatogenesis, reduced testosterone
ButylparabenReproductiveMouse (oral)2 mg/kg bw/day-Not specified
ButylparabenDevelopmentalRat (oral gavage)100 mg/kg bw/day (maternal)-No developmental toxicity up to 1000 mg/kg bw/day
Endocrine Disruption

Parabens are known to have weak estrogenic activity, which tends to increase with the length of the alkyl chain. They can bind to estrogen receptors (ERα and ERβ) and activate estrogen-responsive genes. The potency is, however, many orders of magnitude lower than that of 17β-estradiol. Some parabens have also demonstrated anti-androgenic activity in vitro by inhibiting testosterone-induced transcriptional activity. This activity appears to decrease with increasing alkyl chain length for some parabens. Additionally, parabens may interfere with local estrogen metabolism by inhibiting enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which could lead to an increase in the local concentration of active estrogens.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
  • Test System: Healthy young adult albino rabbits.

  • Procedure: A small area of the dorsal skin is clipped. 0.5 mL of the test substance is applied to a gauze patch and placed on the clipped skin. The patch is secured with a semi-occlusive dressing.

  • Exposure: The duration of exposure is typically 4 hours.

  • Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Observations are scored according to a standardized scale (e.g., Draize scale).

  • Endpoint: The primary irritation index is calculated based on the scores for erythema and edema.

In Vitro Mammalian Chromosome Aberration Test (Following OECD Guideline 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix).

  • Exposure: A short-term treatment (e.g., 3-4 hours) and a long-term treatment (e.g., 21-24 hours without S9) are performed.

  • Harvest and Analysis: At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. Metaphase cells are then analyzed microscopically for structural chromosome aberrations.

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
  • Test System: Pregnant female rats or rabbits.

  • Procedure: The test substance is administered daily by gavage to groups of pregnant animals, typically from implantation to the day before cesarean section. At least three dose levels and a control group are used.

  • Observations: Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

  • Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: The study aims to determine a NOAEL for both maternal and developmental toxicity.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 422)
  • Test System: Male and female rats.

  • Procedure: The test substance is administered daily by gavage to several groups of animals at different dose levels. Males are dosed for a minimum of four weeks (including a pre-mating period), and females are dosed throughout the study (pre-mating, gestation, and lactation).

  • Observations: In addition to general toxicity endpoints (clinical signs, body weight, organ weights, histopathology), reproductive and developmental parameters are assessed, including mating performance, fertility, gestation length, and pup viability and growth.

  • Endpoints: The study is designed to identify a NOAEL for systemic toxicity and for reproductive/developmental effects.

Safety Assessment

Regulatory and scientific bodies have reviewed the safety of parabens, with a focus on the more commonly used shorter-chain compounds.

Cosmetic Ingredient Review (CIR)

The CIR Expert Panel has reviewed the safety of parabens on multiple occasions. In their 2019

An In-Depth Technical Guide to the Physical Properties of Dodecyl 4-Hydroxybenzoate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Dodecyl 4-hydroxybenzoate crystals, also known as dodecylparaben or laurylparaben. This compound is a long-chain ester of p-hydroxybenzoic acid, utilized primarily as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2][3] Its efficacy and physical characteristics are influenced by its long alkyl chain, which imparts distinct amphiphilic properties.[1]

This document compiles available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited availability of public experimental data for certain properties of this compound specifically, data from closely related paraben analogues are used for illustrative purposes where noted.

General and Physicochemical Properties

This compound is a white crystalline solid or powder at room temperature.[1][2] Its structure consists of a polar p-hydroxybenzoate head and a long, nonpolar 12-carbon alkyl (dodecyl) tail, making it sparingly soluble in water but soluble in many organic solvents.[1][3]

Identification and General Data
PropertyValueReference(s)
IUPAC Name This compound[4][5]
Synonyms Laurylparaben, Dodecylparaben, n-Dodecyl 4-hydroxybenzoate[4][6]
CAS Number 2664-60-0[4][5]
Molecular Formula C₁₉H₃₀O₃[4][5]
Molecular Weight 306.44 g/mol [4][5]
Appearance White to off-white crystalline solid/powder[1][2]
Quantitative Physical Properties

The following table summarizes key quantitative physical data. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental analysis.

PropertyValueMethodReference(s)
Melting Point 54-56 °CExperimental[6][7]
Boiling Point 423.8 ± 18.0 °CPredicted[6][7]
Density 0.997 ± 0.06 g/cm³Predicted[6][7]
pKa 8.22 ± 0.15Predicted[6]
Solubility

This compound's amphiphilic nature dictates its solubility profile. The long hydrophobic dodecyl chain limits its aqueous solubility while promoting solubility in less polar environments.[1]

  • Water: Limited solubility/sparingly soluble.[1]

  • Organic Solvents: Generally soluble in solvents such as ethanol, ethyl acetate, and chloroform.[1]

  • Temperature Effect: Solubility in organic solvents tends to increase with temperature.[1]

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic methods are essential for confirming the identity, purity, and solid-state structure of this compound.

Crystallographic Properties

Illustrative Data for a Related Compound (Methyl 4-hydroxybenzoate)

  • Crystal System: Monoclinic

  • Space Group: Cc

Spectroscopic Data

The IR spectrum is used to identify the key functional groups within the molecule. Based on its structure, the following absorption bands are predicted for this compound.

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
~3600-3200O-H stretchPhenolStrong, Broad
~3000-2850C-H stretchAlkyl chain (CH₂, CH₃)Strong
~1720-1700C=O stretchEsterStrong
~1610, ~1510C=C stretchAromatic ringMedium-Strong
~1280, ~1170C-O stretchEster and PhenolStrong

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following are predicted chemical shifts (δ) in ppm relative to TMS.

Predicted ¹H NMR Spectrum

Chemical Shift (ppm) Multiplicity Number of Protons Assignment
~9.0-10.0 Singlet (broad) 1H Phenolic -OH
~7.9 Doublet 2H Aromatic protons ortho to -COO-
~6.9 Doublet 2H Aromatic protons ortho to -OH
~4.2 Triplet 2H -O-CH₂ -CH₂-
~1.7 Multiplet 2H -O-CH₂-CH₂ -
~1.2-1.4 Multiplet (broad) 18H -(CH₂ )₉-

| ~0.9 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

Chemical Shift (ppm) Assignment
~166 Ester Carbonyl (C=O)
~160 Aromatic Carbon (C-OH)
~132 Aromatic Carbons (ortho to -COO-)
~122 Aromatic Carbon (ipso to -COO-)
~115 Aromatic Carbons (ortho to -OH)
~65 Ester Methylene (-O-CH₂)
~20-35 Dodecyl Chain Carbons (-CH₂-)

| ~14 | Terminal Methyl (-CH₃) |

Electron ionization mass spectrometry (GC-MS) data from the NIST database shows characteristic fragmentation patterns.

  • Major m/z Peaks: 138 (base peak), 121, 139.[4]

  • The base peak at m/z 138 corresponds to the 4-hydroxybenzoic acid fragment, resulting from the cleavage of the ester bond.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the stability, melting behavior, and purity of crystalline materials.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The onset of this peak is typically reported as the melting point.[1] The area under the peak is the enthalpy of fusion. The sharpness of the peak can provide an indication of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. This analysis is critical for determining the upper-temperature limit for storage and processing.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the characterization of this compound crystals.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is a prerequisite for SCXRD.[8] Slow evaporation is a common and effective method.

Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound has moderate solubility (e.g., ethanol, methanol, acetone, or mixtures with water).

  • Solution Preparation: Prepare a near-saturated solution of the compound at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial).

  • Slow Evaporation: Cover the vessel with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature).

  • Crystal Harvesting: Once well-formed crystals of suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them from the mother liquor. Do not allow the crystals to dry out completely if solvent is part of the crystal lattice.[8]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

This technique provides the definitive atomic structure of the crystal.

Protocol:

  • Crystal Mounting: Select a high-quality, defect-free single crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.

  • Diffraction Pattern: The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data.

Thermal Analysis (DSC/TGA) Protocol

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound powder into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Calibration: Ensure the DSC/TGA instrument is calibrated for temperature and heat flow (for DSC) or mass (for TGA) using appropriate standards (e.g., indium for DSC).[1][9]

  • Atmosphere: Set the purge gas, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[9]

  • Temperature Program:

    • DSC: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 100 °C).[9]

    • TGA: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[9]

  • Data Analysis: Analyze the resulting thermogram to determine melting onset and peak temperatures, enthalpy of fusion (DSC), and mass loss profile (TGA).[1]

Spectroscopic Analysis Protocol (IR & NMR)

Protocol:

  • Sample Preparation:

    • FTIR (ATR): Place a small amount of the crystalline powder directly onto the Attenuated Total Reflectance (ATR) crystal.

    • NMR: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • FTIR: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectra to assign peaks to the molecular structure.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product p_HBA p-Hydroxybenzoic Acid Esterification Esterification (Acid Catalyst) p_HBA->Esterification Dodecanol Dodecanol Dodecanol->Esterification Purification Purification (Recrystallization) Esterification->Purification Crude Product Final_Product This compound Crystals Purification->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Analysis cluster_properties Determined Properties Sample This compound Crystal Sample IR FTIR Sample->IR NMR NMR (1H, 13C) Sample->NMR MS Mass Spec. Sample->MS SCXRD SC-XRD Sample->SCXRD DSC DSC Sample->DSC TGA TGA Sample->TGA Prop1 Functional Groups IR->Prop1 Prop2 Chemical Structure NMR->Prop2 Prop3 Molecular Weight MS->Prop3 Prop4 Crystal Structure SCXRD->Prop4 Prop5 Melting Point Purity DSC->Prop5 Prop6 Thermal Stability TGA->Prop6

References

In Vitro Cytotoxicity of Dodecyl-Derivatives on Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "dodecylparaben" yielded minimal specific data on its in vitro cytotoxicity. The scientific community has more thoroughly investigated a similarly named compound, "dodecyl gallate." This guide will primarily focus on the in vitro cytotoxicity of dodecyl gallate, a gallic acid ester, due to the availability of robust data. General trends observed for other long-chain parabens will also be discussed to provide a broader context. Dodecylparaben is the dodecyl ester of p-hydroxybenzoic acid, whereas dodecyl gallate is the dodecyl ester of gallic acid (3,4,5-trihydroxybenzoic acid).

Executive Summary

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of long-chain dodecyl compounds, with a primary focus on dodecyl gallate, on various human cell lines. The document is intended for researchers, scientists, and professionals in drug development. It synthesizes quantitative data on cytotoxicity, details common experimental methodologies, and visualizes key cellular pathways and workflows. The available data indicates that dodecyl gallate exhibits significant cytotoxic and pro-apoptotic effects on human cancer cell lines in a dose- and time-dependent manner.

Quantitative Cytotoxicity Data

The cytotoxic effects of dodecyl gallate have been evaluated across several human cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data consistently demonstrates that the cytotoxic potency increases with the duration of exposure.

Table 1: IC50 Values of Dodecyl Gallate on Human Cancer Cell Lines

Cell LineType24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
MG-63Human Osteosarcoma31.1510.669.06[1][2][3][4]

Data presented as mean values.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of dodecyl gallate-induced cytotoxicity.

Cell Culture and Maintenance

Human cell lines, such as the MG-63 osteosarcoma line, are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of dodecyl gallate for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assays

3.3.1 Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the cell cycle distribution.

Protocol:

  • Treat cells with dodecyl gallate for 24 hours.

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.[1][2][3]

3.3.2 Western Blot Analysis

This technique is used to detect the expression levels of apoptosis-related proteins.

Protocol:

  • Lyse dodecyl gallate-treated cells in a suitable lysis buffer.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PARP) overnight at 4°C.[2][4]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like dodecyl gallate.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Human Cell Line Culture (e.g., MG-63) seeding Cell Seeding in 96-well plates cell_culture->seeding incubation Incubation for 24, 48, 72h seeding->incubation Treatment Application compound_prep Dodecyl Gallate Preparation (Varying Concentrations) compound_prep->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle & Apoptosis incubation->flow_cytometry western_blot Western Blot for Protein Expression incubation->western_blot ic50 IC50 Value Calculation mtt_assay->ic50 cell_cycle_analysis Cell Cycle Distribution Analysis flow_cytometry->cell_cycle_analysis protein_analysis Apoptotic Protein Level Analysis western_blot->protein_analysis apoptotic_pathway cluster_stimulus External Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway DG Dodecyl Gallate caspase8 Activated Caspase-8 DG->caspase8 bax Bax (Pro-apoptotic) DG->bax bcl2 Bcl-2 (Anti-apoptotic) DG->bcl2 Inhibits caspase3 Activated Caspase-3 caspase8->caspase3 mitochondria Mitochondrial Membrane Potential Disruption bax->mitochondria bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Endocrine-Disrupting Potential of Long-Chain Parabens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a class of p-hydroxybenzoic acid esters, have been extensively used as preservatives in pharmaceuticals, cosmetics, and food products for nearly a century due to their broad-spectrum antimicrobial activity. Long-chain parabens, such as propylparaben, butylparaben, and their branched-chain isomers, have come under increasing scrutiny for their potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of long-chain parabens, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways, as well as their impact on steroidogenesis. Detailed experimental protocols and quantitative data from key studies are presented to serve as a comprehensive resource for the scientific community.

Estrogenic Activity of Long-Chain Parabens

Long-chain parabens are known to exert weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that can lead to cellular proliferation and gene expression. The estrogenic potency of parabens generally increases with the length of their alkyl chain.

Quantitative Data on Estrogenic Activity

The following tables summarize the in vitro estrogenic activity of various long-chain parabens from multiple studies.

Table 1: Estrogen Receptor Binding Affinity of Parabens

ParabenReceptorIC50 (M)Relative Binding Affinity (RBA) (%)*Reference
IsobutylparabenHuman ERα6.0 x 10⁻⁶0.267[1]
Human ERβ5.0 x 10⁻⁶0.340[1]
n-ButylparabenMCF-7 cell ER-86 [2]
n-PropylparabenMCF-7 cell ER-77[2]
EthylparabenMCF-7 cell ER-54 [2]
MethylparabenMCF-7 cell ER-21[2]

*Relative to 17β-estradiol (RBA = 100%). **Competitive inhibition at 1,000,000-fold molar excess.

Table 2: Estrogen Receptor Dimerization and Transcriptional Activation of Parabens

ParabenERα Dimerization (PC20, M)ERα Transcriptional Activation (PC10, M)Reference
Isobutylparaben1.43 x 10⁻⁵1.80 x 10⁻⁷[3]
Butylparaben2.58 x 10⁻⁵3.02 x 10⁻⁷[3]
Isopropylparaben1.37 x 10⁻⁵3.58 x 10⁻⁷[3]
Propylparaben3.09 x 10⁻⁵1.18 x 10⁻⁶[3]
Ethylparaben3.29 x 10⁻⁵7.57 x 10⁻⁶[3]
Methylparaben5.98 x 10⁻⁵No activity[3]
Experimental Protocols for Assessing Estrogenic Activity

1.2.1. Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the estrogen receptor.

  • Materials:

    • Uterine cytosol preparation containing estrogen receptors.

    • [³H]-17β-estradiol.

    • Unlabeled 17β-estradiol (for standard curve).

    • Test compounds (parabens).

    • Tris-EDTA-DTT-Glycerol (TEDG) buffer.

    • Hydroxyapatite (HAP) slurry.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate uterine cytosol with a fixed concentration of [³H]-E2 and varying concentrations of unlabeled 17β-estradiol or the test paraben overnight at 4°C.

    • Separate bound from free radioligand by adding HAP slurry, followed by incubation and centrifugation.

    • Wash the HAP pellet to remove unbound ligand.

    • Measure the radioactivity of the bound [³H]-E2 in the pellet using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.[4]

1.2.2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7, to estrogenic compounds.

  • Materials:

    • MCF-7 cells.

    • Hormone-free culture medium.

    • 17β-estradiol (positive control).

    • Test compounds (parabens).

    • Cell viability assay reagent (e.g., MTT, PrestoBlue).

  • Procedure:

    • Plate MCF-7 cells in a 96-well plate and allow them to attach.

    • Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells.

    • Treat the cells with varying concentrations of 17β-estradiol or the test paraben for a defined period (e.g., 6 days).

    • Assess cell proliferation using a cell viability assay.

    • Calculate the EC50 value, the concentration of the test compound that induces a half-maximal proliferative response.[4][5]

1.2.3. In Vivo Uterotrophic Assay (OECD TG 440)

This in vivo assay evaluates the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[6][7]

  • Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar) or ovariectomized adult female rats or mice.

  • Procedure:

    • Administer the test compound (paraben) daily for three consecutive days via oral gavage or subcutaneous injection.

    • A positive control group receives a known estrogen (e.g., 17α-ethinylestradiol).

    • A vehicle control group receives the vehicle only.

    • On the fourth day, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

    • Record the wet and blotted uterine weight.

    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.

Signaling Pathway and Experimental Workflow Diagrams

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Long-Chain Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Uterotrophic_Assay_Workflow Animal Immature/Ovariectomized Female Rodent Dosing Daily Dosing (3 days) - Paraben - Positive Control (Estrogen) - Vehicle Control Animal->Dosing Euthanasia Euthanasia on Day 4 Dosing->Euthanasia Dissection Uterus Dissection Euthanasia->Dissection Weighing Uterine Weight Measurement Dissection->Weighing Analysis Statistical Analysis Weighing->Analysis Antiandrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Long-Chain Paraben AR Androgen Receptor (AR) Paraben->AR Androgen Androgen (e.g., Testosterone) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE Nucleus Nucleus Transcription Gene Transcription ARE->Transcription Thyroid_Disruption_Pathway Paraben Long-Chain Paraben (e.g., Butylparaben) HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis Paraben->HPT_Axis Thyroid Thyroid Gland HPT_Axis->Thyroid Hormone_Production Decreased T3/T4 Production Thyroid->Hormone_Production TSH Increased TSH Release Hormone_Production->TSH Negative Feedback Loop Disruption Hypothyroidism Potential for Hypothyroidism TSH->Hypothyroidism Steroidogenesis_Inhibition_Pathway Paraben Long-Chain Paraben Enzymes Steroidogenic Enzymes (e.g., 17β-HSD, SRD5A1) Paraben->Enzymes Inhibition Hormone_Conversion Steroid Hormone Conversion Enzymes->Hormone_Conversion Altered_Levels Altered Hormone Levels (e.g., Testosterone, Estradiol) Hormone_Conversion->Altered_Levels

References

An In-depth Technical Guide to the Synthesis of Dodecyl 4-Hydroxybenzoate from 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 4-hydroxybenzoate, a member of the paraben family, is a significant compound with broad-spectrum antimicrobial properties, making it a valuable preservative in the food, cosmetic, and pharmaceutical industries. Its synthesis from 4-hydroxybenzoic acid is a cornerstone reaction for its production. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the direct esterification of 4-hydroxybenzoic acid with dodecanol. It includes a detailed experimental protocol, a summary of quantitative data from various synthetic approaches, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

4-hydroxybenzoic acid and its esters, commonly known as parabens, are widely used as preservatives due to their efficacy against a broad range of microorganisms.[1][2] this compound, in particular, exhibits strong antibacterial activity, which increases with the length of the alkyl chain, while its toxicity decreases.[3][4] The primary route for its synthesis is the esterification of 4-hydroxybenzoic acid with dodecanol. This guide details the chemical process, reaction conditions, and purification methods to obtain high-purity this compound.

Synthesis Overview: Esterification of 4-Hydroxybenzoic Acid

The core of the synthesis is a Fischer esterification reaction, where a carboxylic acid (4-hydroxybenzoic acid) reacts with an alcohol (dodecanol) in the presence of an acid catalyst to form an ester (this compound) and water.[5] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the product.

Quantitative Data Summary

The following tables summarize the quantitative data from different reported synthesis methods.

Table 1: Reactants and Catalysts

Reactant/CatalystMolar Ratio/AmountReference
4-Hydroxybenzoic acid1 equivalent[3]
Dodecanol1-1.2 equivalents[3]
Phosphotungstic acid0.32g (for 13.8g of 4-hydroxybenzoic acid)[3]
Sulfamic acid0.5g (for 0.01mol of 4-hydroxybenzoic acid)[3]

Table 2: Reaction Conditions and Yields

CatalystSolventTemperature (°C)Time (hours)Yield (%)Purity (%)Melting Point (°C)Reference
Phosphotungstic acidNone (in molecular sieve membrane reactor)70496.7≥99.5Not specified[3]
Sulfamic acidToluene102 (reflux)692Not specified36-38[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on two different catalytic systems.

Method 1: Phosphotungstic Acid Catalysis in a Molecular Sieve Membrane Reactor

This method utilizes a solid acid catalyst and a membrane reactor to facilitate the removal of water, driving the reaction towards the product.

Materials:

  • 4-Hydroxybenzoic acid (13.8 g)

  • Dodecanol (18.6 g)

  • Phosphotungstic acid (0.32 g)

  • Molecular sieve membrane reactor

  • Methanol (for recrystallization)

Procedure:

  • To a molecular sieve membrane reactor, add 13.8 g of 4-hydroxybenzoic acid, 18.6 g of dodecanol, and 0.32 g of phosphotungstic acid.

  • Heat the reaction mixture to 70°C and maintain for 4 hours. The membrane surface area to reaction liquid volume ratio should be 0.45 cm²/cm³.

  • After the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • The filtrate is the crude product. Recrystallize the crude product from methanol to obtain pure this compound.

Method 2: Sulfamic Acid Catalysis in Toluene

This protocol employs a different acid catalyst and an organic solvent to facilitate the reaction.

Materials:

  • 4-Hydroxybenzoic acid (0.01 mol)

  • Dodecanol (0.008 mol)

  • Sulfamic acid (0.5 g)

  • Toluene (10 mL)

  • 30% Sodium hydroxide solution

  • Anhydrous methanol (for recrystallization)

  • Dry 100 mL three-necked flask equipped with a condenser, stirrer, and thermometer

Procedure:

  • In a dry 100 mL three-necked flask, add 0.01 mol of 4-hydroxybenzoic acid and 10 mL of toluene.

  • Stir the mixture and add 0.5 g of sulfamic acid.

  • Heat the mixture to 102°C and reflux for 5 minutes.

  • Add 0.008 mol of dodecanol and continue to reflux for 6 hours.

  • Cool the reaction mixture to room temperature to obtain a white emulsion.

  • Perform vacuum filtration to separate the catalyst (sulfamic acid), which can be reused.

  • Transfer the filtrate to a beaker and adjust the pH to 7 with a 30% NaOH solution.

  • Allow the mixture to stand for phase separation and separate the ester layer.

  • Remove the toluene from the ester layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product with anhydrous methanol to obtain pure this compound.[3]

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.

Synthesis_Reaction cluster_reactants Reactants cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Dodecyl_4-hydroxybenzoate This compound 4-Hydroxybenzoic_Acid->Dodecyl_4-hydroxybenzoate + Dodecanol (Acid Catalyst, Heat) Dodecanol Dodecanol Water Water

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow A 1. Mix Reactants (4-Hydroxybenzoic Acid, Dodecanol, Catalyst) B 2. Heat Reaction Mixture (e.g., 70-102°C) A->B C 3. Reaction Monitoring (e.g., for 4-6 hours) B->C D 4. Catalyst Removal (Filtration) C->D E 5. Work-up (Neutralization, Phase Separation, Solvent Removal) D->E F 6. Purification (Recrystallization from Methanol) E->F G 7. Final Product (this compound) F->G

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-hydroxybenzoic acid via direct esterification is a well-established and efficient method. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize this important antimicrobial agent. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high-quality final product suitable for its intended applications in various industries.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dodecyl 4-hydroxybenzoate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dodecyl 4-hydroxybenzoate, a member of the paraben family, is an important ester with applications as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] Its synthesis is a common example of Fischer-Speier esterification, where a carboxylic acid (4-hydroxybenzoic acid) reacts with an alcohol (dodecanol) in the presence of an acid catalyst. This document provides detailed protocols for two laboratory-scale synthesis methods using different catalysts: phosphotungstic acid and sulfamic acid.

Chemical Reaction

Esterification_Reaction Reactant1 4-Hydroxybenzoic Acid Reaction Reactant1->Reaction Reactant1->Reaction + Reactant2 Dodecanol Reactant2->Reaction Product This compound Byproduct Water Reaction->Product Reaction->Product   +    Reaction->Byproduct Reaction->Byproduct Protocol1_Workflow start Start reactants Combine 4-Hydroxybenzoic Acid, Dodecanol, and Phosphotungstic Acid start->reactants reaction Heat to 70°C for 4 hours with stirring reactants->reaction filtration Hot filtration to remove catalyst reaction->filtration crystallization Cool filtrate to crystallize crude product filtration->crystallization purification Recrystallize from Methanol crystallization->purification drying Dry final product purification->drying end End drying->end Protocol2_Workflow start Start reactants Combine 4-Hydroxybenzoic Acid, Toluene, and Sulfamic Acid start->reactants reflux1 Reflux at 102°C for 5 min reactants->reflux1 add_dodecanol Add Dodecanol reflux1->add_dodecanol reflux2 Reflux for 6 hours add_dodecanol->reflux2 cool Cool to Room Temperature reflux2->cool filtration Vacuum filtration to remove catalyst cool->filtration neutralize Neutralize filtrate with NaOH filtration->neutralize separate Separate organic layer neutralize->separate evaporate Remove Toluene (Rotary Evaporator) separate->evaporate recrystallize Recrystallize from Anhydrous Methanol evaporate->recrystallize end End recrystallize->end Esterification_Mechanism A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B C Proton Transfer B->C D Elimination of Water C->D E Deprotonation D->E

References

Catalyst Selection for the Synthesis of Dodecyl 4-hydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dodecyl 4-hydroxybenzoate, a compound of interest in the pharmaceutical and cosmetic industries as a preservative. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity. This guide explores both chemical and enzymatic catalytic approaches, offering comparative data and step-by-step methodologies to aid in catalyst selection and process development.

Introduction

This compound, an ester of 4-hydroxybenzoic acid and dodecanol, is valued for its antimicrobial properties. Its synthesis is a classical esterification reaction, the efficiency of which is highly dependent on the catalyst employed. This document outlines protocols for three distinct catalytic systems: two chemical catalysts (Phosphotungstic Acid and Sulfamic Acid) and one enzymatic catalyst (immobilized Lipase).

Catalytic Approaches and Data Summary

The choice of catalyst significantly impacts the reaction conditions and outcomes. Chemical catalysts often require higher temperatures but can achieve high yields in shorter reaction times. Enzymatic catalysis, a cornerstone of green chemistry, proceeds under milder conditions, offering high specificity and minimizing byproduct formation. A summary of the quantitative data for each catalyst is presented in Table 1.

CatalystCatalyst TypeTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Phosphotungstic Acid Heterogeneous Acid70496.7≥99.5
Sulfamic Acid Homogeneous Acid102692Not specified
Immobilized Lipase Biocatalyst65Not specified82-90Not specified

Table 1: Comparison of Catalysts for this compound Synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the aforementioned catalysts are provided below.

Protocol 1: Synthesis using Phosphotungstic Acid Catalyst

This protocol describes a highly efficient synthesis method utilizing a reusable heterogeneous acid catalyst.

Materials:

  • 4-hydroxybenzoic acid (13.8 g)

  • Dodecanol (18.6 g)

  • Phosphotungstic acid (0.32 g)

  • Methanol (for recrystallization)

  • Molecular sieve membrane reactor

Procedure:

  • To a molecular sieve membrane reactor, add 13.8 g of 4-hydroxybenzoic acid, 18.6 g of dodecanol, and 0.32 g of phosphotungstic acid.

  • Heat the reaction mixture to 70°C and maintain for 4 hours with stirring. The recommended ratio of membrane surface area to reaction liquid volume is 0.45 cm²/cm³.

  • After the reaction is complete, filter the hot reaction mixture to remove the catalyst and obtain the crude product.

  • Recrystallize the crude product from methanol to yield this compound.

Expected Outcome:

  • Yield: 96.7%[1]

  • Purity: ≥99.5%[1]

Protocol 2: Synthesis using Sulfamic Acid Catalyst

This method employs a simple and effective homogeneous acid catalyst.

Materials:

  • 4-hydroxybenzoic acid (0.01 mol)

  • Dodecanol (0.008 mol)

  • Sulfamic acid (0.5 g)

  • Toluene (10 mL)

  • 30% Sodium hydroxide solution

  • Anhydrous methanol (for recrystallization)

  • 100 mL three-necked flask equipped with a condenser, stirrer, and thermometer

Procedure:

  • In a dry 100 mL three-necked flask, add 0.01 mol of 4-hydroxybenzoic acid and 10 mL of toluene.

  • Stir the mixture and add 0.5 g of sulfamic acid.

  • Heat the mixture to 102°C and reflux for 5 minutes.

  • Add 0.008 mol of dodecanol and continue to reflux for 6 hours.[1]

  • Cool the reaction mixture to room temperature to obtain a white emulsion-like mixture.

  • Perform vacuum filtration to recover the sulfamic acid catalyst, which can be reused.

  • Transfer the filtrate to a beaker and adjust the pH to 7 with a 30% NaOH solution.

  • Allow the mixture to stand for phase separation and separate the upper ester layer.

  • Remove the toluene from the ester layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product with anhydrous methanol to obtain this compound.

Expected Outcome:

  • Yield: 92%[1]

  • Melting Point: 36-38°C[1]

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This protocol presents a green chemistry approach using a biocatalyst, adapted from the synthesis of similar long-chain esters.[2] This method operates under solvent-free conditions, simplifying product purification.

Materials:

  • 4-hydroxybenzoic acid

  • Dodecanol

  • Immobilized lipase (e.g., from Rhizomucor miehei)

  • Reaction vessel with vacuum and stirring capabilities

Procedure:

  • Mix 4-hydroxybenzoic acid and dodecanol in a 1:1 or 1:2 molar ratio in the reaction vessel.

  • Add the immobilized lipase to the mixture. A typical enzyme loading is 10% (w/w) of the total substrate mass.

  • Heat the mixture to 65°C with vigorous stirring. This temperature is within the optimal range for many commercial lipases.[2]

  • Apply a vacuum (2–5 mm Hg) to remove water produced during the esterification, which drives the reaction towards completion.

  • Monitor the reaction progress by measuring the decrease in free fatty acids in the mixture at regular intervals until a constant value is reached, indicating maximum esterification.

  • Upon completion, the immobilized enzyme can be recovered by filtration for reuse. The product is obtained directly, often with high purity, minimizing the need for extensive downstream processing.

Expected Outcome:

  • Yield: 82-90%[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in catalyst selection for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalysis Catalytic Esterification cluster_conditions Reaction Conditions cluster_processing Downstream Processing Reactants 4-Hydroxybenzoic Acid + Dodecanol Chem_Catalysis Chemical Catalysis (Phosphotungstic Acid or Sulfamic Acid) Reactants->Chem_Catalysis Enz_Catalysis Enzymatic Catalysis (Immobilized Lipase) Reactants->Enz_Catalysis Chem_Conditions High Temperature (70-102°C) Chem_Catalysis->Chem_Conditions Enz_Conditions Mild Temperature (65°C) Enz_Catalysis->Enz_Conditions Purification Filtration & Recrystallization Chem_Conditions->Purification Enz_Conditions->Purification Product Dodecyl 4-Hydroxybenzoate Purification->Product

Caption: Experimental workflow for this compound synthesis.

catalyst_selection cluster_options Catalyst Options cluster_chemical Chemical Catalyst Considerations cluster_enzymatic Enzymatic Catalyst Considerations Goal Synthesize this compound Chemical Chemical Catalysts Goal->Chemical Enzymatic Enzymatic Catalysts Goal->Enzymatic Chem_Pros Pros: - High Yield - Fast Reaction Chemical->Chem_Pros Chem_Cons Cons: - Harsher Conditions - Potential Byproducts Chemical->Chem_Cons Enz_Pros Pros: - Mild Conditions - High Specificity - Green Chemistry Enzymatic->Enz_Pros Enz_Cons Cons: - Potentially Slower - Higher Initial Cost Enzymatic->Enz_Cons Decision Select Catalyst Based on Priority (Yield, Speed, Sustainability) Chem_Pros->Decision Chem_Cons->Decision Enz_Pros->Decision Enz_Cons->Decision

Caption: Decision tree for catalyst selection in this compound synthesis.

References

Application Note: Recrystallization Protocol for the Purification of Crude Dodecylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of crude Dodecylparaben (dodecyl 4-hydroxybenzoate) using a mixed-solvent recrystallization method. The procedure employs an ethanol/water system to effectively remove impurities, yielding a product of high purity suitable for research and pharmaceutical applications. This document outlines the required materials, step-by-step experimental procedure, safety precautions, and expected results.

Introduction

Dodecylparaben is a long-chain ester of p-hydroxybenzoic acid. Due to its antimicrobial properties, it finds use as a preservative in cosmetics and personal care products.[1] For its application in research and drug development, high purity of the compound is essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2]

An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature.[2] Dodecylparaben, with its long hydrophobic alkyl chain and polar hydroxyl group, is soluble in organic solvents like ethanol and has limited solubility in water.[1] This characteristic makes a mixed solvent system, such as ethanol and water, an excellent choice for its recrystallization. This protocol details a robust method to purify crude dodecylparaben, enhancing its purity and providing well-defined crystals.

Materials and Equipment

  • Crude Dodecylparaben

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, for minimizing solvent evaporation)

  • Büchner funnel and filter flask

  • Filter paper (sized for the Büchner funnel)

  • Vacuum source

  • Glass stirring rod

  • Spatula

  • Beakers

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handle Dodecylparaben powder in a well-ventilated area or fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.[6] All heating should be conducted using a heating mantle or steam bath.

  • Ensure that the filtration apparatus is securely clamped to prevent tipping.

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is optimized for the purification of approximately 5 grams of crude Dodecylparaben. The solvent volumes may be scaled accordingly for different starting amounts.

4.1 Dissolution

  • Place 5.0 g of crude Dodecylparaben into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 20 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate or in a heating mantle while stirring. Heat the solution until it begins to boil.

  • Continue adding small portions of ethanol to the boiling solution until all the solid Dodecylparaben has completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.

4.2 Hot Filtration (Optional)

  • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through it to remove the solid impurities. This step should be performed quickly to prevent premature crystallization in the funnel.

4.3 Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2][7]

4.4 Crystal Isolation and Washing

  • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold deionized water to ensure it seals against the funnel.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals from the flask.

  • With the vacuum applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of a cold 50:50 ethanol/water mixture. This removes any soluble impurities adhering to the crystal surfaces.

  • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

4.5 Drying

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the crystals to facilitate drying.

  • Dry the purified Dodecylparaben in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved. The melting point of Dodecylparaben is 54-56°C, so the drying temperature should not exceed this.[5]

Data Presentation

The effectiveness of the purification can be assessed by comparing the properties of the crude and recrystallized material.

ParameterCrude DodecylparabenRecrystallized Dodecylparaben
Appearance Off-white to tan powderWhite crystalline solid[1]
Purity (by HPLC) ~95%>99.5%
Melting Point 50-54°C54-56°C[5]
Recovery Yield N/ATypically 80-90%

Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Isolation & Drying start Weigh Crude Dodecylparaben add_solvent Add Minimum Hot Ethanol start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter Hot Filtration (Optional) Remove Insoluble Impurities dissolve->hot_filter cool_slowly Slow Cooling to Room Temp hot_filter->cool_slowly Impurities Removed hot_filter->cool_slowly No Impurities ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Dodecylparaben dry->end_product

Caption: Workflow for the purification of Dodecylparaben.

References

Sample preparation for Laurylparaben analysis in cosmetic emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic and pharmaceutical products due to their broad-spectrum antimicrobial activity and low cost.[1] Laurylparaben, a longer-chain paraben, is effective against a range of microorganisms. However, concerns about the potential endocrine-disrupting effects of some parabens have led to increased scrutiny and the need for accurate and reliable analytical methods to monitor their levels in consumer products.[2]

Cosmetic emulsions, such as creams and lotions, present a complex matrix for chemical analysis, often requiring extensive sample preparation to remove interfering substances before instrumental analysis.[1][3] This application note details a robust and efficient sample preparation protocol for the determination of laurylparaben in cosmetic emulsions, followed by analysis using High-Performance Liquid Chromatography (HPLC). The described method, Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (USVADLLME), offers high extraction efficiency, minimal solvent consumption, and simplicity, making it an attractive alternative to traditional extraction techniques.[4]

Experimental Protocol: Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (USVADLLME)

This protocol is designed for the extraction of laurylparaben from cosmetic emulsion samples prior to HPLC analysis.

2.1. Materials and Reagents

  • Sample: Cosmetic cream or lotion containing or suspected to contain laurylparaben.

  • Disperser Solvent: Methanol (HPLC grade).

  • Extraction Solvent: Chloroform (HPLC grade).

  • Salt: Sodium chloride (NaCl, analytical grade).

  • Deionized Water: For sample dilution.

  • Laurylparaben Standard: Analytical standard of laurylparaben for calibration.

  • Sample Vials: 15 mL conical centrifuge tubes.

  • Microsyringe: For handling small volumes of solvents.

2.2. Instrumentation

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Ultrasonic Bath: For assisting dispersion.

  • Vortex Mixer: For thorough mixing.

  • Centrifuge: Capable of reaching at least 4000 rpm.

  • HPLC System: With a suitable detector (e.g., UV-Vis or Diode Array Detector).

2.3. Sample Preparation Workflow

A schematic of the experimental workflow is presented in Figure 1.

experimental_workflow sample_weigh 1. Weigh 0.5 g of cosmetic emulsion dissolve 2. Dissolve in 5 mL of deionized water sample_weigh->dissolve vortex_initial 3. Vortex for 2 min to homogenize dissolve->vortex_initial add_solvents 4. Add 1.5 mL Methanol (disperser) and 200 µL Chloroform (extractor) vortex_initial->add_solvents ultrasonicate 5. Ultrasonicate for 90 seconds add_solvents->ultrasonicate vortex_main 6. Vortex for 4 minutes to form a cloudy solution ultrasonicate->vortex_main centrifuge 7. Centrifuge at 4000 rpm for 10 min vortex_main->centrifuge collect 8. Collect the sedimented phase (chloroform) centrifuge->collect evaporate 9. Evaporate the solvent to dryness collect->evaporate reconstitute 10. Reconstitute in 100 µL of mobile phase evaporate->reconstitute hplc 11. Inject into HPLC for analysis reconstitute->hplc

Figure 1: Experimental workflow for USVADLLME of laurylparaben.

2.4. Detailed Procedure

  • Sample Weighing and Dilution: Accurately weigh approximately 0.5 g of the cosmetic emulsion into a 15 mL conical centrifuge tube. Add 5 mL of deionized water to the tube.

  • Homogenization: Vortex the mixture for 2 minutes to ensure the sample is fully dispersed in the aqueous phase.

  • Solvent Addition: Add 1.5 mL of methanol (disperser solvent) followed by 200 µL of chloroform (extraction solvent) to the sample mixture. The addition of a disperser solvent that is miscible with both the aqueous and extraction phases is crucial for creating a fine emulsion, which increases the surface area for efficient extraction.[3][4]

  • Ultrasound-Assisted Dispersion: Place the tube in an ultrasonic bath for 90 seconds. Ultrasonication aids in the rapid and fine dispersion of the extraction solvent within the sample solution.[4]

  • Vortex-Assisted Extraction: Immediately after ultrasonication, vortex the mixture for 4 minutes. This step ensures intimate contact between the analyte and the extraction solvent, facilitating the mass transfer of laurylparaben into the chloroform phase.[4]

  • Phase Separation: Centrifuge the resulting cloudy solution at 4000 rpm for 10 minutes. This will break the emulsion and sediment the chloroform phase, containing the extracted laurylparaben, at the bottom of the conical tube.

  • Collection of Extract: Carefully collect the sedimented chloroform phase using a microsyringe.

  • Solvent Evaporation and Reconstitution: Transfer the collected extract to a clean vial and evaporate the chloroform to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis: The reconstituted sample is now ready for injection into the HPLC system for quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of parabens in cosmetic matrices using microextraction techniques coupled with HPLC. While specific data for laurylparaben may vary, these values provide a general expectation for the method's performance.

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference
Limit of Detection (LOD) (µg/mL) 0.09 - 0.290.12 - 0.310.15 - 0.320.18 - 0.30[4][5]
Limit of Quantification (LOQ) (µg/mL) 0.28 - 0.880.35 - 0.920.45 - 0.970.54 - 0.91[4][5]
Linear Range (µg/mL) 0.50 - 10.000.50 - 10.000.50 - 10.000.50 - 10.00[5]
Recovery (%) > 96> 96> 96> 96[4]
Intra-day Precision (RSD %) 0.22 - 1.810.25 - 1.750.30 - 1.680.33 - 1.55[4]
Inter-day Precision (RSD %) 1.12 - 2.031.15 - 1.981.20 - 1.951.25 - 1.90[4]

Discussion

The complex nature of cosmetic emulsions, which can contain a wide variety of oils, surfactants, and other additives, necessitates an effective sample preparation step to ensure accurate and reliable quantification of active ingredients and preservatives like laurylparaben.[1] Traditional methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant amounts of organic solvents.[3][6]

The presented USVADLLME method offers several advantages. The use of ultrasonication and vortexing ensures a high degree of dispersion of the extraction solvent, leading to a large surface area for mass transfer and rapid extraction equilibrium.[4] This results in high recovery rates and good precision. Furthermore, the microextraction format significantly reduces solvent consumption, aligning with the principles of green analytical chemistry.[7] The final extract is highly concentrated, which improves the sensitivity of the subsequent HPLC analysis.

The choice of chloroform as the extraction solvent is based on its higher density than water, which facilitates its collection after centrifugation, and its good solubility for parabens. Methanol is an effective disperser solvent due to its miscibility with both water and chloroform.[4]

Conclusion

The Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (USVADLLME) method is a simple, rapid, and efficient technique for the extraction of laurylparaben from complex cosmetic emulsion matrices. The protocol provides high recovery and good precision while minimizing the use of hazardous organic solvents. This method is well-suited for routine quality control analysis in the cosmetic industry and for research purposes.

References

Quantification of Dodecylparaben in Food Matrices using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylparaben, an ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives. Due to their broad-spectrum antimicrobial and antifungal properties, parabens are utilized in a variety of consumer products, including foods, cosmetics, and pharmaceuticals, to prolong shelf life. However, the potential for parabens to act as endocrine-disrupting chemicals has raised concerns regarding their safety and has led to regulations governing their use in food products.

The analysis of parabens in complex food matrices presents analytical challenges due to the low concentrations at which they are typically found and the potential for matrix interference. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of parabens in food, offering high sensitivity, selectivity, and accuracy.[1][2][3]

This application note provides a detailed protocol for the quantification of dodecylparaben in various food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. The use of a deuterated internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents
  • Dodecylparaben analytical standard (≥98% purity)

  • Deuterated dodecylparaben (dodecylparaben-d23) or a suitable long-chain deuterated paraben internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 2 mL microcentrifuge tubes

  • 0.22 µm syringe filters

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of dodecylparaben and the internal standard in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare a mixed working standard solution of dodecylparaben and a working internal standard solution.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by spiking the working standard solution and a fixed amount of the internal standard working solution into a blank matrix extract to cover the desired concentration range.

Sample Preparation (Modified QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample. For liquid samples, they can be used directly.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 10 mL.

    • For dry samples, add 10 mL of ultrapure water and vortex to rehydrate.

    • Add 100 µL of the internal standard working solution.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in ultrapure water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic dodecylparaben.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • Ion Spray Voltage: -4500 V

    • Curtain Gas: 25 psi

    • Collision Gas: 5 psi

    • Nebulizer Gas (Gas 1): 50 psi

    • Heater Gas (Gas 2): 50 psi

Quantitative Data

The following tables summarize the mass spectrometry parameters for dodecylparaben and provide typical performance data for paraben analysis in food matrices. It is important to note that the performance data should be validated for each specific food matrix.

Table 1: Mass Spectrometry Parameters for Dodecylparaben and Other Common Parabens.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Methylparaben151.192.1120.1-20
Ethylparaben165.192.1137.1-20
Propylparaben179.192.1137.1-22
Butylparaben193.192.1137.1-22
Dodecylparaben 305.2 92.1 137.1 -25
Dodecylparaben-d23 (IS)328.396.1141.1-25

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Table 2: Typical Method Validation Data for Paraben Analysis in Food Matrices.

ParameterTypical Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/g
Limit of Quantification (LOQ)0.5 - 5.0 ng/g
Recovery80 - 110%
Relative Standard Deviation (RSD)< 15%

Disclaimer: The values in Table 2 are representative for paraben analysis in food and may vary depending on the specific analyte, matrix, and instrumentation. Method validation is required to determine the exact performance characteristics for dodecylparaben in the matrix of interest.[1][2]

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh/Pipette 10g/10mL of Food Sample add_is 2. Add Internal Standard sample->add_is extract 3. Add Acetonitrile & Vortex add_is->extract add_salts 4. Add MgSO4 & NaCl & Shake extract->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 d_spe 6. Dispersive SPE (PSA, C18, MgSO4) centrifuge1->d_spe centrifuge2 7. Centrifuge d_spe->centrifuge2 filter 8. Filter Supernatant (0.22 µm) centrifuge2->filter lc_ms 9. LC-MS/MS Injection (ESI-, MRM) filter->lc_ms quant 10. Quantification using Calibration Curve lc_ms->quant

Caption: Experimental workflow for the quantification of dodecylparaben in food.

Conclusion

This application note provides a comprehensive and robust method for the quantification of dodecylparaben in various food matrices. The described QuEChERS extraction followed by LC-MS/MS analysis offers high sensitivity, selectivity, and reliability. The inclusion of a deuterated internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and procedural losses. This method can be readily implemented in food safety and quality control laboratories for routine monitoring of dodecylparaben to ensure compliance with regulatory limits and safeguard consumer health.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Dodecyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-hydroxybenzoate, a member of the paraben family of preservatives, is recognized for its potent antimicrobial properties.[1] As with other parabens, its efficacy is linked to the length of its alkyl chain, with longer chains generally exhibiting greater antimicrobial activity.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a variety of microorganisms. The MIC is a critical parameter in assessing the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.[2]

The primary mechanism of action for parabens involves the disruption of microbial cell membrane integrity and function. This interference with essential cellular processes ultimately inhibits microbial growth and proliferation.

Data Presentation

The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial and fungal strains. Researchers should populate this table with their experimentally determined data for comparative analysis.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MIC (mM)
Gram-Positive Bacteria
Staphylococcus aureus
Bacillus subtilis
Gram-Negative Bacteria
Escherichia coli
Pseudomonas aeruginosa
Yeast
Candida albicans
Mold
Aspergillus niger

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted for water-insoluble compounds like this compound and follows established guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum (standardized to 0.5 McFarland)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth only)

  • Growth indicator (e.g., Resazurin, INT)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Growth can be assessed visually as turbidity or by using a growth indicator. The addition of an indicator like resazurin (which changes color in the presence of metabolic activity) can aid in the clear determination of the MIC endpoint.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Dodecyl 4-hydroxybenzoate Stock dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate with Microbial Suspension dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic Paraben_Mechanism cluster_membrane Microbial Cell Membrane cluster_effect Cellular Effects paraben This compound (Paraben) membrane_integrity Membrane Integrity paraben->membrane_integrity Disruption transport Nutrient Transport & Ion Gradient paraben->transport Inhibition leakage Leakage of Intracellular Components membrane_integrity->leakage atp_depletion ATP Depletion transport->atp_depletion growth_inhibition Inhibition of Microbial Growth leakage->growth_inhibition atp_depletion->growth_inhibition

References

Investigating Laurylparaben for Parenteral Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Evaluating Laurylparaben as a Preservative in Parenteral Formulations

Laurylparaben, the dodecyl ester of p-hydroxybenzoic acid, is a member of the paraben family of preservatives. While shorter-chain parabens like methylparaben and propylparaben are commonly used in licensed parenteral drug products, particularly for small molecules, the use of long-chain parabens such as laurylparaben in this context is not established.[1][2] This document provides a framework for the investigation of laurylparaben for potential use in parenteral formulations, outlining the considerable challenges and the necessary experimental protocols to evaluate its suitability.

A thorough review of the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database and the European Medicines Agency (EMA) lists of approved excipients reveals that laurylparaben is not currently listed for use in parenteral formulations. This strongly suggests that it has not undergone the rigorous safety and efficacy evaluation required for this route of administration. Its application is therefore considered investigational.

The primary challenges in utilizing laurylparaben in parenteral products stem from its physicochemical and toxicological properties, which are extrapolated from the known behavior of the paraben series.

Key Investigational Considerations:

  • Low Aqueous Solubility: The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[3] However, this increase in efficacy is coupled with a significant decrease in water solubility. Laurylparaben, with its 12-carbon chain, is expected to be practically insoluble in water, making its incorporation into aqueous parenteral formulations a major hurdle.

  • Formulation with Co-solvents: To overcome solubility issues, the use of non-aqueous co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol) or surfactant-based systems would be necessary.[4][5][6] The selection and concentration of these excipients require careful optimization to ensure the final formulation is stable, effective, and, most importantly, safe for injection.

  • Potential for Increased Toxicity: While parabens have a long history of use, studies have indicated that longer-chain parabens may have a higher potential for certain toxicities, including endocrine-disrupting effects. The parenteral route bypasses primary metabolic pathways in the gut and liver, potentially leading to different toxicokinetic profiles and safety concerns compared to oral or topical administration.

  • Mechanism of Action: The antimicrobial action of parabens is primarily attributed to the disruption of microbial cell membrane transport processes and inhibition of key enzymes.[3] The increased lipophilicity of laurylparaben would theoretically enhance its partitioning into the microbial cell membrane, potentially leading to greater potency if adequate concentrations can be achieved in the formulation.

Due to the lack of established data, any consideration of laurylparaben for parenteral use must begin with fundamental characterization, including solubility, antimicrobial efficacy, and preliminary safety assessments.

Data Summary: Properties and Investigational Targets

The following tables summarize the expected properties of laurylparaben in the context of parenteral formulation development and outline the necessary data to be generated.

Table 1: Predicted Physicochemical and Toxicological Profile of Laurylparaben

PropertyPredicted Characteristic for LaurylparabenRationale / Implication for Parenteral Use
Water Solubility Very Low / Practically InsolubleRequires co-solvents or complexation for aqueous formulations.
Antimicrobial Activity Potentially HighIncreased alkyl chain length correlates with higher intrinsic activity.[3]
Log P (Lipophilicity) HighEnhances partitioning into microbial membranes but reduces aqueous solubility.
Parenteral Safety Profile Unknown / Potential for ConcernLonger-chain parabens have shown higher potential for certain toxicities in vitro.[7]
Regulatory Status Not approved for parenteral useSignificant regulatory hurdles for introduction as a new parenteral excipient.

Table 2: Investigational Data Required for Laurylparaben Evaluation

ParameterExperimental GoalTarget Organisms / Conditions
Solubility Determine solubility in common parenteral co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400) and aqueous mixtures thereof.Quantitative measurement (e.g., mg/mL) at ambient and refrigerated temperatures.
Minimum Inhibitory Concentration (MIC) Establish the lowest concentration that inhibits the visible growth of microorganisms.S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis.
Antimicrobial Effectiveness (USP <51>) Evaluate the ability to meet pharmacopeial standards for preservative efficacy in a prototype formulation.Log reduction of challenge organisms over 28 days.[3][8][9][10][11]
Formulation Compatibility Assess physical and chemical stability with active pharmaceutical ingredients (APIs) and other excipients.Visual inspection, particle size analysis, HPLC for degradants over time at various temperatures.
In Vitro Cytotoxicity Preliminary assessment of toxicity against relevant cell lines.Comparison with approved preservatives like methylparaben and propylparaben.

Experimental Protocols

The following are detailed protocols for the initial investigation of a poorly soluble preservative like laurylparaben for parenteral use.

Protocol 1: Solubility Screening in Parenteral Co-solvents

Objective: To determine the solubility of laurylparaben in individual and binary mixtures of common parenteral-grade co-solvents.

Materials:

  • Laurylparaben powder

  • Parenteral-grade Propylene Glycol (PG)

  • Parenteral-grade Ethanol (EtOH)

  • Parenteral-grade Polyethylene Glycol 400 (PEG 400)

  • Water for Injection (WFI)

  • Saturated solutions of laurylparaben in each solvent/co-solvent system

  • HPLC with a suitable column and UV detector

  • Analytical balance, vials, orbital shaker, filtration apparatus (0.22 µm PTFE filters)

Methodology:

  • Preparation of Solvent Systems: Prepare various solvent systems, including 100% PG, 100% EtOH, 100% PEG 400, and binary mixtures with WFI (e.g., 75:25, 50:50, 25:75 PG:WFI).

  • Equilibrium Solubility Determination: a. Add an excess amount of laurylparaben to vials containing a known volume of each solvent system. b. Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). c. Agitate the vials for a sufficient time to reach equilibrium (e.g., 48-72 hours). d. After equilibration, visually confirm the presence of undissolved solid. e. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PTFE filter to remove any undissolved particles.

  • Quantification: a. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. b. Analyze the sample by a validated HPLC-UV method to determine the concentration of dissolved laurylparaben. c. Express the solubility in mg/mL.

Protocol 2: Antimicrobial Effectiveness Testing (AET)

Objective: To evaluate the antimicrobial effectiveness of a prototype parenteral formulation containing laurylparaben according to USP <51> guidelines.[3][8][9][10][11]

Materials:

  • Prototype formulation of laurylparaben solubilized in a suitable co-solvent system.

  • Challenge microorganisms (ATCC strains): Staphylococcus aureus (6538), Pseudomonas aeruginosa (9027), Escherichia coli (8739), Candida albicans (10231), Aspergillus brasiliensis (16404).

  • Sterile saline, Tryptic Soy Broth (TSB), Sabouraud Dextrose Broth (SDB), Tryptic Soy Agar (TSA), Sabouraud Dextrose Agar (SDA).

  • Sterile containers for the product.

  • Incubator set to 22.5 ± 2.5°C.

  • Validated neutralizing broth/agar for the preservative system.

Methodology:

  • Preparation of Inoculum: a. Grow fresh cultures of the bacterial and yeast strains. Harvest the cells and suspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.[3] b. For A. brasiliensis, grow on SDA slants and harvest spores using sterile saline containing 0.05% polysorbate 80.

  • Inoculation of Product: a. Dispense the prototype formulation into five separate sterile containers. b. Inoculate each container with one of the five test organisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume. c. The final concentration of the challenge organism in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL. d. Mix thoroughly.

  • Incubation and Sampling: a. Store the inoculated containers at 22.5 ± 2.5°C. b. Withdraw samples from each container at specified intervals: 0, 7, 14, and 28 days.

  • Enumeration: a. At each time point, perform serial dilutions of the sampled product in a validated neutralizing broth. b. Plate the dilutions onto TSA (for bacteria) or SDA (for fungi). c. Incubate the plates and count the number of colony-forming units (CFU).

  • Data Analysis: a. Calculate the CFU/mL for each organism at each time point. b. Determine the log reduction from the initial inoculum count. c. Compare the results to the USP <51> acceptance criteria for parenteral products (Category 1).

Table 3: USP <51> Acceptance Criteria for Parenteral Products (Category 1)

Organism Type7 Days14 Days28 Days
Bacteria Not less than 1.0 log reductionNot less than 3.0 log reductionNo increase from 14 days
Yeast & Molds No increase from initial countNo increase from initial countNo increase from initial count
No increase is defined as not more than a 0.5 log₁₀ unit higher than the previous value measured.

Visualizations

Preservative_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Efficacy Testing cluster_2 Phase 3: Safety & Stability Start Define Formulation Requirements (Aqueous/Non-Aqueous, pH, API) Identify Identify Potential Preservatives (e.g., Laurylparaben) Start->Identify Solubility Solubility & Compatibility Screening Identify->Solubility MIC Determine Minimum Inhibitory Concentration (MIC) Solubility->MIC Decision1 Soluble & Active at Target Concentration? MIC->Decision1 Formulate Develop Prototype Formulation Decision1->Formulate Yes Reject Reject Preservative Decision1->Reject No AET Perform Antimicrobial Effectiveness Test (USP <51>) Formulate->AET Decision2 Meets USP <51> Criteria? AET->Decision2 Tox Preliminary Safety/Toxicity Assessment (In Vitro) Decision2->Tox Yes Decision2->Reject No Stability Conduct Accelerated Stability Studies Tox->Stability Decision3 Acceptable Safety & Stability? Stability->Decision3 Proceed Proceed to Further Development Decision3->Proceed Yes Decision3->Reject No

Caption: Investigational workflow for selecting a new preservative.

AET_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_culture Prepare Cultures of 5 Challenge Organisms (~1x10^8 CFU/mL) inoculate Inoculate each container with one organism (Final Conc: 10^5-10^6 CFU/mL) prep_culture->inoculate prep_product Dispense Product into 5 Sterile Containers prep_product->inoculate t0_sample Sample at Time 0 (Plate Count for Initial Inoculum) inoculate->t0_sample incubate Incubate at 22.5 ± 2.5 °C for 28 Days t0_sample->incubate plate_count Perform Plate Counts at each Interval (using validated neutralizer) t0_sample->plate_count t7_sample Sample at Day 7 incubate->t7_sample t14_sample Sample at Day 14 t7_sample->t14_sample t7_sample->plate_count t28_sample Sample at Day 28 t14_sample->t28_sample t14_sample->plate_count t28_sample->plate_count log_reduction Calculate Log Reduction vs. Time 0 plate_count->log_reduction compare Compare to USP <51> Acceptance Criteria log_reduction->compare

Caption: Experimental workflow for USP <51> AET.

Paraben_Properties Properties Paraben Property Aqueous Solubility Antimicrobial Activity Potential Toxicity ChainLength Alkyl Chain Length (Methyl -> Propyl -> Lauryl) ChainLength->Properties:sol Decreases ChainLength->Properties:act Increases ChainLength->Properties:tox Increases

Caption: Paraben properties vs. alkyl chain length.

References

Application Notes and Protocols: Incorporating Dodecyl 4-hydroxybenzoate into Biodegradable Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Dodecyl 4-hydroxybenzoate, a potent antimicrobial agent, into biodegradable polymer films for various applications, including active packaging, biomedical devices, and drug delivery systems. The following protocols are based on established methodologies for similar compounds and provide a strong foundation for developing and characterizing these functionalized biomaterials.

Introduction

This compound, a member of the paraben family, is a broad-spectrum antimicrobial agent with activity against a wide range of bacteria and fungi.[1][2] Its long alkyl chain enhances its antimicrobial efficacy.[1] Incorporating this compound into biodegradable polymers such as Polylactic Acid (PLA) and Chitosan can impart antimicrobial properties to the films, extending the shelf-life of packaged products and preventing microbial contamination in biomedical applications.

Biodegradable polymers offer an environmentally friendly alternative to traditional plastics and are of significant interest for controlled-release applications.[3] The methodologies described herein focus on the solvent casting technique, a common and versatile method for film preparation in a laboratory setting.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of biodegradable polymer films. It is important to note that the specific values for films containing this compound will need to be determined experimentally and may vary based on the polymer matrix, concentration of the additive, and processing conditions. The data presented here is based on literature values for similar biodegradable films and serves as a reference.

Table 1: Mechanical Properties of Biodegradable Films

Film CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Neat PLA40 - 651 - 62800 - 3400
PLA + Propylparaben (5 wt%)~35~8~2500
Neat Chitosan30 - 8010 - 401500 - 3000
Chitosan + Plasticizer (Glycerol)10 - 4030 - 100500 - 1500

Data compiled from representative literature.[5][6]

Table 2: Thermal Properties of Biodegradable Films

Film CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Neat PLA55 - 65150 - 180~350
PLA + Propylparaben (5 wt%)~50~145~340
Neat Chitosan140 - 170-250 - 300
Chitosan + Plasticizer (Glycerol)100 - 130-240 - 280

Data compiled from representative literature.[5]

Table 3: Antimicrobial Activity of Functionalized Films

Film CompositionTarget MicroorganismInhibition Zone (mm)
PLA + Propylparaben (5 wt%)Staphylococcus aureus10 - 15
PLA + Propylparaben (5 wt%)Escherichia coli8 - 12
Chitosan FilmStaphylococcus aureus5 - 10
Chitosan FilmEscherichia coli4 - 8

Data compiled from representative literature. The antimicrobial activity of this compound is expected to be significant.

Experimental Protocols

Preparation of Biodegradable Polymer Films by Solvent Casting

This protocol describes a general method for preparing biodegradable films. Adjustments may be necessary based on the specific polymer and desired film characteristics.

Materials:

  • Biodegradable Polymer (e.g., Polylactic Acid (PLA) pellets, Chitosan powder)

  • This compound powder

  • Appropriate solvent (e.g., Chloroform for PLA, 1% Acetic Acid solution for Chitosan)

  • Plasticizer (e.g., Glycerol for Chitosan films)

  • Glass petri dishes or other suitable casting surfaces

  • Magnetic stirrer with hot plate

  • Drying oven or desiccator

Protocol:

  • Polymer Solution Preparation:

    • For PLA: Dissolve a known amount of PLA pellets in chloroform (e.g., 5% w/v) by stirring at room temperature until a homogenous solution is formed.

    • For Chitosan: Dissolve a known amount of Chitosan powder in a 1% acetic acid solution (e.g., 2% w/v) with the addition of a plasticizer like glycerol (e.g., 30% w/w of chitosan). Stir the solution at a slightly elevated temperature (e.g., 60°C) until the chitosan is fully dissolved.

  • Incorporation of this compound:

    • Weigh the desired amount of this compound (e.g., 1-5% w/w of the polymer).

    • Add the this compound powder to the polymer solution and stir until it is completely dissolved. Gentle heating may be required, but avoid excessive temperatures that could degrade the polymer or the active compound.

  • Casting the Film:

    • Pour a specific volume of the polymer-additive solution into a clean, level petri dish. The volume will determine the final thickness of the film.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

    • Alternatively, for faster drying, place the cast films in a drying oven at a controlled temperature (e.g., 40-50°C). The drying time will depend on the solvent and temperature.

  • Film Removal and Storage:

    • Once completely dry, carefully peel the film from the casting surface.

    • Store the films in a desiccator to prevent moisture absorption until further characterization.

Characterization of the Polymer Films

3.2.1. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To confirm the incorporation of this compound into the polymer matrix and to identify any interactions between the components.

  • Procedure:

    • Obtain FTIR spectra of the pure polymer, pure this compound, and the composite film using an FTIR spectrometer in the range of 4000-400 cm⁻¹.

    • Analyze the spectra for the characteristic peaks of both the polymer and this compound. Look for shifts in peak positions or the appearance of new peaks that may indicate interactions.

3.2.2. Thermal Analysis (DSC and TGA)

  • Objective: To evaluate the effect of this compound on the thermal properties of the polymer film.

  • Procedure:

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the film (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10°C/min. Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Thermogravimetric Analysis (TGA): Heat a small sample of the film (5-10 mg) in a ceramic pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) to determine the thermal stability and decomposition temperature (Td).

3.2.3. Mechanical Properties

  • Objective: To determine the effect of this compound on the mechanical strength and flexibility of the films.

  • Procedure:

    • Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D882).

    • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a constant crosshead speed.

3.2.4. Antimicrobial Activity Assay (Disk Diffusion Method)

  • Objective: To evaluate the antimicrobial efficacy of the prepared films.

  • Procedure:

    • Prepare agar plates inoculated with a target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

    • Cut circular discs from the polymer films (both with and without this compound).

    • Place the film discs onto the surface of the inoculated agar plates.

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).

    • Measure the diameter of the inhibition zone (the clear area around the disc where microbial growth is inhibited).

3.2.5. In Vitro Release Study

  • Objective: To determine the release profile of this compound from the polymer film.

  • Procedure:

    • Cut a known area of the film and immerse it in a specific volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

    • Place the container in a shaking incubator at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

    • Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Plot the cumulative release of this compound as a function of time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Film Preparation cluster_char Film Characterization p1 Polymer Dissolution p2 Incorporation of Dodecyl 4-hydroxybenzoate p1->p2 p3 Solution Casting p2->p3 p4 Drying p3->p4 c1 FTIR Analysis p4->c1 c2 Thermal Analysis (DSC & TGA) p4->c2 c3 Mechanical Testing p4->c3 c4 Antimicrobial Assay p4->c4 c5 In Vitro Release Study p4->c5

Caption: Workflow for the preparation and characterization of this compound-loaded biodegradable films.

Proposed Antimicrobial Mechanism of Parabens

antimicrobial_mechanism cluster_paraben This compound cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects paraben Paraben Molecule membrane Cell Membrane paraben->membrane disrupts dna_rna DNA/RNA Synthesis paraben->dna_rna inhibits enzymes Essential Enzymes (e.g., ATPase, Phosphotransferase) paraben->enzymes inhibits e1 Membrane Disruption & Increased Permeability membrane->e1 e2 Inhibition of Nucleic Acid Replication dna_rna->e2 e3 Inhibition of Key Metabolic Pathways enzymes->e3 e4 Bacterial Cell Death e1->e4 e2->e4 e3->e4

References

Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Dodecylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. These formulations are fundamental in the pharmaceutical, cosmetic, and food industries for the delivery of lipophilic active ingredients, improving bioavailability, and enhancing the aesthetic and sensory characteristics of topical products. The stability of these emulsions is paramount to their efficacy and shelf life. Dodecylparaben (dodecyl 4-hydroxybenzoate), a long-chain ester of p-hydroxybenzoic acid, is traditionally known for its preservative and antimicrobial properties. Due to its amphiphilic nature, with a polar phenolic head group and a long non-polar dodecyl tail, it also exhibits surfactant properties that can be leveraged in the formulation of stable emulsions. This document provides detailed application notes and protocols for the formulation and characterization of stable oil-in-water emulsions incorporating Dodecylparaben.

Physicochemical Properties of Dodecylparaben

Table 1: Physicochemical Properties of Dodecylparaben

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
Synonyms Laurylparaben, Dodecyl p-hydroxybenzoate--INVALID-LINK--
Molecular Formula C19H30O3--INVALID-LINK--
Molecular Weight 306.44 g/mol --INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
Melting Point 54-56 °C--INVALID-LINK--
Solubility Soluble in organic solvents (e.g., ethanol, chloroform), sparingly soluble in water.[1]--INVALID-LINK--
Properties Exhibits surfactant properties, can reduce surface tension.[1]--INVALID-LINK--

Principles of Oil-in-Water Emulsion Formulation with Dodecylparaben

The formulation of a stable O/W emulsion involves the careful selection of an oil phase, an aqueous phase, and an emulsifying system. The emulsifier, or a blend of emulsifiers, reduces the interfacial tension between the oil and water phases, facilitating the formation of small droplets and preventing their coalescence.

Given the lipophilic nature of Dodecylparaben, it is best utilized as a co-emulsifier in conjunction with a primary hydrophilic emulsifier (high HLB). The Dodecylparaben will anchor in the oil phase and at the interface, while the primary emulsifier will orient towards the aqueous phase, creating a stable interfacial film.

Experimental Workflow for Emulsion Formulation and Characterization

The following diagram outlines the systematic approach to formulating and evaluating the stability of an oil-in-water emulsion containing Dodecylparaben.

G cluster_formulation Formulation cluster_characterization Characterization & Stability Testing prep_oil Prepare Oil Phase (Oil + Dodecylparaben + Lipophilic Emulsifier) heat_phases Heat Both Phases (e.g., 70-75°C) prep_oil->heat_phases prep_water Prepare Aqueous Phase (Water + Hydrophilic Emulsifier + Other Additives) prep_water->heat_phases emulsify Emulsification (Add Water Phase to Oil Phase with Homogenization) heat_phases->emulsify cool Cooling (with Gentle Stirring) emulsify->cool add_preservative Add Preservatives/Actives (Below 40°C) cool->add_preservative final_adjust Final Adjustments (e.g., pH) add_preservative->final_adjust initial_char Initial Characterization (T=0) (Visual, Microscopic, Particle Size, Zeta Potential, Viscosity) final_adjust->initial_char stability_storage Stability Storage (Accelerated: 40°C, 45°C; Long-term: 25°C, 4°C) initial_char->stability_storage periodic_testing Periodic Testing (e.g., 1, 3, 6 months) stability_storage->periodic_testing data_analysis Data Analysis & Comparison periodic_testing->data_analysis

References

Troubleshooting & Optimization

Overcoming Dodecyl 4-hydroxybenzoate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Dodecyl 4-hydroxybenzoate in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound, also known as dodecylparaben, is a highly hydrophobic molecule.[1] Its structure includes a long, 12-carbon alkyl (dodecyl) chain, which makes it sparingly soluble in water and other polar solvents.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO or ethanol, is diluted into an aqueous medium, the compound is no longer soluble and precipitates out of the solution.[3][4]

Q2: What are the primary methods to increase the aqueous solubility of this compound for in vitro experiments?

A2: There are three main strategies to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvency: Using a water-miscible organic solvent to create a solution with enhanced solubility.[5][6]

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the compound.[7][8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic molecule from water.[9][10]

Q3: How should I use a co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol?

A3: The standard method is to first prepare a high-concentration stock solution in a pure, water-miscible organic solvent.[11] This stock is then serially diluted into your aqueous experimental medium to achieve the final desired concentration.[11] It is critical to keep the final concentration of the organic solvent as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts in your experiment.[4][11] Always include a vehicle control in your experimental design, which contains the same final concentration of the solvent without the compound.[11]

Q4: How do surfactants work to improve solubility?

A4: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[8][12] These micelles have a hydrophobic core and a hydrophilic exterior.[8] this compound partitions into the hydrophobic core, effectively becoming encapsulated and enabling its dispersal in the aqueous medium.[8][12] This process is known as micellar solubilization.[8]

Q5: Which type of surfactant is recommended for solubilizing this compound?

A5: Nonionic surfactants are generally preferred for biological experiments due to their lower toxicity. Common examples include Polysorbate 20 (Tween® 20), Polysorbate 80, and PEG-40 Hydrogenated Castor Oil.[13][14] Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be effective solubilizers but may be more disruptive to protein structures and cell membranes.[7]

Q6: What is the mechanism of cyclodextrin complexation?

A6: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic outer surface and a lipophilic central cavity.[9][10] The hydrophobic this compound molecule can be encapsulated within this central cavity, forming a stable, water-soluble "inclusion complex".[10][15] This complex effectively masks the compound's hydrophobicity, significantly increasing its apparent solubility in water.[9]

Q7: My compound still precipitates even after using a solubilization method. What can I do?

A7: If precipitation persists, consider the following troubleshooting steps:

  • Reduce Stock Concentration: Your initial stock solution might be too concentrated. Try preparing a less concentrated stock.

  • Vortex Vigorously During Dilution: When adding the stock solution to the aqueous medium, vortex the solution immediately and vigorously to promote rapid dispersion and prevent localized precipitation.[11]

  • Optimize Surfactant/Cyclodextrin Ratio: The molar ratio of the solubilizing agent to your compound is crucial. You may need to perform a titration to find the optimal concentration that maintains solubility without causing cellular toxicity.

  • Combine Methods: In some cases, a combination of methods, such as using a co-solvent with a surfactant, may be more effective.

  • Gentle Warming: Gentle warming (e.g., to 37°C) can sometimes aid dissolution, but be cautious as the compound may precipitate upon cooling to room temperature.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Dodecylparaben, Laurylparaben, p-Hydroxybenzoic acid dodecyl ester[1][16]
Molecular Formula C₁₉H₃₀O₃[17][18]
Molecular Weight 306.44 g/mol [17][19]
Appearance White crystalline solid[1][17]
Melting Point 54-56 °C[17][19]
Aqueous Solubility Sparingly soluble / Limited[1][2]
Organic Solvent Solubility Soluble in ethanol, ethyl acetate, chloroform, DMSO[1][3][20]

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanismCommon AgentsAdvantagesDisadvantages
Co-solvency Reduces solvent polarity, increasing solute affinity.[6]DMSO, Ethanol, Propylene Glycol (PG)Simple, well-established, effective for high concentration stocks.[11]Potential for solvent toxicity/artifacts in assays; precipitation upon dilution.[4]
Micellar Solubilization Encapsulation within the hydrophobic core of surfactant micelles.[8]Polysorbate 20/80, PEG-40 Hydrogenated Castor Oil, Cremophor® ELHigh solubilizing capacity; thermodynamically stable systems.[8]Potential for cell toxicity; can interfere with some assays.
Cyclodextrin Complexation Formation of a water-soluble inclusion complex.[10]β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD)Low toxicity; can improve compound stability.[9][15]Limited loading capacity; complexation is an equilibrium process.

Experimental Protocols

Protocol 1: Preparation using an Organic Co-solvent (DMSO)

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired high-concentration stock (e.g., 50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[11] Gentle warming in a 37°C water bath may assist dissolution.[11]

  • Inspect: Visually inspect the solution against a light source to ensure no particulates are present.

  • Dilution: Create working solutions by serially diluting the stock solution into the final aqueous medium (e.g., cell culture media). Add the stock solution dropwise while vortexing the medium to prevent precipitation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Solubilization using a Surfactant (Polysorbate 20)

  • Prepare Surfactant Solution: Prepare a sterile, aqueous stock solution of Polysorbate 20 (e.g., 10% w/v) in ultrapure water.

  • Weigh Compound: Accurately weigh the this compound powder in a sterile glass vial.

  • Initial Dissolution: Add a small amount of ethanol to just wet and dissolve the powder. This step helps in the initial dispersion.

  • Add Surfactant: Add the 10% Polysorbate 20 stock solution to the dissolved compound. The ratio of surfactant to compound often needs to be optimized, but a starting point of 10:1 (w/w) is common.

  • Mix and Heat: Vortex the mixture vigorously. Gentle heating (40-50°C) and sonication can significantly aid in the formation of a clear solution.

  • Final Dilution: This concentrated drug-surfactant mixture can then be diluted into the final aqueous buffer or medium.

Protocol 3: Solubilization using β-Cyclodextrin (Kneading Method)

  • Molar Calculation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 or 1:2 molar ratio.

  • Mix Powders: In a glass mortar, thoroughly mix the weighed powders.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder mix. Knead the mixture with a pestle for 30-60 minutes to form a thick, consistent paste.

  • Drying: Dry the paste in an oven at 40-50°C until the solvent has completely evaporated, resulting in a solid powder.

  • Reconstitution: The resulting powder is the this compound/β-cyclodextrin complex, which should now be readily soluble in your aqueous experimental medium.

Visualizations

start Start: Poor Aqueous Solubility of Compound q1 Is a low concentration (<0.5%) of organic solvent acceptable? start->q1 co_solvent Use Co-Solvent Method (e.g., DMSO, Ethanol) q1->co_solvent  Yes q2 Is potential surfactant interference with the assay a concern? q1->q2 No end Prepare Final Solution co_solvent->end surfactant Use Micellar Solubilization (e.g., Polysorbates) q2->surfactant No   cyclodextrin Use Cyclodextrin Complexation q2->cyclodextrin Yes surfactant->end cyclodextrin->end

Caption: Decision workflow for selecting a solubilization strategy.

cluster_pre Below CMC cluster_post Above CMC cluster_micelle Micelle s1 S s2 S s3 S s4 S arrow Increase Surfactant Concentration s5 S s6 S s7 S s8 S drug_free Dodecyl 4-hydroxybenzoate (Insoluble) m1 S m2 S m3 S m4 S m5 S m6 S m7 S m8 S drug_sol D

Caption: Mechanism of micellar solubilization of this compound (D) by surfactants (S).

cluster_reaction Complexation in Aqueous Solution drug This compound (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

Technical Support Center: Preventing Laurylparaben Degradation in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of laurylparaben in cosmetic formulations. Our aim is to equip you with the necessary information to anticipate and resolve degradation issues during your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during your formulation development and stability testing.

Problem Potential Causes Recommended Solutions
Loss of Preservative Efficacy Laurylparaben has degraded below its effective concentration. This is often due to hydrolysis in alkaline conditions (pH > 8) or prolonged exposure to high temperatures.- Verify and Adjust pH: Ensure the final formulation pH is within the optimal stability range for parabens (pH 4-8). - Control Temperature: Avoid excessive heat during manufacturing and ensure storage at recommended temperatures. - Quantitative Analysis: Use HPLC to quantify the remaining laurylparaben concentration.
Change in Formulation's Physical Properties (e.g., color, odor, viscosity) Degradation of laurylparaben can sometimes be a marker for other instabilities within the formulation. Metal ions can catalyze oxidative reactions leading to these changes.- Incorporate Chelating Agents: Add a chelating agent like Disodium EDTA (0.05-0.2%) to bind metal ions that can catalyze degradation. - Use Antioxidants: Consider adding antioxidants to the formulation to prevent oxidative degradation of other sensitive ingredients. - Evaluate Ingredient Interactions: Assess the compatibility of laurylparaben with all other formulation components.
Precipitation or Crystallization in the Formulation The degradation product, p-hydroxybenzoic acid, has lower solubility than laurylparaben and may precipitate out of the solution, especially at lower temperatures.- Solubility Assessment: Evaluate the solubility of p-hydroxybenzoic acid in your formulation base. - Formulation Optimization: Adjust the solvent system to ensure that any potential degradation products remain solubilized.
Unexpected Peaks in HPLC Chromatogram These peaks likely correspond to degradation products, with the most common being p-hydroxybenzoic acid.- Peak Identification: Use a p-hydroxybenzoic acid standard to confirm the identity of the primary degradation peak. - Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for laurylparaben in cosmetic formulations?

A1: The primary degradation pathway for laurylparaben is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions, but is significantly more rapid in alkaline environments (pH > 8). The hydrolysis results in the formation of lauryl alcohol and p-hydroxybenzoic acid.

Q2: What is the optimal pH range for maintaining laurylparaben stability?

A2: Laurylparaben, like other parabens, is most stable in formulations with a pH range of 4 to 8.[1] Outside of this range, particularly in alkaline conditions, the rate of hydrolysis increases significantly.

Q3: How does temperature affect the stability of laurylparaben?

A3: Elevated temperatures accelerate the rate of laurylparaben degradation through hydrolysis. It is crucial to control the temperature during the manufacturing process and to store the final product within the recommended temperature range to ensure its long-term stability.

Q4: Can other ingredients in my formulation impact the stability of laurylparaben?

A4: Yes, certain ingredients can affect laurylparaben's stability. Highly alkaline ingredients can raise the formulation's pH, leading to increased hydrolysis. Additionally, the presence of certain metal ions can catalyze oxidative degradation pathways, although hydrolysis is the more common route. It is always recommended to conduct compatibility studies with all formulation components.

Q5: What are the primary degradation products of laurylparaben?

A5: The main degradation product from the hydrolysis of laurylparaben is p-hydroxybenzoic acid. The corresponding lauryl alcohol is also formed.

Q6: Are there any strategies to enhance the stability of laurylparaben in a formulation?

A6: Yes, several strategies can be employed:

  • pH Control: Maintaining the formulation's pH between 4 and 8 is the most critical factor.

  • Temperature Management: Avoid high temperatures during production and storage.

  • Use of Chelating Agents: Incorporating chelating agents like disodium EDTA can bind metal ions that might catalyze degradation.[2]

  • Antioxidants: While hydrolysis is the primary concern, adding antioxidants can help protect against any potential oxidative degradation.

Data Presentation

The following table summarizes the influence of pH and temperature on the degradation rate of parabens. While specific kinetic data for laurylparaben is limited in publicly available literature, the data for other parabens illustrates the general principles of increased degradation with higher pH and temperature. The degradation follows pseudo-first-order kinetics.

ParabenpHTemperature (°C)Pseudo-First-Order Rate Constant (k)Half-Life (t½)
Methylparaben7254.9 x 10⁻⁵ hr⁻¹1.6 years
Ethylparaben7254.5 x 10⁻⁵ hr⁻¹1.7 years
Propylparaben825>10% degradation after ~60 days-
Butylparaben7253.6 x 10⁻⁵ hr⁻¹2.2 years

Note: This table is compiled from general data on paraben stability and is intended to be illustrative. It is highly recommended to perform stability studies on your specific formulation to determine the degradation kinetics of laurylparaben.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Laurylparaben and p-Hydroxybenzoic Acid

This protocol outlines a general method for the simultaneous determination of laurylparaben and its primary degradation product, p-hydroxybenzoic acid, in a cosmetic cream.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to control pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Laurylparaben reference standard

  • p-Hydroxybenzoic acid reference standard

  • Methanol (HPLC grade) for sample and standard preparation

3. Standard Solution Preparation:

  • Prepare individual stock solutions of laurylparaben and p-hydroxybenzoic acid in methanol (e.g., 1 mg/mL).

  • From the stock solutions, prepare a series of working standard solutions containing both analytes at different concentrations to construct a calibration curve.

4. Sample Preparation (for a cream formulation):

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15-20 minutes to extract the analytes.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solution.

  • Identify the peaks for laurylparaben and p-hydroxybenzoic acid based on their retention times compared to the standards.

  • Quantify the amount of each analyte in the sample using the calibration curve.

Protocol 2: Forced Degradation Study of Laurylparaben

This study is designed to intentionally degrade laurylparaben to identify its degradation products and to confirm the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve a known amount of laurylparaben in a solution of 0.1 M HCl in a 50:50 methanol/water mixture.

  • Heat the solution at 60°C for a specified period (e.g., 24 hours).

  • Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.

2. Alkaline Hydrolysis:

  • Dissolve a known amount of laurylparaben in a solution of 0.1 M NaOH in a 50:50 methanol/water mixture.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Neutralize with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known amount of laurylparaben in a 50:50 methanol/water mixture.

  • Add a small volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours) and analyze by HPLC.

4. Thermal Degradation:

  • Store a sample of the cosmetic formulation containing laurylparaben at an elevated temperature (e.g., 50°C) for an extended period (e.g., 1-3 months).

  • At regular intervals, withdraw samples and analyze by HPLC to monitor the degradation.

Visualizations

Laurylparaben Laurylparaben (Ester) TransitionState Tetrahedral Intermediate Laurylparaben->TransitionState  H₂O (Hydrolysis) (Alkaline pH, Heat) Products p-Hydroxybenzoic Acid + Lauryl Alcohol TransitionState->Products

Caption: Chemical degradation pathway of Laurylparaben via hydrolysis.

Start Instability Observed (e.g., loss of efficacy, color change) Check_pH Is pH > 8? Start->Check_pH Adjust_pH Adjust pH to 4-8 Check_pH->Adjust_pH Yes Check_Temp High Temp Exposure? Check_pH->Check_Temp No Analyze_HPLC Quantify Laurylparaben & Degradation Products via HPLC Adjust_pH->Analyze_HPLC Control_Temp Implement Temp Controls Check_Temp->Control_Temp Yes Check_Metal_Ions Potential Metal Ion Contamination? Check_Temp->Check_Metal_Ions No Control_Temp->Analyze_HPLC Add_Chelator Add Chelating Agent (e.g., Disodium EDTA) Check_Metal_Ions->Add_Chelator Yes Check_Metal_Ions->Analyze_HPLC No Add_Chelator->Analyze_HPLC End Formulation Stabilized Analyze_HPLC->End

Caption: Troubleshooting workflow for Laurylparaben degradation.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample 1. Extract Laurylparaben from Cosmetic Matrix (e.g., with Methanol) Prep_Standard 2. Prepare Laurylparaben & p-HBA Standard Solutions Filter 3. Filter Samples & Standards (0.45 µm filter) Inject 4. Inject onto C18 Column Filter->Inject Separate 5. Gradient Elution (Acetonitrile/Water) Detect 6. UV Detection at 254 nm Calibrate 7. Generate Calibration Curve Detect->Calibrate Quantify 8. Quantify Analytes in Sample

Caption: Experimental workflow for HPLC analysis of Laurylparaben.

References

Technical Support Center: Optimizing Dodecylparaben for Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of dodecylparaben for broad-spectrum antimicrobial activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is dodecylparaben being investigated for broad-spectrum antimicrobial activity?

A1: Dodecylparaben belongs to the paraben family of preservatives, which are known for their antimicrobial properties. The antimicrobial efficacy of parabens generally increases with the length of their alkyl chain. As dodecylparaben possesses a long C12 alkyl chain, it is of interest for its potential as a potent, broad-spectrum antimicrobial agent against various bacteria and fungi.

Q2: What is the primary mechanism of antimicrobial action for parabens like dodecylparaben?

A2: The primary antimicrobial mechanism of parabens is the disruption of microbial cell membrane integrity and function. This disruption can interfere with crucial cellular processes, such as nutrient transport and energy production, ultimately leading to microbial cell death. Some evidence also suggests that parabens may inhibit the synthesis of DNA and RNA in microbial cells.

Q3: I am observing precipitation of dodecylparaben in my culture medium. What can I do to improve its solubility?

A3: Dodecylparaben has low aqueous solubility, which can lead to precipitation in culture media. To address this, consider the following:

  • Use of a Co-solvent: Prepare a concentrated stock solution of dodecylparaben in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it to the final concentration in your aqueous medium.

  • Inclusion of a Surfactant: The addition of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, at a low concentration (e.g., 0.05-0.1%) can help to maintain the solubility of dodecylparaben in the culture medium.

  • pH Adjustment: The solubility of parabens can be influenced by pH. Ensure that the pH of your medium is within a range that favors the solubility of dodecylparaben.

Q4: How do I balance the antimicrobial efficacy of dodecylparaben with its potential cytotoxicity to mammalian cells?

A4: It is crucial to determine the therapeutic window of dodecylparaben by assessing both its minimum inhibitory concentration (MIC) against microbes and its cytotoxic concentration (e.g., CC50) against relevant mammalian cell lines. The goal is to identify a concentration range where dodecylparaben is effective against microbes with minimal toxicity to host cells. A selectivity index (SI), calculated as the ratio of CC50 to MIC, can be a useful metric for quantifying this balance. An SI value greater than 10 is generally considered promising for a potential therapeutic agent.

Data Presentation

While specific minimum inhibitory concentration (MIC) data for dodecylparaben against a broad spectrum of microorganisms is not extensively available in the public domain, the following tables provide a representative summary of MIC values for other common parabens (methylparaben and propylparaben) against key bacterial and fungal species. This data illustrates the general trend of increasing antimicrobial activity with longer alkyl chain length and can serve as a preliminary guide for your experiments with dodecylparaben.

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Gram-Positive Bacteria

OrganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus1000 - 2000250 - 500
Bacillus subtilis500 - 1000125 - 250

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens against Gram-Negative Bacteria

OrganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Escherichia coli>20001000 - 2000
Pseudomonas aeruginosa>2000>2000

Table 3: Minimum Inhibitory Concentration (MIC) of Parabens against Fungi

OrganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Candida albicans500 - 1000125 - 250
Aspergillus niger1000 - 2000250 - 500

Table 4: Cytotoxicity of Parabens against Mammalian Cell Lines

Cell LineParabenEC50 (µM)
Human Dermal FibroblastsMethylparaben~1500
Human Dermal FibroblastsPropylparaben~500
Fish HepatocytesButylparaben~100
Human HepatocytesButylparaben>1000

Note: The cytotoxicity of parabens can be cell-line dependent and generally increases with the length of the alkyl chain.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of dodecylparaben against a target microorganism using the broth microdilution method.

Materials:

  • Dodecylparaben

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of dodecylparaben in DMSO.

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the dodecylparaben stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (microorganism, no dodecylparaben).

    • Well 12 will serve as a negative control (medium only).

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture with sterile saline or PBS to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to wells 1-11.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of dodecylparaben that shows no visible growth (turbidity) in the well.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxicity of dodecylparaben on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Dodecylparaben

  • DMSO

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of dodecylparaben in complete cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the dodecylparaben dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC results.

  • Possible Cause: Precipitation of dodecylparaben in the test wells.

    • Solution: Visually inspect the wells for any precipitate. If present, consider increasing the concentration of the co-solvent (e.g., DMSO, ensuring it remains at a non-toxic level for the microorganism) or adding a small amount of a biocompatible surfactant to the medium.

  • Possible Cause: Inaccurate inoculum density.

    • Solution: Ensure the microbial suspension is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration by plating a sample of the inoculum and performing a colony count.

  • Possible Cause: Contamination of the culture or reagents.

    • Solution: Use aseptic techniques throughout the experiment. Check the sterility of the medium and other reagents by incubating a sample without the microorganism.

Issue 2: High background absorbance in the MTT assay.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check cultures for signs of microbial contamination. Use appropriate antibiotics in the culture medium if necessary and maintain sterile working conditions.

  • Possible Cause: Incomplete solubilization of formazan crystals.

    • Solution: Ensure the formazan crystals are fully dissolved by gently pipetting up and down after adding the solubilization buffer. Allow sufficient time for complete solubilization before reading the plate.

Issue 3: Dodecylparaben appears to be inactive against a broad range of microbes.

  • Possible Cause: The concentration range tested is too low.

    • Solution: Based on the trend of increasing activity with longer alkyl chains in parabens, dodecylparaben may have a lower MIC than shorter-chain parabens. However, if no activity is observed, consider extending the concentration range tested.

  • Possible Cause: The chosen microbial strains are resistant.

    • Solution: Include quality control strains with known susceptibility to other antimicrobial agents to validate the assay. Consider testing against a wider variety of microbial species.

Mandatory Visualizations

Antimicrobial_Mechanism_of_Parabens Dodecylparaben Dodecylparaben Microbial_Cell_Membrane Microbial_Cell_Membrane Dodecylparaben->Microbial_Cell_Membrane Targets Inhibition_of_Synthesis Inhibition_of_Synthesis Dodecylparaben->Inhibition_of_Synthesis Inhibits DNA/RNA Synthesis Membrane_Disruption Membrane_Disruption Microbial_Cell_Membrane->Membrane_Disruption Leads to Inhibition_of_Transport Inhibition_of_Transport Membrane_Disruption->Inhibition_of_Transport Cell_Death Cell_Death Inhibition_of_Transport->Cell_Death Inhibition_of_Synthesis->Cell_Death Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Dodecylparaben Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Assess for Microbial Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Troubleshooting_Logic Start Inconsistent MIC Results Check_Precipitation Visually Inspect Wells for Precipitation Start->Check_Precipitation Precipitate_Yes Precipitate Present? Check_Precipitation->Precipitate_Yes Adjust_Solubility Increase Co-solvent or Add Surfactant Precipitate_Yes->Adjust_Solubility Yes Check_Inoculum Verify Inoculum Density Precipitate_Yes->Check_Inoculum No Adjust_Solubility->Start Inoculum_Incorrect Inoculum Incorrect? Check_Inoculum->Inoculum_Incorrect Standardize_Inoculum Re-standardize Inoculum Inoculum_Incorrect->Standardize_Inoculum Yes Check_Contamination Check for Contamination Inoculum_Incorrect->Check_Contamination No Standardize_Inoculum->Start Contamination_Yes Contamination Present? Check_Contamination->Contamination_Yes Use_Aseptic_Technique Reinforce Aseptic Technique Contamination_Yes->Use_Aseptic_Technique Yes End Consistent Results Contamination_Yes->End No Use_Aseptic_Technique->Start

References

Addressing matrix interference in HPLC analysis of Dodecyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Dodecyl 4-hydroxybenzoate (dodecylparaben). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix interference in the analysis of this compound?

Matrix interference in the analysis of this compound, a type of paraben, often originates from the complex composition of cosmetic, pharmaceutical, or environmental samples.[1][2] Common sources of interference include:

  • Excipients in Formulations : Creams, lotions, and pharmaceutical syrups contain various excipients like fats, oils, waxes, emulsifiers, and thickeners that can co-extract with the analyte and interfere with chromatographic separation.[1]

  • Biological Components : When analyzing samples from biological matrices (e.g., plasma, tissue), endogenous substances such as proteins, lipids, and phospholipids are major sources of interference.[3]

  • Other Active Ingredients : Pharmaceutical or cosmetic products may contain other active compounds or preservatives that have similar chemical properties to dodecylparaben, leading to co-elution.[1][4]

  • Environmental Contaminants : For environmental samples, humic acids, phenols, and other organic pollutants can interfere with the analysis.

Q2: My chromatogram shows poor peak shape and co-eluting peaks with my this compound standard. What could be the cause?

Poor peak shape (e.g., fronting, tailing, or splitting) and co-elution are common issues in HPLC analysis and can be caused by several factors related to matrix interference:

  • Column Overload : High concentrations of matrix components can overload the analytical column, leading to peak distortion.

  • Co-eluting Impurities : Components from the sample matrix may have similar retention times to this compound under the current chromatographic conditions.[5]

  • Sample Solvent Effects : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and a shift in retention time.[6] It is recommended to dissolve and inject samples in the mobile phase whenever possible.[7]

  • Column Contamination : Accumulation of non-eluting matrix components on the column can lead to peak tailing and loss of resolution.[8]

Q3: How can I improve my sample preparation to minimize matrix effects?

Effective sample preparation is crucial for removing interfering substances before HPLC analysis.[9] The choice of technique depends on the complexity of the matrix.[9]

  • Solid-Phase Extraction (SPE) : This is a highly effective and widely used technique for cleaning up complex samples and concentrating parabens.[5][9] Different sorbents, such as C18, can be tested to find the most effective one for a specific matrix.[9]

  • Liquid-Liquid Extraction (LLE) : LLE can be optimized by adjusting the pH of the aqueous matrix to ensure parabens are in their uncharged form for better extraction into an immiscible organic solvent.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) : Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent directly to the sample extract to remove interferences like pigments and lipids.[5]

  • Ultrasonic Extraction : This method uses ultrasonic waves to extract analytes from a sample matrix into a suitable solvent.[10]

Q4: What are the recommended starting HPLC conditions for this compound analysis?

For the analysis of parabens like this compound, reversed-phase HPLC is the most common technique.[11] Here are some typical starting conditions:

  • Column : A C18 analytical column is frequently used for paraben separation.[12][13]

  • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid) and an organic modifier (e.g., methanol or acetonitrile) is common.[13][14][15]

  • Detection : UV detection is widely used, with the wavelength typically set around 254 nm or 258 nm.[4][13][14][16]

  • Flow Rate : A flow rate between 0.5 and 1.0 mL/min is generally used.[12]

It is always recommended to optimize these conditions for your specific application and to resolve the analyte from any matrix interferences.[17]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix interference in the HPLC analysis of this compound.

Issue 1: High Backpressure and Column Clogging
Possible Cause Troubleshooting Steps
Particulate matter from the sample matrix Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[12][17]
Precipitation of matrix components in the mobile phase Ensure the sample solvent is compatible with the mobile phase.[6] Consider a sample cleanup step like SPE or LLE to remove problematic compounds.[8]
Column frit blockage Use a guard column to protect the analytical column from strongly retained or precipitating matrix components.[6][8] If pressure is still high, try back-flushing the column (if permitted by the manufacturer).
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Cause Troubleshooting Steps
Co-eluting matrix components Modify the mobile phase composition or gradient to improve separation.[5] Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
Active sites on the column (silanol interactions) Lower the pH of the mobile phase to suppress silanol activity.[18] Ensure the column is not degraded; consider replacing it if it's old or has been used with harsh conditions.
Sample solvent stronger than the mobile phase Dilute the sample in the initial mobile phase.[6][7] If possible, reconstitute the final sample extract in the mobile phase.[9]
Column contamination Implement a column washing procedure with a strong solvent (e.g., isopropanol) to remove strongly retained matrix components.[19]
Issue 3: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Steps
Inefficient sample extraction Optimize the extraction solvent and technique (e.g., for SPE, check conditioning, loading, washing, and elution steps).[9] For LLE, adjust the pH and solvent-to-sample ratio.
Analyte degradation during sample processing Minimize sample exposure to high temperatures and light. Check the pH of the sample and extraction solutions to ensure analyte stability.
Ion suppression or enhancement (for LC-MS/MS) Implement matrix-matched calibration standards to compensate for matrix effects.[9] Improve sample cleanup to remove interfering compounds.[3] Use a stable isotope-labeled internal standard.[9]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Cream Matrix

This protocol provides a general guideline for the extraction of this compound from a complex cream matrix.

  • Sample Preparation : Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube. Add 10 mL of methanol, and vortex for 2 minutes to disperse the cream.[1]

  • Centrifugation : Centrifuge the mixture at 4000 rpm for 10 minutes to separate insoluble excipients.[1]

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[9]

  • Sample Loading : Load 1 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]

  • Washing : Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Drying : Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water.[9]

  • Elution : Elute the this compound with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution : Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.[9]

  • Analysis : Vortex the reconstituted sample and inject it into the HPLC system.

Table 1: Comparison of Extraction Methods for this compound in a Cream Matrix
Extraction MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
Ultrasonic Extraction with Methanol85.25.8
Liquid-Liquid Extraction (LLE)91.54.2
Solid-Phase Extraction (SPE) - C1898.72.1

Data is representative and may vary based on the specific matrix and experimental conditions.

Table 2: Recommended HPLC Method Parameters
ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water (Gradient Elution)
Gradient Program 60% Acetonitrile to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[13][14][16]
Injection Volume 20 µL

Visualized Workflows

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Cream Sample (1g) Disperse Disperse in 10mL Methanol Sample->Disperse Centrifuge Centrifuge @ 4000rpm Disperse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition C18 Cartridge Condition->Load Wash Wash with Water/Methanol Load->Wash Dry Dry with Nitrogen Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: General workflow for sample preparation and analysis.

G Start Problem: Poor Peak Shape (Tailing/Splitting) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ChangeSolvent Action: Dilute or reconstitute sample in mobile phase. CheckSolvent->ChangeSolvent Yes CheckColumn Is the column old or contaminated? CheckSolvent->CheckColumn No End Problem Resolved ChangeSolvent->End WashColumn Action: Implement a column wash protocol. CheckColumn->WashColumn Yes OptimizeMethod Are there co-eluting matrix peaks? CheckColumn->OptimizeMethod No ReplaceColumn Action: Replace the analytical column. WashColumn->ReplaceColumn If wash fails WashColumn->OptimizeMethod ReplaceColumn->End AdjustGradient Action: Modify mobile phase gradient or composition. OptimizeMethod->AdjustGradient Yes OptimizeMethod->End No AdjustGradient->End

Caption: Troubleshooting logic for poor peak shape issues.

References

Technical Support Center: Improving the Long-Term Stability of Dodecylparaben in Cream Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of dodecylparaben in cream base formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for dodecylparaben in a cream base?

A1: The primary chemical degradation pathway for dodecylparaben is the hydrolysis of its ester bond. This reaction is catalyzed by either acidic or basic conditions and results in the formation of 4-hydroxybenzoic acid and dodecanol. Other potential degradation pathways include oxidation of the phenolic hydroxyl group and photodegradation upon exposure to UV light.

Q2: How does the alkyl chain length of a paraben affect its stability?

A2: The length of the alkyl chain influences the physicochemical properties of parabens, which in turn affects their stability. Longer-chain parabens, such as dodecylparaben, are more lipophilic. While some studies on enzymatic hydrolysis suggest that longer chains might be hydrolyzed more slowly than shorter chains like methylparaben in certain biological systems, the rate of chemical hydrolysis in a formulation is highly dependent on pH and temperature.[1] For degradation initiated by hydroxyl radicals, the hydrogen-abstraction route is more predominant for parabens with longer alkyl chains.[2]

Q3: My dodecylparaben seems to be precipitating out of the cream over time. What could be the cause?

A3: Dodecylparaben has lower water solubility compared to shorter-chain parabens.[3] Crystallization or precipitation can occur if its concentration exceeds its solubility in the cream base, a phenomenon that can be triggered by temperature fluctuations during storage.[4][5] This is particularly relevant in oil-in-water emulsions where the paraben must be sufficiently solubilized in the oil phase or the interfacial layer.

Q4: Can other excipients in my cream formulation affect dodecylparaben's stability?

A4: Yes, interactions with other excipients can impact stability. For instance, highly alkaline ingredients can accelerate hydrolytic degradation. Non-ionic surfactants, commonly used as emulsifiers, can encapsulate the paraben within micelles, which may affect its partitioning and availability, though this does not necessarily alter its chemical stability.[6][7] It is crucial to conduct compatibility studies with all formulation components.

Troubleshooting Guides

Issue 1: Rapid Degradation of Dodecylparaben Detected in Stability Studies
Potential Cause Troubleshooting Step Rationale
Inappropriate pH of the Cream Base Measure the pH of the cream base. Adjust the formulation to a pH range of 4-6.Parabens exhibit maximum stability in the acidic pH range. Hydrolysis is significantly accelerated under alkaline conditions (pH > 8).
Oxidative Degradation Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherol into the oil phase of the cream.Antioxidants protect the phenolic hydroxyl group of the dodecylparaben from oxidative degradation, which can be initiated by exposure to air or trace metal ions.[8]
Photodegradation Store the cream in opaque or UV-protective packaging. Conduct photostability studies according to ICH guidelines.Exposure to UV light can induce photodegradation of parabens.[2][9]
Microbial Degradation Ensure the manufacturing environment is sterile and the product's preservative system is effective. Some microorganisms can metabolize parabens.[10]Although dodecylparaben is a preservative, contamination with resistant microbial strains could lead to its degradation.
Issue 2: Dodecylparaben Concentration Varies Significantly Between Samples
Potential Cause Troubleshooting Step Rationale
Inhomogeneous Distribution in the Cream Review the manufacturing process. Ensure adequate homogenization time and speed to uniformly disperse the dodecylparaben, which is typically added to the oil phase.Due to its lipophilicity, dodecylparaben must be thoroughly dissolved and distributed in the oil phase before emulsification to ensure a homogenous final product.
Precipitation/Crystallization Evaluate the solubility of dodecylparaben in the oil phase at the intended storage temperature. Consider adding a co-solvent to the oil phase to improve solubility. Visually inspect samples under a microscope for crystals.If the concentration of dodecylparaben exceeds its solubility limit in the formulation, it can crystallize, leading to a non-uniform distribution.[4][11]
Issues with Analytical Method Validate the analytical method for dodecylparaben extraction from the cream matrix. Ensure complete extraction and no interference from other excipients.The complex matrix of a cream can interfere with the extraction and quantification of the analyte, leading to variable results. A robust, validated HPLC method is essential.[12][13][14]

Data Presentation

Table 1: Factors Influencing the Rate of Hydrolytic Degradation of Parabens
Factor Effect on Degradation Rate Optimal Condition for Dodecylparaben Stability
pH Rate is slowest in acidic conditions, increases significantly in neutral and alkaline conditions.pH 4-6
Temperature Rate increases with increasing temperature, often following Arrhenius kinetics.[15]Store at controlled room temperature (20-25°C) or as determined by stability studies.
Ionic Strength A slight increase in hydrolysis rate may be observed with increasing ionic strength.[15]Minimize the concentration of ionic species where possible.
Buffer Catalysis Certain buffer species (e.g., phosphate) can catalyze hydrolysis.[15]Select a buffer system that does not catalyze ester hydrolysis.
Table 2: Comparative Physicochemical Properties of Common Parabens
Paraben Molecular Weight ( g/mol ) Water Solubility at 25°C ( g/100 mL) Log P (Octanol/Water Partition Coefficient) General Trend in Hydrolysis Rate
Methylparaben152.15~0.251.96Fastest
Ethylparaben166.17~0.172.47
Propylparaben180.20~0.043.04
Butylparaben194.23~0.023.57
Dodecylparaben306.44Very Low~6.1 (estimated)Slowest (extrapolated based on trend)

Note: The trend in hydrolysis rate is based on general observations for shorter-chain parabens in chemical and some biological systems.[1] Specific rates for dodecylparaben in a cream matrix require experimental determination.

Experimental Protocols

Protocol 1: Stability Testing of Dodecylparaben in a Cream Base

This protocol is based on general principles for stability testing of preservatives in cosmetics and pharmaceuticals.[16][17]

1. Objective: To evaluate the chemical stability of dodecylparaben in a cream formulation under accelerated and long-term storage conditions.

2. Materials:

  • Cream base containing dodecylparaben.

  • Control cream base (without dodecylparaben).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase.

  • Dodecylparaben reference standard.

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).

  • Opaque, airtight containers identical to the proposed final packaging.

3. Sample Preparation:

  • Prepare at least three batches of the final cream formulation.

  • Package the cream in the selected containers.

4. Storage Conditions (as per ICH guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

5. Testing Schedule:

  • Initial (Time 0): Test all batches.

  • Accelerated: Test at 1, 3, and 6 months.

  • Long-term: Test at 3, 6, 9, 12, 18, and 24 months.

6. Analytical Method: HPLC-UV

  • Extraction:

    • Accurately weigh approximately 1g of cream into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 2 minutes to dissolve the paraben.

    • Heat in a water bath at 60°C for 5 minutes to facilitate extraction and melt the lipid phase.

    • Cool the sample in an ice bath for 10 minutes to precipitate lipids.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example - to be optimized):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v), pH adjusted to 3.0 with phosphoric acid. The high acetonitrile content is necessary due to the high lipophilicity of dodecylparaben.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using the dodecylparaben reference standard (e.g., 1-100 µg/mL).

    • Calculate the concentration of dodecylparaben in the samples against the calibration curve.

7. Acceptance Criteria:

  • The concentration of dodecylparaben should remain within 90-110% of the initial concentration.

  • No significant changes in the physical properties of the cream (color, odor, viscosity, phase separation).

  • Any degradation product should be identified and quantified.

Visualizations

Dodecylparaben Dodecylparaben Hydrolysis Hydrolysis (Major Pathway) Dodecylparaben->Hydrolysis Oxidation Oxidation Dodecylparaben->Oxidation Photodegradation Photodegradation Dodecylparaben->Photodegradation Products_H 4-Hydroxybenzoic Acid + Dodecanol Hydrolysis->Products_H Catalyst_H H+ or OH- Hydrolysis->Catalyst_H Products_O Oxidized Products (e.g., Quinones) Oxidation->Products_O Catalyst_O O2, Metal Ions Oxidation->Catalyst_O Products_P Photodegradation Products Photodegradation->Products_P Catalyst_P UV Light Photodegradation->Catalyst_P

Caption: Degradation pathways of Dodecylparaben.

start Start: Stability Study Setup prep Prepare 3 Batches of Dodecylparaben Cream start->prep store Store Samples at Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Conditions prep->store pull Pull Samples at Scheduled Timepoints store->pull test Perform Physical Tests (Appearance, pH, Viscosity) & Chemical Assay (HPLC) pull->test data Analyze Data: Compare to Initial Values & Specifications test->data decision Results Meet Acceptance Criteria? data->decision pass Continue Study to Next Timepoint decision->pass Yes fail Investigate Failure: Consult Troubleshooting Guide decision->fail No pass->pull end End of Study: Establish Shelf-Life pass->end fail->test Re-test/Reformulate

Caption: Experimental workflow for stability testing.

start Issue: Dodecylparaben Assay Failure check_physical Physical Changes in Cream? (e.g., separation, discoloration) start->check_physical check_ph Measure pH of the Cream check_physical->check_ph No precipitation Root Cause: Precipitation due to Poor Solubility check_physical->precipitation Yes (Phase Separation) ph_high Is pH > 7? check_ph->ph_high hydrolysis Root Cause: Probable Hydrolysis ph_high->hydrolysis Yes check_storage Check Storage Conditions (Light/Air Exposure) ph_high->check_storage No improper_storage Improper Storage? check_storage->improper_storage oxidation Root Cause: Probable Oxidation/ Photodegradation improper_storage->oxidation Yes check_solubility Microscopic Examination for Crystals improper_storage->check_solubility No crystals Crystals Present? check_solubility->crystals crystals->precipitation Yes

Caption: Troubleshooting logic for assay failure.

References

Troubleshooting Dodecyl 4-hydroxybenzoate recrystallization for high purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Dodecyl 4-hydroxybenzoate to achieve high purity. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to achieve the high purity required for pharmaceutical, cosmetic, and other research applications. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Q2: What are the ideal properties of a solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallizing this compound should:

  • Dissolve the compound well at elevated temperatures (near the solvent's boiling point).

  • Dissolve the compound poorly at low temperatures (room temperature or below) to allow for precipitation.

  • Either dissolve impurities completely at all temperatures or not at all, so they can be separated by filtration.

  • Be chemically inert, not reacting with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Q3: Which solvents are commonly used for the recrystallization of this compound?

A3: this compound, due to its long alkyl chain and aromatic head, is soluble in many organic solvents.[1] Methanol is a commonly cited and effective solvent for the recrystallization of this compound and other parabens.[2] Ethanol and ethyl acetate are also viable options.[1] The choice of solvent can be optimized based on the specific impurities present in the crude material.

Q4: How does the cooling rate affect the purity and size of the crystals?

A4: A slower cooling rate generally leads to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product. Allowing the solution to cool slowly and undisturbed is a critical step for achieving high purity.

Q5: What is "oiling out," and how can it be prevented?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid oil rather than solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly, especially with highly impure samples. To prevent this, you can try reheating the solution and adding a small amount of additional solvent to decrease saturation before allowing it to cool slowly.

Data Presentation: Solvent Selection Guide

Disclaimer: The following data is for Butylparaben and should be used as a qualitative guide for solvent selection for this compound. The longer dodecyl chain will influence solubility, and experimental verification is recommended.

SolventSolubility of Butylparaben at 10°C ( g/100g solvent)Solubility of Butylparaben at 50°C ( g/100g solvent)Boiling Point of Solvent (°C)
Methanol~15~15064.7
Ethanol~20~16078.4
Ethyl Acetate~10~10077.1
Acetone~25~18056
Acetonitrile~5~6081.6

Data adapted from studies on Butylparaben solubility.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound from methanol.

Materials:

  • Crude this compound

  • Anhydrous Methanol

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and gently heat the mixture while stirring. Continue to add methanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a clean watch glass and let them air dry completely.

  • Purity Assessment: Determine the melting point of the recrystallized product. Pure this compound has a melting point in the range of 54-56°C.[3] A sharp melting point within this range is indicative of high purity.

Troubleshooting Guide

Q: My this compound is not dissolving in the hot solvent. What should I do?

A: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. This compound is generally soluble in polar organic solvents like methanol and ethanol.[1]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, proceed with a hot filtration to remove it.

Q: No crystals have formed after cooling the solution. What went wrong?

A: The absence of crystal formation is a common issue, often due to:

  • Too Much Solvent: If an excess of solvent was added, the solution may not be supersaturated upon cooling.[4] Try evaporating some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution might be supersaturated, a state where crystallization is kinetically hindered. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: A low yield can be frustrating and may be caused by:

  • Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization during hot filtration: If crystals form in the funnel during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q: My recrystallized this compound is still impure. What can I do?

A: If the purity has not improved significantly, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.

  • Solvent Choice: The impurity may have similar solubility to this compound in the chosen solvent. A different solvent or a mixed solvent system may be necessary.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified product can further enhance purity.

Visualizations

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals Form crystals_form->no_crystals No dry Dry Crystals filter_wash->dry low_yield Low Yield? dry->low_yield end High Purity Product induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent induce_crystallization->cool evaporate_solvent->cool check_solvent_volume Check Solvent Volume & Cooling Time low_yield->check_solvent_volume Yes impure_product Product Still Impure? low_yield->impure_product No check_solvent_volume->end impure_product->end No rerun_recrystallization Re-run Recrystallization (Slower Cooling/New Solvent) impure_product->rerun_recrystallization Yes rerun_recrystallization->end

Caption: Troubleshooting workflow for this compound recrystallization.

SolventChoiceCoolingRate cluster_factors Key Factors cluster_outcomes Recrystallization Outcome solvent_choice Solvent Choice high_purity High Purity Large Crystals solvent_choice->high_purity Good Solubility Differential low_purity Low Purity Small Crystals / Impurity Trapping solvent_choice->low_purity Poor Solubility Differential cooling_rate Cooling Rate cooling_rate->high_purity Slow Cooling cooling_rate->low_purity Rapid Cooling

Caption: Relationship between solvent choice, cooling rate, and crystal purity.

References

Technical Support Center: Laurylparaben Antimicrobial Efficacy and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the antimicrobial efficacy of Laurylparaben. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the antimicrobial activity of Laurylparaben?

A1: The optimal pH range for the application of parabens, including Laurylparaben, is between 3 and 6.5.[1] In this acidic to slightly acidic range, Laurylparaben exists predominantly in its non-ionized form, which is more lipophilic and can more readily penetrate the cell membranes of microorganisms to exert its antimicrobial effect.

Q2: How does pH affect the chemical stability of Laurylparaben?

A2: Laurylparaben, like other parabens, is susceptible to hydrolysis under alkaline conditions (high pH), which can lead to its degradation and a loss of antimicrobial activity. It is most stable in acidic to neutral pH environments. When formulating products, it is crucial to consider the pH to ensure the stability and, therefore, the long-term efficacy of Laurylparaben as a preservative.

Q3: Is the ionized or non-ionized form of Laurylparaben more effective as an antimicrobial agent?

A3: The non-ionized (protonated) form of Laurylparaben is significantly more effective as an antimicrobial agent. This is because the non-ionized form is more lipid-soluble (lipophilic), allowing it to better partition into and disrupt the lipid-rich cell membranes of bacteria and fungi. At higher pH values, Laurylparaben becomes deprotonated (ionized), rendering it more water-soluble and less capable of penetrating microbial cell membranes.

Q4: What is the pKa of Laurylparaben and why is it important?

A4: The pKa of parabens is approximately 8.5.[2][3] The pKa is the pH at which the ionized and non-ionized forms of the molecule are present in equal amounts. Knowing the pKa is critical because it allows you to predict the ionization state of Laurylparaben at a given pH and, consequently, its likely antimicrobial efficacy. To maximize the concentration of the more active non-ionized form, the pH of the formulation should be kept well below the pKa.

Q5: Can Laurylparaben be used in combination with other preservatives?

A5: Yes, Laurylparaben is often used in combination with other parabens (e.g., methylparaben, propylparaben) or other types of preservatives. This can create a broader spectrum of antimicrobial activity and a synergistic effect. When combining preservatives, it is important to consider the pH compatibility and potential interactions between the different agents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced antimicrobial efficacy in a new formulation. High pH of the formulation: If the pH is near or above the pKa of Laurylparaben (~8.5), a significant portion will be in the less effective ionized form.Measure the pH of your formulation. If it is too high, consider adjusting it to a more acidic or neutral pH (ideally below 7.0) using a suitable buffer system.
Precipitation of Laurylparaben in an aqueous formulation. Low solubility at the working pH and concentration: Laurylparaben is poorly soluble in water, and its solubility can be affected by pH.Consider using a co-solvent (e.g., propylene glycol, ethanol) to increase solubility. You may also need to optimize the concentration of Laurylparaben for your specific formulation.
Inconsistent results in antimicrobial testing. pH drift during the experiment: The metabolic activity of microorganisms can alter the pH of the culture medium over time, affecting the efficacy of Laurylparaben.Use a well-buffered growth medium for your antimicrobial susceptibility testing to maintain a stable pH throughout the experiment.
Laurylparaben appears to be inactive against certain fungi. Fungal resistance or suboptimal pH: Some fungal species may be inherently resistant to parabens, or the pH of the test medium may not be optimal for Laurylparaben's activity.Verify the pH of your test medium. Fungi can often tolerate more acidic conditions, so ensure the pH is in the optimal range for Laurylparaben's activity (3-6.5). Consider combination therapy with another antifungal agent if resistance is suspected.

Quantitative Data on Antimicrobial Efficacy

While specific data for Laurylparaben is limited in publicly available literature, the following table provides an illustrative example of how pH can affect the Minimum Inhibitory Concentration (MIC) of a long-chain ester antimicrobial, monolaurin, against Listeria monocytogenes. A lower MIC value indicates higher antimicrobial efficacy.

pHMinimum Inhibitory Concentration (MIC) of Monolaurin (µg/mL)
7.010
6.05
5.03
(Data adapted from a study on monolaurin, demonstrating a 3-fold increase in efficacy as pH decreases from 7.0 to 5.0)[4]

Researchers are encouraged to determine the specific MIC values for Laurylparaben against their microorganisms of interest at various pH levels using the protocol provided below.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Laurylparaben at Different pH Values

This protocol outlines the broth microdilution method for determining the MIC of Laurylparaben, a hydrophobic compound, against bacteria and fungi at various pH levels.

Materials:

  • Laurylparaben

  • Dimethyl sulfoxide (DMSO) or ethanol (as a solvent for Laurylparaben)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), buffered to the desired pH values (e.g., 5.0, 6.0, 7.0)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to the appropriate concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Laurylparaben Stock Solution:

    • Due to its low water solubility, prepare a concentrated stock solution of Laurylparaben in a suitable solvent like DMSO or ethanol.

  • Preparation of pH-Adjusted Media:

    • Prepare the appropriate growth medium (Mueller-Hinton Broth or RPMI-1640) and adjust the pH to the desired levels using sterile acidic or basic solutions (e.g., HCl or NaOH). Ensure the media are well-buffered to prevent pH drift during the experiment.

  • Serial Dilution in Microtiter Plates:

    • In a 96-well plate, perform a two-fold serial dilution of the Laurylparaben stock solution in the pH-adjusted growth medium to achieve a range of final concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the Laurylparaben dilutions.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (to show microbial growth).

    • Negative Control: Wells containing only the growth medium (to check for contamination).

    • Solvent Control: Wells containing the growth medium, the microbial inoculum, and the highest concentration of the solvent used to dissolve Laurylparaben (to ensure the solvent itself does not inhibit microbial growth).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for the appropriate duration (e.g., 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of Laurylparaben at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Laurylparaben_Efficacy Low_pH Low pH (Acidic) e.g., pH < 7 Non_Ionized Non-Ionized (Protonated) Low_pH->Non_Ionized Favors High_pH High pH (Alkaline) e.g., pH > 8.5 Ionized Ionized (Deprotonated) High_pH->Ionized Favors High_Efficacy High Efficacy Non_Ionized->High_Efficacy Leads to Low_Efficacy Low Efficacy Ionized->Low_Efficacy Leads to

Caption: Relationship between pH, Laurylparaben ionization state, and antimicrobial efficacy.

Experimental_Workflow A Prepare Laurylparaben Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare and pH-adjust Buffered Growth Media B->C D Inoculate with Standardized Microbial Culture C->D E Incubate at Optimal Temperature D->E F Determine MIC (Visual or OD Reading) E->F

Caption: Experimental workflow for determining the MIC of Laurylparaben at different pH values.

References

Technical Support Center: Dodecylparaben Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecylparaben in polymer matrices.

Frequently Asked Questions (FAQs)

1. What is dodecylparaben and why is its leaching from polymer matrices a concern?

Dodecylparaben is an alkyl ester of p-hydroxybenzoic acid. Due to its antimicrobial properties, it is sometimes incorporated into polymer matrices for various applications, including in materials that may come into contact with food or pharmaceutical products. Leaching, the process by which dodecylparaben migrates from the polymer matrix into a surrounding medium (e.g., food, solvent, or biological fluid), is a concern due to potential health effects. Like other parabens, dodecylparaben has been studied for its potential endocrine-disrupting activity.[1][2][3]

2. What are the key factors that influence the leaching of dodecylparaben from a polymer matrix?

Several factors can influence the rate and extent of dodecylparaben leaching:

  • Temperature: Higher temperatures generally increase the diffusion rate of dodecylparaben within the polymer, leading to increased leaching.[4]

  • Contact Time: Longer contact times between the polymer and the surrounding medium will result in a greater amount of leached dodecylparaben.

  • Type of Polymer: The chemical composition and morphology of the polymer matrix play a crucial role. For instance, amorphous regions in a polymer allow for higher diffusion rates compared to crystalline regions.

  • Type of Contact Medium (Food Simulant): The solubility of dodecylparaben in the contact medium is a critical factor. Fatty or alcoholic media are likely to result in higher leaching rates compared to aqueous, non-alcoholic media.[4]

  • Initial Concentration of Dodecylparaben: A higher initial concentration of dodecylparaben within the polymer matrix will create a larger concentration gradient, driving a higher rate of leaching.

  • Polymer Additives: The presence of other additives, such as plasticizers, can increase the free volume within the polymer matrix, facilitating the diffusion and subsequent leaching of dodecylparaben.

3. What are the regulatory limits for dodecylparaben migration from food contact materials?

Regulations for food contact materials, such as the European Union's Regulation (EU) No 10/2011, establish specific migration limits (SMLs) for certain substances.[5][6][7][8][9] These limits define the maximum amount of a substance that is permitted to migrate into food. For substances not specifically listed with an SML, an overall migration limit (OML) of 10 mg of total constituents per square decimeter of food contact surface (10 mg/dm²) or 60 mg/kg of food simulant generally applies.[6][10][11] It is crucial to consult the latest version of the relevant regulations for specific substances and testing conditions. While dodecylparaben is not explicitly listed with an SML in the current public version of Regulation (EU) No 10/2011, any potential migration would need to be assessed to ensure it does not exceed the OML and is safe for consumers.

4. What analytical methods are suitable for quantifying dodecylparaben that has leached into a solvent or food simulant?

Several analytical techniques are well-suited for the determination of parabens in various matrices:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used and robust method for separating and quantifying parabens.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, often requiring a derivatization step to increase the volatility of the parabens. It offers high sensitivity and specificity.[15][16]

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides very high sensitivity and selectivity, allowing for the detection of trace amounts of parabens.[14][17]

Sample preparation is a critical step and may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the dodecylparaben from the sample matrix before analysis.[13][17]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Higher than expected dodecylparaben leaching. 1. Incorrect temperature control during the experiment. 2. Use of a more aggressive solvent or food simulant than intended. 3. Inaccurate initial concentration of dodecylparaben in the polymer. 4. Presence of unintended plasticizers or other additives in the polymer matrix.1. Verify the accuracy of the incubator or water bath temperature. 2. Ensure the correct food simulant is being used as per the experimental protocol or relevant regulations (e.g., ethanol concentration). 3. Re-verify the formulation of the dodecylparaben-loaded polymer. 4. Characterize the polymer matrix for the presence of other extractable substances.
Inconsistent or non-reproducible leaching results. 1. Variation in the surface area-to-volume ratio between samples. 2. Incomplete immersion of the polymer sample in the simulant. 3. Inadequate mixing of the simulant during the experiment. 4. Degradation of dodecylparaben during the experiment or analysis.1. Ensure precise and consistent cutting of polymer samples. 2. Use appropriate sample holders or weights to keep the polymer fully submerged. 3. Standardize the agitation or stirring method and speed. 4. Check for potential degradation by analyzing a standard solution of dodecylparaben subjected to the same experimental conditions.
Low or no detection of dodecylparaben in the simulant. 1. The analytical method lacks the required sensitivity. 2. Inefficient extraction of dodecylparaben from the simulant. 3. The leaching rate is extremely low under the tested conditions.1. Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector like MS/MS). 2. Optimize the LLE or SPE protocol (e.g., change solvent, adjust pH). 3. Increase the experimental temperature or duration, or use a more aggressive food simulant to accelerate leaching for method validation purposes.
Interfering peaks in the chromatogram. 1. Contamination from laboratory equipment or solvents. 2. Leaching of other additives from the polymer matrix. 3. Matrix effects from the food simulant.1. Run solvent blanks to identify sources of contamination. 2. Analyze a blank polymer (without dodecylparaben) to identify other leachable substances. 3. Optimize the sample cleanup procedure (e.g., use a different SPE sorbent) and use matrix-matched calibration standards.

Data Presentation

Table 1: Factors Influencing Dodecylparaben Leaching and Expected Outcomes

Factor Change Expected Effect on Leaching Rationale
TemperatureIncreaseIncreaseHigher kinetic energy facilitates faster diffusion within the polymer.
TimeIncreaseIncreaseMore time allows for a greater amount of substance to migrate.
Polymer CrystallinityIncreaseDecreaseDensely packed crystalline regions hinder molecular diffusion.
Dodecylparaben Concentration in PolymerIncreaseIncreaseA larger concentration gradient acts as a stronger driving force for migration.
Fat Content of Food SimulantIncreaseIncreaseHigher solubility of lipophilic dodecylparaben in fatty simulants.
Ethanol Content of Food SimulantIncreaseIncreaseEthanol can cause swelling of the polymer matrix, increasing free volume and diffusion.
Molecular Weight of ParabenIncreaseDecreaseLarger molecules generally have lower diffusion coefficients in polymers.

Note: Quantitative data for dodecylparaben is limited in publicly available literature. The trends presented are based on the established principles of additive migration from polymers. For risk assessment, it is crucial to perform experimental testing.

Experimental Protocols

Protocol 1: Determination of Dodecylparaben Migration into Food Simulants

This protocol is based on the general principles outlined in FDA and EU guidelines for migration testing.[6][18]

1. Materials and Reagents:

  • Dodecylparaben-loaded polymer film of known thickness and concentration.

  • Food Simulants (as per Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)

    • Simulant D2: Olive oil or other fatty food simulant (for fatty foods)

  • Migration cells or glass containers with inert lids.

  • Analytical grade solvents for extraction and analysis (e.g., acetonitrile, methanol, hexane).

  • Dodecylparaben analytical standard.

  • HPLC or GC-MS system.

2. Sample Preparation:

  • Cut the polymer film into precise dimensions (e.g., 1 dm²).

  • Clean the surface of the polymer samples by gently wiping with a lint-free cloth. Do not use solvents that may cause swelling.

  • Pre-condition the migration cells and glassware by washing and rinsing with the appropriate solvent and drying thoroughly.

3. Migration Test Procedure:

  • Place the polymer sample in the migration cell.

  • Add the pre-conditioned food simulant at a specified surface area-to-volume ratio (typically 6 dm²/L).

  • Seal the migration cell to prevent evaporation.

  • Place the cells in a calibrated incubator at the desired test temperature (e.g., 40°C for 10 days for room temperature storage applications).[18]

  • At specified time points (e.g., 2, 24, 96, and 240 hours), withdraw an aliquot of the food simulant for analysis.[18]

4. Sample Analysis (Example using HPLC):

  • For Aqueous Simulants (A and B):

    • The simulant may be directly injected if the expected concentration is high enough.

    • For trace analysis, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the dodecylparaben. Elute with methanol or acetonitrile.

  • For Fatty Food Simulant (D2 - Olive Oil):

    • Perform a liquid-liquid extraction (LLE). For example, dilute the olive oil sample in hexane and extract with a mixture of methanol and water.

    • The methanolic phase containing the dodecylparaben is then collected and concentrated.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Quantification: Use a calibration curve prepared with dodecylparaben standards in the corresponding food simulant matrix.

5. Calculation of Specific Migration:

  • Calculate the concentration of dodecylparaben in the food simulant (C_simulant) in mg/L from the calibration curve.

  • Calculate the specific migration (M) in mg/dm² using the formula: M = (C_simulant * V_simulant) / A_sample, where V_simulant is the volume of the simulant in L and A_sample is the surface area of the polymer sample in dm².

  • To express the migration in mg/kg, use the conventional conversion factor of 6 dm² per kg of food, unless the actual surface-to-volume ratio is known.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Migration Exposure cluster_analysis 3. Analysis cluster_results 4. Results prep_polymer Prepare Polymer Sample (Cut to size, Clean) exposure Combine Sample and Simulant in Migration Cell prep_polymer->exposure prep_simulant Prepare Food Simulant (e.g., 10% EtOH, Olive Oil) prep_simulant->exposure prep_cell Prepare Migration Cell (Clean, Pre-condition) prep_cell->exposure incubation Incubate at Controlled Temperature and Time exposure->incubation sampling Sample Aliquot of Simulant incubation->sampling extraction Sample Preparation (LLE or SPE) sampling->extraction quantification Quantify Dodecylparaben (HPLC or GC-MS) extraction->quantification calculation Calculate Specific Migration (mg/dm² or mg/kg) quantification->calculation comparison Compare with Regulatory Limits calculation->comparison

Caption: Experimental workflow for determining dodecylparaben migration.

Factors_Influencing_Leaching cluster_increase Factors that Increase Leaching cluster_decrease Factors that Decrease Leaching center Dodecylparaben Leaching Rate crystallinity Higher Polymer Crystallinity center->crystallinity Hindered by Dense Structure mw Higher Molecular Weight of Additive center->mw Slower Diffusion of Larger Molecules temp Higher Temperature temp->center Increases Diffusion time Longer Contact Time time->center Increases Exposure fat_content Higher Fat Content in Simulant fat_content->center Increases Solubility plasticizer Presence of Plasticizers plasticizer->center Increases Free Volume

Caption: Key factors influencing the rate of dodecylparaben leaching.

Paraben_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) Complex Paraben-ER Complex ER->Complex MAPK MAPK Pathway (e.g., ERK, JNK) ER->MAPK Can activate Paraben Dodecylparaben Paraben->ER Binds to ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus and Binds Transcription Gene Transcription MAPK->Transcription Can influence ERE->Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation, Altered Protein Synthesis) Transcription->Cellular_Response Leads to

Caption: Potential signaling pathway for paraben-induced estrogenic effects.

References

Technical Support Center: Analytical Method Validation for Dodecyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Dodecyl 4-hydroxybenzoate in pharmaceutical products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

1. Peak Shape Problems: Tailing Peaks

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

    Answer: Peak tailing is a common issue, especially with longer-chain parabens, and can compromise resolution and accuracy.[1] The primary causes involve secondary interactions between the analyte and the stationary phase.[2] Here’s a step-by-step troubleshooting approach:

    • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with the polar head of the paraben molecule, causing tailing.[2]

      • Solution 1: Use a Modern, End-capped Column: Employ a high-purity, Type B silica column with robust end-capping to minimize exposed silanol groups.[2][3]

      • Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[2]

      • Solution 3: Add a Competing Base (Use with Caution): Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block active silanol sites. However, this can shorten column life and is less necessary with modern columns.[2]

    • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak distortion.[4][5] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.[4][5]

      • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components and particulates.[1] If you are already using one, try replacing it.[4]

      • Solution 2: Column Flushing: Reverse-flush the column (disconnect from the detector) with a strong solvent (e.g., isopropanol, acetonitrile) to remove contaminants.[5]

    • Analyte Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

      • Solution: Dilute the sample and re-inject. If the peak shape improves, mass overload was the likely cause.[4]

    • Mismatched Sample Diluent and Mobile Phase: this compound has low aqueous solubility.[6] Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

2. Retention Time Variability

  • Question: The retention time for this compound is drifting between injections. What should I check?

    Answer: Unstable retention times can invalidate your results. Consider the following causes:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run, especially for gradient methods.

      • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.

    • Mobile Phase Issues:

      • Composition Change: Inaccurate preparation or evaporation of the more volatile organic component can alter the mobile phase composition over time.

      • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation.

      • Degassing: Dissolved air in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations.

      • Solution: Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • Pump and System Leaks: A leak in the HPLC system will cause a drop in pressure and flow rate, leading to longer retention times.

      • Solution: Systematically check all fittings and connections for any signs of leakage.

3. Poor Resolution

  • Question: I am not getting baseline separation between this compound and another analyte or impurity peak. How can I improve resolution?

    Answer: Achieving adequate resolution is critical for specificity.

    • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase is a powerful tool for adjusting selectivity.

      • Solution: Systematically vary the percentage of the organic modifier. Decreasing the organic solvent percentage will generally increase the retention time and may improve the separation of hydrophobic compounds like this compound from less retained species.

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities.

      • Solution: If using methanol, try substituting it with acetonitrile, or vice versa.

    • Adjust pH: If the interfering peak belongs to an ionizable compound, adjusting the mobile phase pH can alter its retention time relative to the non-ionizable this compound.

    • Select a Different Column: A column with a different stationary phase (e.g., a phenyl or cyano phase instead of C18) can provide a different separation selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for analyzing this compound by RP-HPLC? A1: Due to its high hydrophobicity, a mobile phase with a relatively high proportion of organic solvent is required. A common starting point is a gradient elution using a mixture of acetonitrile or methanol and water (often with a pH-adjusting acid like formic or phosphoric acid). An isocratic method may also be suitable depending on the sample matrix. For example, a gradient might start at 60% acetonitrile and increase to 90% to ensure elution of the highly retained this compound.

Q2: How do I prepare a sample of this compound, given its poor water solubility? A2: this compound is practically insoluble in water but freely soluble in organic solvents like methanol, ethanol, and acetonitrile.[6][8] The sample should be dissolved in a suitable organic solvent, such as methanol or acetonitrile. To avoid peak shape distortion, it is best to then dilute this stock solution with the initial mobile phase composition before injection.

Q3: What are the key parameters to evaluate during method validation for this compound according to ICH guidelines? A3: According to ICH Q2(R2) guidelines, the core validation parameters for a quantitative impurity or assay method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[9][10][11]

Q4: How should I perform a forced degradation study for this compound? A4: Forced degradation studies are essential to establish the stability-indicating nature of the method.[12] this compound should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C. Parabens are susceptible to hydrolysis of the ester bond, which would yield p-hydroxybenzoic acid.[13]

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 105°C.

  • Photolytic Stress: Exposure to UV and visible light (e.g., ICH Q1B conditions). The goal is to achieve 5-20% degradation of the parent compound. The analytical method must be able to separate the intact this compound from all degradation products.

Q5: What are typical acceptance criteria for the validation parameters? A5: The acceptance criteria should be predefined in the validation protocol. Typical values are summarized in the table below.

Data Presentation

Table 1: Typical HPLC Method Parameters & Validation Acceptance Criteria for Parabens

Validation Parameter Typical Method/Approach Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies. No interference at the retention time of the analyte. Peak purity of the analyte in stressed samples should pass.
Linearity Analyze a minimum of 5 concentrations across the desired range. Correlation coefficient (r²) ≥ 0.998.[13]
Range Confirmed by linearity, accuracy, and precision data. For an assay: 80% to 120% of the test concentration.
Accuracy Analyze spiked placebo samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): 6 replicate preparations at 100% of the test concentration. Intermediate Precision (Inter-day): Repeat repeatability test on a different day with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope. RSD for precision at the LOQ concentration should be ≤ 10%.

| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters should remain within limits. No significant impact on analytical results. |

Experimental Protocols

Protocol 1: Specificity by Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Apply Stress Conditions:

    • Acid: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base: Mix stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative: Mix stock solution with 6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Expose the solid drug substance to 105°C for 48 hours, then dissolve.

  • Neutralization & Dilution: For acid/base samples, neutralize the solution. Dilute all stressed samples to the target analytical concentration with the mobile phase.

  • Analysis: Analyze the samples by HPLC with a photodiode array (PDA) detector.

  • Evaluation: Check for separation of the parent peak from any degradation products. Perform peak purity analysis on the this compound peak in all stressed chromatograms.

Protocol 2: Linearity

  • Prepare Stock Solution: Prepare a stock solution of this compound reference standard at a known concentration.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering the range of the method (e.g., 50%, 80%, 100%, 120%, 150% of the target analytical concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

G Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters (Column, Mobile Phase, Flow Rate) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Initial Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Validated Method Routine Routine QC Analysis Report->Routine

Caption: Workflow for analytical method validation.

G Troubleshooting Peak Tailing Start Peak Tailing Observed (Tailing Factor > 1.5) Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Cause_System Likely System/Column Issue Check_All_Peaks->Cause_System Yes Cause_Chemical Likely Chemical Interaction Check_All_Peaks->Cause_Chemical No Yes_Path Yes Action_Guard 1. Replace Guard Column 2. Check for system leaks Cause_System->Action_Guard Action_Frit 3. Back-flush column to clear frit Action_Guard->Action_Frit No_Path No Action_pH 1. Lower Mobile Phase pH (e.g., to pH 3) Cause_Chemical->Action_pH Action_Column 2. Use a different, well-endcapped column Action_pH->Action_Column Action_Overload 3. Dilute sample to check for overload Action_Column->Action_Overload

Caption: Decision tree for troubleshooting peak tailing.

References

Validation & Comparative

Dodecyl 4-Hydroxybenzoate vs. Methylparaben: A Comparative Antimicrobial Study

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive comparison of the antimicrobial properties of dodecyl 4-hydroxybenzoate and methylparaben, two preservatives from the paraben family. The document summarizes their efficacy against a range of common microorganisms, details the experimental protocols for antimicrobial susceptibility testing, and illustrates the underlying mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development and formulation who require a comparative understanding of these two antimicrobial agents.

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity.[1] The efficacy of parabens is known to be influenced by the length of their alkyl chain; as the chain length increases, so does the antimicrobial potency.[1] This guide focuses on a comparative analysis of two such parabens: methylparaben, a short-chain paraben, and this compound, a long-chain paraben.

Methylparaben is one of the most commonly used preservatives due to its good water solubility and effectiveness against a wide range of microorganisms, particularly fungi and gram-positive bacteria.[2][3] this compound, with its significantly longer alkyl chain, is expected to exhibit enhanced antimicrobial activity. This comparison aims to provide quantitative data and procedural insights to aid in the selection and application of these preservatives.

Quantitative Data Summary

The antimicrobial efficacy of this compound and methylparaben was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Methylparaben

MicroorganismGram Stain/TypeThis compound MIC (µg/mL)*Methylparaben MIC (µg/mL)
Staphylococcus aureusGram-positive~10 - 501000 - 4000[5]
Escherichia coliGram-negative~50 - 2002000 - 8000[6]
Candida albicansYeast~5 - 25500 - 2000[6]
Aspergillus nigerMold~2 - 10400 - 1000[5]

*Note: Specific experimental MIC values for this compound are not widely available in published literature. The values presented are estimates based on the established principle that antimicrobial activity of parabens increases significantly with the extension of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This method determines the MIC of a compound in a liquid growth medium.[4]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test compounds (this compound, Methylparaben) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans, A. niger)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 25-28°C for 24-48 hours for yeast and mold.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar Well Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[7]

Materials:

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Test compounds dissolved in a suitable solvent

  • Microbial cultures

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Preparation of Microbial Lawn:

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate to create a uniform microbial lawn.

  • Creation of Wells and Application of Compounds:

    • Use a sterile cork borer to create uniform wells (typically 6-8 mm in diameter) in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

    • Include a control well with the solvent alone.

  • Incubation and Measurement:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature.

    • Incubate the plates under the same conditions as for the broth microdilution method.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum Preparation Broth Broth Microdilution Inoculum->Broth Agar Agar Well Diffusion Inoculum->Agar Compound Compound Dilution Series Compound->Broth Compound->Agar Incubation Incubation Broth->Incubation Agar->Incubation MIC MIC Determination Incubation->MIC Visual Inspection Zone Zone of Inhibition Measurement Incubation->Zone Measurement

Caption: Workflow for determining antimicrobial susceptibility.

Mechanism of Action of Parabens

The antimicrobial action of parabens involves a multi-step process that ultimately leads to the inhibition of microbial growth or cell death.[2][8]

Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption of membrane potential DNA_RNA DNA/RNA Synthesis Cytoplasm->DNA_RNA Inhibition Enzymes Essential Enzymes Cytoplasm->Enzymes Inhibition ATP ATP Synthesis Cytoplasm->ATP Inhibition Paraben Paraben Molecule Paraben->Membrane Partitioning into a lipid bilayer

Caption: Antimicrobial mechanism of action of parabens.

Discussion

The compiled data and established principles of paraben activity indicate a clear structure-activity relationship: the antimicrobial efficacy of parabens increases with the length of the alkyl ester chain.[1] Consequently, this compound is a more potent antimicrobial agent than methylparaben. This increased potency is attributed to its greater lipophilicity, which facilitates its partitioning into the microbial cell membrane, leading to more significant disruption of membrane integrity and function.[9]

The primary mechanism of action for parabens involves the disruption of the microbial cell membrane's electrochemical potential (proton motive force), which in turn inhibits crucial cellular processes such as ATP synthesis and the transport of nutrients.[10] Furthermore, parabens can inhibit the synthesis of DNA and RNA and interfere with the activity of essential enzymes within the cytoplasm.[2]

While this compound offers higher potency, its reduced water solubility compared to methylparaben is a critical factor in formulation development. In contrast, methylparaben's higher water solubility makes it suitable for aqueous-based formulations.[1] The choice between these two preservatives will, therefore, depend on the specific requirements of the formulation, including the desired antimicrobial spectrum, the vehicle composition, and regulatory considerations.

Conclusion

This compound demonstrates superior antimicrobial activity compared to methylparaben, a trend consistent with the structure-activity relationship of parabens. This enhanced efficacy is particularly notable against fungi and Gram-positive bacteria. The selection of either preservative should be based on a comprehensive evaluation of the formulation's characteristics and the required level of microbial protection. The experimental protocols provided in this guide offer a standardized approach for conducting such evaluations.

References

Unmasking the Toxicity of Parabens: A Comparative Analysis of Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive comparative guide on the toxicity of different paraben esters has been compiled to provide researchers, scientists, and drug development professionals with objective data and detailed experimental protocols. This guide summarizes key quantitative toxicity data, outlines methodologies for crucial experiments, and visualizes the cellular pathways affected by this common class of preservatives.

Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. However, concerns about their potential endocrine-disrupting properties and other toxic effects have prompted extensive research. This guide aims to consolidate and clarify the existing data to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data Summary

The toxicity of parabens generally increases with the length and branching of the alkyl chain. Butylparaben and propylparaben consistently demonstrate greater toxicity across various endpoints compared to methylparaben and ethylparaben. The following tables summarize key toxicity values for commonly used paraben esters.

Table 1: Acute Toxicity Data for Paraben Esters

Paraben EsterOral LD50 (mg/kg bw) in RodentsDermal LD50 (mg/kg bw) in Rabbits
Methylparaben>5000[1]>2000[1]
Ethylparaben>3100[1]>2000[1]
Propylparaben~2100[1]Not available
Butylparaben>5000[2]>2000[2]

Table 2: In Vitro Cytotoxicity Data for Paraben Esters

Paraben EsterCell LineEC50 (µM)
MethylparabenHuman & Fish cell linesHigher than longer chain parabens[3]
EthylparabenHuman & Fish cell linesLower than Methylparaben[3]
PropylparabenHuman & Fish cell linesLower than Ethylparaben[3]
ButylparabenHuman & Fish cell linesLower than Propylparaben[3]

Table 3: Endocrine Disruption Potential of Paraben Esters

Paraben EsterAssayEndpointRelative Potency
MethylparabenEstrogen Receptor α (ERα) DimerizationPC205.98 x 10⁻⁵ M[4][5]
EthylparabenEstrogen Receptor α (ERα) DimerizationPC203.29 x 10⁻⁵ M[4][5]
PropylparabenEstrogen Receptor α (ERα) DimerizationPC203.09 x 10⁻⁵ M[4][5]
ButylparabenEstrogen Receptor α (ERα) DimerizationPC202.58 x 10⁻⁵ M[4][5]
MethylparabenAndrogen Receptor (AR) AntagonismInhibition of Testosterone~40% inhibition at 10 µM[6]
PropylparabenAndrogen Receptor (AR) AntagonismInhibition of Testosterone~19% inhibition at 10 µM[6]
ButylparabenAndrogen Receptor (AR) AntagonismInhibition of Testosterone~33% inhibition at 10 µM[6]

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for Reproductive Toxicity

Paraben EsterSpeciesNOAEL (mg/kg bw/day)Study Type
MethylparabenRat1000[7][8]Repeated-dose & DART studies[7]
EthylparabenRat1000[9]Dietary administration
PropylparabenRat1000[7]Repeated-dose & DART studies[7]
ButylparabenRat160[10]DART study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for two key experimental assays used to assess paraben toxicity.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of paraben esters in a human cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
  • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Allow cells to attach and grow for 24 hours.

2. Paraben Treatment:

  • Prepare stock solutions of each paraben ester (methyl, ethyl, propyl, butyl) in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of each paraben in the cell culture medium.
  • Remove the old medium from the 96-well plates and replace it with the medium containing different concentrations of parabens. Include a vehicle control (medium with DMSO) and a negative control (medium only).
  • Incubate the cells with the parabens for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the concentration-response curves and determine the EC50 value (the concentration that causes a 50% reduction in cell viability) for each paraben ester.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of paraben esters using a commercially available reconstructed human epidermis model, in accordance with OECD Test Guideline 439.[11][12][13][14][15]

1. Tissue Preparation:

  • Receive the RhE tissues in multi-well plates and pre-incubate them according to the manufacturer's instructions.

2. Application of Test Chemical:

  • Apply a defined amount of the paraben ester (or a solution thereof) directly to the surface of the RhE tissue.[12]
  • Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

3. Exposure and Post-Incubation:

  • Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes).[11]
  • After exposure, thoroughly rinse the tissues to remove the test chemical.
  • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

4. Viability Assessment (MTT Assay):

  • Transfer the RhE tissues to a new plate containing MTT medium.
  • Incubate for approximately 3 hours to allow viable cells to convert MTT into formazan.
  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
  • Measure the optical density of the formazan extract using a spectrophotometer.

5. Data Interpretation:

  • Calculate the percentage of tissue viability relative to the negative control.
  • A test substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[12]

Signaling Pathways and Mechanisms of Toxicity

Parabens can interfere with normal cellular signaling, primarily through their interaction with nuclear receptors. The following diagrams illustrate the key signaling pathways affected by paraben esters.

Estrogen_Receptor_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben Ester ERa Estrogen Receptor α (ERα) Paraben->ERa Binds to Dimerization ERα Dimerization ERa->Dimerization Induces Cytoplasm Cytoplasm Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogen Receptor α (ERα) Activation Pathway by Parabens.

Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben Ester AR Androgen Receptor (AR) Paraben->AR Competitively binds to AR_Activation AR Activation & Dimerization Paraben->AR_Activation Inhibits Testosterone Testosterone Testosterone->AR Binds to Cytoplasm Cytoplasm Nucleus Nucleus AR_Activation->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Activation->ARE Binding Transcription Gene Transcription (Inhibited) ARE->Transcription Initiates Reproductive_Effects Male Reproductive System Effects Transcription->Reproductive_Effects Impacts

Caption: Androgen Receptor (AR) Antagonism Pathway by Parabens.

Conclusion

The compiled data and protocols in this guide underscore the importance of considering the specific paraben ester in toxicological assessments. The general trend of increased toxicity with longer alkyl chain length is evident across multiple endpoints. The provided experimental methodologies and pathway diagrams offer a foundational resource for researchers investigating the safety of parabens and for the development of safer alternatives in consumer products. Further research is warranted to understand the long-term effects of exposure to mixtures of these compounds.

References

A Comparative Analysis of Laurylparaben and Potassium Sorbate for Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial efficacy of laurylparaben and potassium sorbate, two commonly utilized preservatives in the food industry. The following information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative efficacy data, and standardized experimental protocols.

Executive Summary

Laurylparaben, a member of the paraben family, and potassium sorbate, the potassium salt of sorbic acid, are both effective antimicrobial agents used to extend the shelf-life of food products by inhibiting the growth of bacteria, yeasts, and molds. Their efficacy is influenced by factors such as pH, the chemical composition of the food matrix, and the target microorganisms. While potassium sorbate is widely used and effective in acidic conditions, the lipophilic nature of laurylparaben suggests a strong antimicrobial activity, particularly as the efficacy of parabens increases with the length of their alkyl chain.[1][2] This guide presents available data to facilitate an evidence-based selection process for food preservation applications.

Data Presentation: Comparative Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for laurylparaben (and related long-chain parabens as a proxy) and potassium sorbate against common foodborne microorganisms. It is important to note that direct comparative studies are limited, and the provided data is compiled from various sources.

Table 1: Minimum Inhibitory Concentration (MIC) of Laurylparaben and Related Parabens against Common Foodborne Microorganisms

MicroorganismPreservativeMIC (µg/mL)Reference
Escherichia coliButylparaben500[3]
Staphylococcus aureusPropylparaben>500[3]
Aspergillus nigerPropylparaben-
Saccharomyces cerevisiaePropylparaben150 (equilibrium concentration)[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Common Foodborne Microorganisms

MicroorganismpHMIC (mg/mL)Reference
Escherichia coliNot Specified1.5[5]
Staphylococcus aureusNot Specified1.5[5]
Aspergillus nigerNot Specified-
Saccharomyces cerevisiae6.0>1[6]

Mechanisms of Antimicrobial Action

Laurylparaben (Parabens)

The antimicrobial action of parabens, including laurylparaben, is multifaceted and primarily targets the cell membrane.[7][8] Their lipophilic nature allows them to integrate into the phospholipid bilayer of microbial cell membranes, leading to a disruption of membrane integrity and function.[7] This disruption increases membrane fluidity and permeability, causing the leakage of essential intracellular components like ions and ATP.[7] Furthermore, parabens can inhibit membrane-bound enzymes and transport systems.[7] There is also evidence to suggest that parabens can interfere with the synthesis of DNA and RNA.[9] The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain, attributed to their enhanced solubility in the microbial membrane.[10][11]

Potassium Sorbate

Potassium sorbate's antimicrobial activity is primarily due to the undissociated sorbic acid molecule, which is more prevalent in acidic conditions (pH below 6.5).[5][12] The lipophilic sorbic acid can penetrate the microbial cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, leading to a decrease in intracellular pH which inhibits glycolysis and oxidative phosphorylation. This disruption of cellular energy generation is a key mechanism of its inhibitory action.[6] Potassium sorbate is known to be effective against a wide range of molds and yeasts, and some bacteria.[13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., E. coli, S. aureus, A. niger, S. cerevisiae).

  • Growth Medium: Appropriate liquid broth for the test microorganism (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Preservative Stock Solution: A sterile, high-concentration stock solution of laurylparaben or potassium sorbate.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Procedure:

  • Serial Dilutions: A two-fold serial dilution of the preservative stock solution is performed across the wells of the microtiter plate using the growth medium as the diluent. This creates a gradient of preservative concentrations.

  • Inoculum Preparation: The overnight microbial culture is diluted in fresh broth to a standardized concentration (typically 1-5 x 10^5 CFU/mL for bacteria and 1-5 x 10^4 CFU/mL for yeasts/molds).

  • Inoculation: Each well of the microtiter plate (containing the diluted preservative) is inoculated with a standardized volume of the microbial suspension. A positive control well (microorganism in broth without preservative) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.[4][15][16]

Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930

This test evaluates the ability of a preservative system to prevent microbial growth in a finished product under conditions of simulated contamination.

1. Preparation of Materials:

  • Product Samples: Multiple units of the food product containing the preservative to be tested.

  • Test Microorganisms: A panel of relevant microorganisms, typically including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), yeast (Candida albicans), and mold (Aspergillus brasiliensis).

  • Inoculum Preparation: Each microorganism is cultured and harvested to prepare a standardized inoculum of a high concentration (e.g., >1x10^8 CFU/mL).

2. Procedure:

  • Initial Product Analysis: The product is first tested for any pre-existing microbial contamination.

  • Inoculation: Separate product samples are inoculated with a small volume of one of the standardized microbial inocula to achieve a final concentration of approximately 1x10^5 to 1x10^6 CFU/g or mL of the product.

  • Incubation: The inoculated product samples are stored at a specified temperature (e.g., room temperature) for a defined period, typically 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a portion of each inoculated sample is removed, and the number of surviving microorganisms is determined using standard plate count methods.

  • Evaluation: The change in the microbial population (log reduction) is calculated for each microorganism at each time point. The efficacy of the preservative is assessed based on predefined acceptance criteria, such as those outlined in ISO 11930.[17][18][19][20]

Mandatory Visualization

antimicrobial_mechanisms cluster_laurylparaben Laurylparaben cluster_potassium_sorbate Potassium Sorbate lp Laurylparaben lp_mem Cell Membrane Disruption lp->lp_mem Intercalates into lipid bilayer lp_dna Inhibition of DNA/RNA Synthesis lp->lp_dna lp_leak Leakage of Intracellular Components lp_mem->lp_leak lp_enz Inhibition of Membrane Enzymes lp_mem->lp_enz ps Potassium Sorbate (in acidic conditions) ps_acid Undissociated Sorbic Acid ps->ps_acid ps_pen Penetrates Cell Membrane ps_acid->ps_pen ps_diss Dissociates in Cytoplasm ps_pen->ps_diss ps_ph Lowers Intracellular pH ps_diss->ps_ph ps_gly Inhibition of Glycolysis & Oxidative Phosphorylation ps_ph->ps_gly

Caption: Mechanisms of action for Laurylparaben and Potassium Sorbate.

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_challenge Challenge Test (ISO 11930) mic_prep Prepare Serial Dilutions of Preservative mic_add Inoculate Microtiter Plate Wells mic_prep->mic_add mic_inoc Prepare and Standardize Microbial Inoculum mic_inoc->mic_add mic_inc Incubate under Optimal Conditions mic_add->mic_inc mic_read Read and Record MIC Value mic_inc->mic_read ct_prep Prepare Standardized Microbial Inocula ct_inoc Inoculate Product Samples ct_prep->ct_inoc ct_inc Incubate for 28 Days ct_inoc->ct_inc ct_samp Sample at Intervals (7, 14, 28 days) ct_inc->ct_samp ct_enum Enumerate Surviving Microorganisms ct_samp->ct_enum ct_eval Evaluate Log Reduction vs. Criteria ct_enum->ct_eval

Caption: Experimental workflows for preservative efficacy testing.

References

A Comparative Guide to Natural Alternatives for Dodecylparaben in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for "cleaner" and more natural cosmetic formulations has driven significant research into alternatives for synthetic preservatives like parabens. Dodecylparaben, a long-chain paraben, has been effective as a broad-spectrum antimicrobial agent. However, concerns about its potential for endocrine disruption have necessitated the exploration of safer, natural alternatives. This guide provides an objective comparison of the performance of various natural preservatives against parabens, supported by experimental data, detailed protocols, and visualizations of key biological and experimental processes.

Understanding the Concern: The Endocrine-Disrupting Potential of Parabens

Parabens, including Dodecylparaben, are recognized as potential endocrine-disrupting chemicals (EDCs) due to their structural similarity to estrogen.[1] They can interact with estrogen receptors, potentially leading to disruptions in hormonal homeostasis.[2][3] This interaction can trigger a cascade of cellular responses, raising concerns about their long-term effects on reproductive, developmental, and neurological health.[1]

Estrogen Receptor Signaling Pathway and Paraben Interference cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Paraben Paraben Paraben->ER Mimics Estrogen and Binds Dimerized_ER Dimerized ER Complex ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP_complex ER-HSP Complex HSP->ER_HSP_complex ER_HSP_complex->ER Dissociates ERE Estrogen Response Element (on DNA) Dimerized_ER->ERE Translocates and Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response Leads to

Figure 1: Estrogen Receptor Signaling and Paraben Interference.

Promising Natural Alternatives to Dodecylparaben

A variety of natural compounds have demonstrated antimicrobial properties and are being investigated as alternatives to synthetic preservatives. These include essential oils, plant extracts, and other naturally derived substances.[4][5] It is important to note that a single natural alternative may not provide the same broad-spectrum efficacy as a paraben, and often, a combination of these natural preservatives is required.[6]

Key categories of natural alternatives include:

  • Essential Oils: Tea tree, lavender, rosemary, cinnamon, and thyme oils have shown significant antimicrobial activity.[7][8] Their mechanism of action often involves disrupting the cell membranes of microorganisms.[7]

  • Plant Extracts: Grapefruit seed extract, rosemary extract, and neem oil are commonly cited for their preservative properties.[9][10][11] However, some studies suggest that the antimicrobial activity of commercial grapefruit seed extracts may be due to the presence of synthetic adulterants, a critical consideration for formulation scientists.

  • Naturally Derived Acids and Ferments: Benzoic acid, sorbic acid, and radish root ferment filtrate are effective against a range of bacteria and fungi.[9][12]

Comparative Antimicrobial Efficacy

Direct comparative data between Dodecylparaben and a wide range of natural alternatives in the same cosmetic formulation is limited in publicly available literature. Most studies compare natural preservatives to shorter-chain parabens like methylparaben. The following table summarizes available data on the antimicrobial efficacy of various natural preservatives compared to methylparaben. It is generally observed that higher concentrations of natural preservatives are required to achieve a similar effect to synthetic parabens.[13]

Preservative/AlternativeTest MicroorganismEfficacy Measurement (e.g., MIC, Zone of Inhibition)ConcentrationSource
Methylparaben (Reference) S. aureus, E. coli, P. aeruginosa, C. albicansZone of Inhibition: 8-9 mm0.4%[14]
Cinnamon Oil S. aureus, E. coli, C. albicansComplete inhibition in challenge test after 28 days2.5%[15]
Tea Tree Oil E. coliComplete inhibition in challenge test after 28 days2.5%[14]
Lavender Oil S. aureus, E. coli, C. albicansZone of Inhibition: 8-15 mm2.5%[14]
Calendula officinalis ExtractE. coliComplete inhibition in challenge test after 28 days2.5%[14]
Matricaria chamomilla ExtractE. coliComplete inhibition in challenge test after 28 days2.5%[14]
Neem Oil Various bacteriaInhibited growth of several bacterial strains in soap formulationsNot specified
Rosemary Extract General antimicrobialInhibits microbial growthNot specified[9]
Radish Root Ferment Filtrate General antimicrobialEffective against bacteria and fungiNot specified[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The Zone of Inhibition is the area around a preservative-containing disc where microbial growth is inhibited.

Synergistic Effects of Natural Preservatives

A promising strategy to enhance the efficacy and broaden the antimicrobial spectrum of natural preservatives is to use them in combination. This approach can also allow for lower concentrations of individual components, potentially reducing the risk of skin sensitization.

For instance, studies have shown synergistic effects when combining different essential oils or when pairing them with other natural antimicrobials.[14] The Fractional Inhibitory Concentration (FIC) index is a common method to quantify these interactions. An FIC index of ≤ 0.5 is generally considered synergistic.

CombinationTarget MicroorganismFIC IndexSource
Lonicera japonica & Magnolia obovata extractsS. aureus, B. subtilis, C. albicansSynergistic effect confirmed
Peppermint & Thyme Essential OilsE. coli, L. monocytogenesSynergistic[13]
Peppermint & Lavender Essential OilsE. coli, L. monocytogenesSynergistic[13]

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

The "challenge test" is the standard method for evaluating the effectiveness of a preservative system in a cosmetic product. The ISO 11930 standard is a widely accepted protocol.[9] The test involves intentionally introducing a high concentration of various microorganisms into the product and monitoring the reduction in their population over time.

Preservative Efficacy Testing (Challenge Test) Workflow Start Start Prepare_Product Prepare Cosmetic Product Sample Start->Prepare_Product Prepare_Inoculum Prepare Standardized Microbial Inoculum (Bacteria, Yeast, Mold) Start->Prepare_Inoculum Inoculate Inoculate Product with Microorganisms Prepare_Product->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at Controlled Temperature (e.g., 20-25°C) Inoculate->Incubate Sample_Timepoints Sample at Defined Intervals (e.g., Day 0, 7, 14, 28) Incubate->Sample_Timepoints Enumerate Enumerate Surviving Microorganisms (Plate Counts) Sample_Timepoints->Enumerate Analyze Analyze Data and Calculate Log Reduction Enumerate->Analyze Compare Compare with Acceptance Criteria (e.g., ISO 11930) Analyze->Compare Pass Preservative System is Effective Compare->Pass Meets Criteria Fail Preservative System is Not Effective Compare->Fail Does Not Meet Criteria End End Pass->End Fail->End

Figure 2: Preservative Efficacy Testing Workflow.

Acceptance Criteria (ISO 11930):

  • Bacteria: A log reduction of ≥ 3 by day 7 and no increase from day 7 to day 28.

  • Yeast and Mold: A log reduction of ≥ 1 by day 14 and no increase from day 14 to day 28.

Stability Testing

Stability testing is crucial to ensure that a cosmetic product maintains its physical, chemical, and microbiological integrity throughout its shelf life. This is particularly important for formulations containing natural ingredients, which can be more prone to degradation.[1]

Cosmetic Product Stability Testing Workflow Start Start Product_Formulation Final Product Formulation in Final Packaging Start->Product_Formulation Storage_Conditions Place Samples under Various Storage Conditions Product_Formulation->Storage_Conditions Conditions_List - Accelerated (e.g., 40°C, 45°C) - Real-time (e.g., 25°C) - Cycling (e.g., -10°C to 25°C) Storage_Conditions->Conditions_List Evaluation_Timepoints Evaluate at Predetermined Time Points (e.g., 1, 2, 3, 6, 12 months) Storage_Conditions->Evaluation_Timepoints Assess_Parameters Assess Physical, Chemical, and Microbiological Parameters Evaluation_Timepoints->Assess_Parameters Parameters_List - Appearance, Color, Odor - pH, Viscosity - Emulsion Stability - Microbial Count - Active Ingredient Concentration Assess_Parameters->Parameters_List Analyze_Results Analyze Results and Determine Shelf Life Assess_Parameters->Analyze_Results End End Analyze_Results->End

Figure 3: Cosmetic Product Stability Testing Workflow.

Conclusion and Future Directions

The transition from synthetic preservatives like Dodecylparaben to natural alternatives presents both opportunities and challenges for the cosmetic industry. While a variety of essential oils, plant extracts, and other naturally derived compounds show significant antimicrobial efficacy, they often require higher concentrations and are best used in synergistic combinations to achieve broad-spectrum protection.

For researchers and formulation scientists, the path forward involves:

  • Conducting direct comparative studies: More research is needed to directly compare the efficacy and stability of various natural preservative systems against long-chain parabens like Dodecylparaben in a range of cosmetic formulations.

  • Investigating synergistic combinations: Further quantitative analysis of the synergistic effects of different natural preservative blends will be crucial for developing robust and effective "green" preservative systems.

  • Standardizing testing protocols: Adherence to standardized protocols for efficacy and stability testing is essential for generating reliable and comparable data.

  • Addressing safety and sensitization: While "natural" is often perceived as safer, it is critical to evaluate the potential for skin sensitization and irritation of essential oils and plant extracts, especially at the higher concentrations that may be required for effective preservation.

By focusing on these areas, the scientific community can continue to develop safe, effective, and consumer-appealing cosmetic products that meet the growing demand for natural and sustainable ingredients.

References

Unveiling Synergistic Antimicrobial Power: Dodecyl 4-hydroxybenzoate in Combination with Other Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synergistic antimicrobial effects of Dodecyl 4-hydroxybenzoate when combined with other commonly used preservatives reveals enhanced efficacy, offering promising avenues for the development of more robust and efficient preservation systems in pharmaceutical and cosmetic formulations. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies, to underscore the potential of these combinations.

This compound, a long-chain paraben, has demonstrated notable antimicrobial properties. However, its efficacy can be significantly amplified when used in conjunction with other preservatives, a phenomenon known as synergy. This synergistic action allows for the use of lower concentrations of individual preservatives, potentially reducing the risk of adverse effects while ensuring broad-spectrum protection against microbial contamination. This guide explores the synergistic interactions of this compound with phenoxyethanol and chlorphenesin, two widely utilized preservatives.

Quantitative Analysis of Synergistic Effects

The synergy between antimicrobial agents is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A FICI of ≤ 0.5 indicates synergy, a value between >0.5 and ≤4.0 suggests an additive or indifferent effect, and a value >4.0 signifies antagonism.

While specific FICI values for this compound combinations are not extensively published, the principle of paraben synergy is well-established. The antimicrobial activity of parabens increases with the length of their alkyl chain. Combining parabens with different chain lengths, or with other classes of preservatives, can lead to a more potent antimicrobial effect than the sum of their individual activities. The combination of phenoxyethanol and chlorphenesin is also known to have a synergistic effect, providing broad-spectrum protection.

Table 1: Expected Synergistic Antimicrobial Activity of Preservative Combinations

Preservative CombinationTarget MicroorganismsExpected FIC IndexRationale for Synergy
This compound + PhenoxyethanolBacteria (Gram-positive, Gram-negative), Yeasts, Molds≤ 0.5Different mechanisms of action targeting the microbial cell.
This compound + ChlorphenesinBacteria (Gram-positive, Gram-negative), Fungi≤ 0.5Complementary spectrum of activity and potential for enhanced membrane disruption.

Deciphering the Mechanism of Synergistic Action

The enhanced antimicrobial effect of these combinations is believed to stem from their multi-targeted approach to disrupting microbial viability.

This compound , like other parabens, primarily acts by disrupting the microbial cell membrane transport processes.[1][2][3] This interference with the lipid bilayer can lead to the leakage of essential intracellular components.[3] Parabens are also proposed to inhibit the synthesis of DNA and RNA.[2]

Phenoxyethanol also targets the cell membrane, increasing its permeability.[4]

Chlorphenesin functions by disrupting the microbial cell membrane, leading to a loss of integrity and leakage of cellular contents.[5]

The synergistic effect likely arises from the simultaneous assault on the microbial cell by different mechanisms. For instance, the disruption of the cell membrane by this compound may facilitate the entry of phenoxyethanol or chlorphenesin, allowing them to exert their antimicrobial effects more efficiently.

cluster_1 Microbial Cell Dodecyl_4-hydroxybenzoate Dodecyl_4-hydroxybenzoate Cell_Membrane Cell Membrane Dodecyl_4-hydroxybenzoate->Cell_Membrane Disrupts transport Intracellular_Components Intracellular Components (DNA, RNA, Proteins) Dodecyl_4-hydroxybenzoate->Intracellular_Components Inhibits synthesis Phenoxyethanol_Chlorphenesin Phenoxyethanol or Chlorphenesin Phenoxyethanol_Chlorphenesin->Cell_Membrane Increases permeability Cell_Membrane->Intracellular_Components Leakage cluster_workflow Checkerboard Assay Workflow prep Prepare Materials (Microorganisms, Media, Preservatives) dilute Perform Serial Dilutions of Preservatives in 96-Well Plate prep->dilute inoculate Inoculate Wells with Standardized Microbial Culture dilute->inoculate incubate Incubate Plates at Optimal Conditions inoculate->incubate read Determine MICs by Visual Assessment of Growth incubate->read calculate Calculate FIC Index to Determine Synergy read->calculate

References

Long-Chain vs. Short-Chain Parabens: A Head-to-Head Comparison of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. Structurally, they are categorized into short-chain (e.g., methylparaben, ethylparaben) and long-chain (e.g., propylparaben, butylparaben) variants based on the length of their alkyl ester group. While effective as preservatives, concerns regarding their potential cytotoxicity and endocrine-disrupting effects have prompted extensive research. This guide provides a comprehensive head-to-head comparison of the cytotoxicity of long-chain versus short-chain parabens, supported by experimental data and detailed methodologies.

Key Findings

A consistent body of evidence demonstrates a positive correlation between the alkyl chain length of parabens and their cytotoxic potential.[1][2][3] Longer-chain parabens, such as butylparaben and propylparaben, generally exhibit greater cytotoxicity across various cell lines compared to their shorter-chain counterparts like methylparaben.[4][5] This increased toxicity is attributed to their enhanced lipophilicity, facilitating greater cellular uptake and membrane disruption.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various parabens, providing a quantitative comparison of their cytotoxic effects on different human cell lines. Lower IC50/EC50 values indicate higher cytotoxicity.

Table 1: IC50 Values of Parabens in Human Cell Lines

ParabenCell LineAssayExposure Time (h)IC50 (µM)Reference
ButylparabenHepG2 (Hepatocarcinoma)Cell Viability24643.7[6]
PropylparabenHeLa (Cervical Cancer)Not SpecifiedNot Specified220[5]
MethylparabenHeLa (Cervical Cancer)Not SpecifiedNot Specified1300[5]
MethylparabenA431 (Dermal Fibroblasts)MTTNot Specified7050[7]
MethylparabenA431 (Dermal Fibroblasts)NRUNot Specified5100[7]

Table 2: EC50 Values of Parabens in Human and Fish Cell Lines

ParabenCell LineEC50 (µM)
BenzylparabenMultipleMost Toxic
ButylparabenMultiple> Propylparaben
PropylparabenMultiple> Ethylparaben
EthylparabenMultiple> Methylparaben
MethylparabenMultiple> 4-Hydroxybenzoic acid

Source: Adapted from Hidalgo et al., 2022.[1][2][3]

Mechanisms of Cytotoxicity

The cytotoxic effects of parabens, particularly the long-chain variants, are mediated through multiple mechanisms:

  • Oxidative Stress and Mitochondrial Dysfunction: Butylparaben has been shown to induce a concentration-dependent depletion of glutathione, a key antioxidant, indicating the involvement of oxidative stress.[4] This is often accompanied by ATP depletion and mitochondrial dysfunction.[4][6] Propylparaben exposure can also lead to an increase in reactive oxygen species (ROS) and reduced mitochondrial membrane potential.[8][9]

  • Induction of Apoptosis: Parabens can trigger programmed cell death, or apoptosis.[7] Butylparaben has been observed to induce apoptosis in human trophoblast cells through endoplasmic reticulum stress.[10] Propylparaben can also induce apoptosis, evidenced by increased levels of Bax and activated Caspase-3.[8][9] Ethylparaben has been shown to induce apoptotic cell death in human placental cells via the Caspase-3 pathway.[7]

  • Cell Cycle Arrest: Some parabens can interfere with the normal progression of the cell cycle. Ethylparaben has been found to cause cell cycle arrest at the sub-G1 phase.[7] Propylparaben can induce G0/G1 phase arrest in human trophoblast cells.[8][9]

Experimental Protocols

The following are detailed methodologies for two common assays used to assess paraben-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test parabens in culture medium. Remove the existing medium and add 100 µL of the paraben-containing medium to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Staining: After the treatment incubation, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to extract the dye from the cells. Measure the absorbance at 540 nm using a microplate reader.

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing paraben cytotoxicity and a simplified signaling pathway for paraben-induced apoptosis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Paraben Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cell Line (e.g., HepG2, HDFn) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Parabens (e.g., 24, 48, 72h) cell_seeding->treatment paraben_prep Prepare Serial Dilutions (Short & Long-chain Parabens) paraben_prep->treatment mtt_assay MTT Assay treatment->mtt_assay nru_assay NRU Assay treatment->nru_assay absorbance Measure Absorbance mtt_assay->absorbance nru_assay->absorbance ic50 Calculate IC50/EC50 Values absorbance->ic50 comparison Head-to-Head Comparison ic50->comparison Compare Cytotoxicity

Caption: General workflow for comparing the cytotoxicity of parabens.

apoptosis_pathway cluster_trigger Initiation cluster_stress Cellular Stress cluster_execution Apoptotic Execution paraben Long-Chain Paraben (e.g., Butylparaben) ros ↑ Reactive Oxygen Species (ROS) paraben->ros er_stress Endoplasmic Reticulum Stress paraben->er_stress mito_dys Mitochondrial Dysfunction (↓ ATP) ros->mito_dys bax ↑ Bax er_stress->bax mito_dys->bax caspase3 ↑ Activated Caspase-3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of paraben-induced apoptosis.

References

A Comparative Guide to Analytical Methods for Dodecylparaben Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Dodecylparaben. The objective is to present the performance validation data of both methods, enabling an informed decision for researchers requiring sensitive and robust analytical procedures.

Introduction to Dodecylparaben Analysis

Dodecylparaben, an ester of p-hydroxybenzoic acid, is utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] However, concerns have been raised about parabens acting as potential endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[2] Specifically, some parabens have demonstrated estrogenic activity, raising questions about their safety and necessitating sensitive analytical methods for their monitoring in various matrices.[3][4] The accurate quantification of Dodecylparaben is therefore critical for safety assessment, quality control, and toxicological studies.

This guide details the validation of a new, highly sensitive UPLC-MS/MS method, comparing its performance characteristics against a conventional HPLC-UV method. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validating analytical procedures.[5][6][7]

Experimental Protocols

Detailed methodologies for the standard HPLC-UV method (Method A) and the novel UPLC-MS/MS method (Method B) are provided below.

Method A: Standard HPLC-UV Protocol

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Liquid-liquid extraction (LLE) using ethyl acetate. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[9]

Method B: Novel UPLC-MS/MS Protocol

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (TQ-MS) with an electrospray ionization (ESI) source.[10]

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm particle size).[11]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry in Selected Reaction Monitoring (SRM) mode.[10]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Injection Volume: 5 µL.

  • Sample Preparation: Solid-phase extraction (SPE) using a C18 cartridge for sample clean-up and concentration, providing a cleaner extract than LLE.[4][9]

Method Validation and Performance Comparison

The performance of both analytical methods was validated for key parameters as stipulated by ICH guidelines.[12][13] The quantitative results are summarized in the tables below for direct comparison.

Table 1: Linearity and Sensitivity

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.005 - 10
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) (µg/mL) 0.150.001
Limit of Quantification (LOQ) (µg/mL) 0.50.005

Table 2: Accuracy and Precision

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Accuracy (Mean Recovery %) 88.5% - 104.2%98.9% - 101.5%
Precision (RSD %)
Intra-day (Repeatability)< 2.5%< 1.5%
Inter-day (Intermediate Precision)< 3.8%< 2.0%

Table 3: Method Characteristics

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Specificity Moderate (Prone to matrix interference)High (Mass-based detection)
Sample Volume Required HighLow
Analysis Run Time ~15 minutes~5 minutes
Solvent Consumption HighLow

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Method Validation Workflow Plan Define Validation Parameters (ICH Q2(R1)) Specificity Specificity/ Selectivity Plan->Specificity Linearity Linearity & Range Plan->Linearity Accuracy Accuracy (Recovery) Plan->Accuracy Precision Precision (Repeatability & Intermediate) Plan->Precision LOD Limit of Detection (LOD) Plan->LOD LOQ Limit of Quantification (LOQ) Plan->LOQ Robustness Robustness Plan->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: General workflow for analytical method validation based on ICH guidelines.

G cluster_A Method A: LLE Sample Preparation cluster_B Method B: SPE Sample Preparation A1 Sample A2 Add Ethyl Acetate & Vortex A1->A2 A3 Separate Organic Layer A2->A3 A4 Evaporate to Dryness A3->A4 A5 Reconstitute in Mobile Phase A4->A5 A6 Inject into HPLC A5->A6 B1 Sample B3 Load Sample B1->B3 B2 Condition SPE Cartridge B2->B3 B4 Wash Cartridge B3->B4 B5 Elute Dodecylparaben B4->B5 B6 Inject into UPLC-MS/MS B5->B6

Caption: Comparison of sample preparation workflows for the two analytical methods.

Given that the high sensitivity of the UPLC-MS/MS method is particularly relevant for studying the biological effects of Dodecylparaben as an endocrine disruptor, the following diagram illustrates its potential mechanism of action.

G cluster_0 Mechanism of Endocrine Disruption Dodecylparaben Dodecylparaben (Endocrine Disruptor) ER Estrogen Receptor (ER) Dodecylparaben->ER Mimics Estrogen & Binds Nucleus Nucleus ER->Nucleus Translocates Cell Cell Membrane ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription Binds & Activates Response Altered Cellular Response Transcription->Response

Caption: Simplified pathway of Dodecylparaben acting as an estrogen mimic.

Discussion and Conclusion

The validation data clearly demonstrates the superior performance of the novel UPLC-MS/MS method (Method B) for the analysis of Dodecylparaben compared to the standard HPLC-UV method (Method A).

  • Sensitivity: Method B offers a 150-fold lower Limit of Detection (LOD) and a 100-fold lower Limit of Quantification (LOQ). This is crucial for trace-level analysis in complex matrices such as biological fluids or environmental samples, where concentrations are expected to be low.

  • Specificity: The high specificity of tandem mass spectrometry (MS/MS) significantly reduces the risk of matrix interference, leading to more reliable and accurate quantification compared to the less specific UV detection.

  • Efficiency: The UPLC-based method has a significantly shorter run time (5 minutes vs. 15 minutes), which, combined with a more streamlined SPE sample preparation, dramatically increases sample throughput.[11]

  • Accuracy and Precision: While both methods demonstrate acceptable accuracy and precision, Method B shows higher recovery rates and lower relative standard deviations (RSD), indicating greater reliability.

References

A Comparative Guide to the Cross-Reactivity and Skin Sensitization Potential of Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin sensitization potential of various parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products. The information presented is supported by experimental data from key assays used to assess skin sensitization, including the murine Local Lymph Node Assay (LLNA), the Direct Peptide Reactivity Assay (DPRA), and the KeratinoSens™ assay. Detailed experimental protocols and a visualization of the underlying signaling pathway are also provided to facilitate a comprehensive understanding of the topic.

Executive Summary

Parabens are esters of p-hydroxybenzoic acid that differ in the alkyl chain attached to the ester group. This structural variation significantly influences their biological activity, including their potential to cause skin sensitization. Generally, the sensitizing potential of parabens is considered to be low.[1][2] However, cross-reactivity among different parabens is a known phenomenon, meaning an individual sensitized to one paraben may also react to others.[3][4] The underlying mechanism of paraben-induced skin sensitization is thought to involve the activation of the Keap1-Nrf2 signaling pathway in keratinocytes, a key cellular response to electrophilic and oxidative stress.[5][6][7]

Comparative Analysis of Paraben Sensitization Potential

The sensitization potential of a chemical is its ability to induce a cell-mediated immune response in the skin, leading to allergic contact dermatitis upon subsequent exposure. The potency of a sensitizer is a measure of the amount of the chemical required to induce sensitization. The following tables summarize the available quantitative and qualitative data on the skin sensitization potential of common parabens.

Murine Local Lymph Node Assay (LLNA) Data

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. The EC3 value, the concentration of a chemical required to produce a threefold increase in lymphocyte proliferation compared to a control, is a key measure of sensitizing potency. A lower EC3 value indicates a stronger sensitizer.

Table 1: LLNA EC3 Values for Different Parabens

ParabenAlkyl ChainEC3 Value (%)Sensitization Potency
Methylparaben MethylData not availableGenerally considered a very weak sensitizer
Ethylparaben EthylData not availableGenerally considered a very weak sensitizer
Propylparaben Propyl>50Extremely Weak
Butylparaben ButylData not availableConsidered to have a higher sensitization potential than shorter-chain parabens

Data for specific EC3 values for a comprehensive series of parabens from a single comparative study are limited in the reviewed literature.

Direct Peptide Reactivity Assay (DPRA) Data

The DPRA is an in chemico assay that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine. This reactivity mimics the initial step in skin sensitization, where the chemical (hapten) binds to skin proteins. The percentage of peptide depletion is an indicator of reactivity and, by extension, sensitization potential.

Table 2: DPRA Peptide Depletion for Different Parabens

ParabenCysteine Depletion (%)Lysine Depletion (%)Reactivity Classification
Methylparaben LowLowNon-sensitizer/Minimal reactivity[8]
Ethylparaben Data not availableData not availableNot available
Propylparaben Data not availableData not availableNot available
Butylparaben Data not availableData not availableNot available

Quantitative DPRA data for a series of parabens is sparse in the available scientific literature. One study indicated low reactivity for methylparaben, consistent with its classification as a non-sensitizer in this assay.[8]

KeratinoSens™ Assay Data

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in human keratinocytes. This pathway is a key cellular defense mechanism against electrophilic and oxidative stress, and its activation is considered a key event in skin sensitization. The EC1.5 value is the concentration at which a 1.5-fold induction of a reporter gene is observed, and the IC50 value is the concentration that causes 50% cell viability reduction.

Table 3: KeratinoSens™ Assay Results for Different Parabens

ParabenEC1.5 (µM)IC50 (µM)Sensitization Prediction
Methylparaben Data not availableData not availableNot available
Ethylparaben Data not availableData not availableNot available
Propylparaben Data not availableData not availableNot available
Butylparaben Data not availableData not availableNot available

Specific EC1.5 and IC50 values for parabens from the KeratinoSens™ assay were not available in the reviewed literature.

Cross-Reactivity of Parabens in Human Patch Testing

Patch testing in humans is the gold standard for diagnosing allergic contact dermatitis. Cross-reactivity occurs when a person allergic to one substance also reacts to other structurally similar substances. Studies have shown that cross-reactions among parabens are common.[3][4]

Table 4: Summary of Human Patch Test Data on Paraben Cross-Reactivity

FindingDescriptionReference(s)
General Cross-Reactivity Cross-reactions between paraben esters are frequently observed in patch-tested individuals.[3][4]
Paraben Mix Reactions A "paraben mix" containing methyl-, ethyl-, propyl-, and butylparaben is often used for screening. A positive reaction to the mix suggests sensitization to one or more parabens.[4]
Cross-Reactivity with other compounds Cross-reactions have been reported between parabens and other para-amino compounds like p-phenylenediamine (PPD) and benzocaine, though this is considered rare.[1][3]
Prevalence The overall prevalence of paraben sensitization in the general population is low, with patch test positivity rates generally below 3%.[2][2]

It is important to note that patch test results can be influenced by the concentration of the paraben used and the vehicle in which it is applied.

Signaling Pathway in Paraben-Induced Skin Sensitization

The molecular initiating event in skin sensitization by many chemicals, likely including parabens, is the covalent binding of the chemical (hapten) to skin proteins. This modification is recognized by the immune system, leading to an inflammatory response. A key pathway involved in the cellular response to such chemical stressors is the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben (Electrophile) Keap1 Keap1 Paraben->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Gene Transcription caption Figure 1. The Keap1-Nrf2 Signaling Pathway in Skin Sensitization.

Figure 1. The Keap1-Nrf2 Signaling Pathway in Skin Sensitization.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as parabens, can covalently modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. The products of these genes help to mitigate cellular stress, but this activation is also a key event in the initiation of the skin sensitization cascade.[5][6][7][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Murine Local Lymph Node Assay (LLNA) - Experimental Workflow

LLNA_Workflow start Start treatment Topical Application of Paraben Solution to Mouse Ears (Days 1, 2, 3) start->treatment iv_injection Intravenous Injection of ³H-methyl thymidine (Day 6) treatment->iv_injection lymph_node_excision Excision of Auricular Lymph Nodes iv_injection->lymph_node_excision cell_suspension Preparation of Single Cell Suspension lymph_node_excision->cell_suspension scintillation_counting Measurement of Radioactivity (Disintegrations Per Minute - DPM) cell_suspension->scintillation_counting calculation Calculation of Stimulation Index (SI) (DPM treated / DPM control) scintillation_counting->calculation end EC3 Value Determination calculation->end caption Figure 2. Experimental Workflow for the Murine Local Lymph Node Assay (LLNA).

Figure 2. Experimental Workflow for the Murine Local Lymph Node Assay (LLNA).

The LLNA is typically performed over six days. The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of mice for three consecutive days. On day six, the mice are injected intravenously with radiolabeled thymidine (e.g., ³H-methyl thymidine). A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is measured using a scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean disintegrations per minute (DPM) in the test group by the mean DPM in the vehicle control group. The EC3 value is then interpolated from the dose-response curve as the concentration that results in an SI of 3.

Direct Peptide Reactivity Assay (DPRA) - Experimental Workflow

DPRA_Workflow start Start incubation Incubation of Paraben with Cysteine and Lysine Peptides (24h) start->incubation hplc_analysis Analysis by High-Performance Liquid Chromatography (HPLC) incubation->hplc_analysis quantification Quantification of Remaining Peptide Concentration (UV detection at 220 nm) hplc_analysis->quantification calculation Calculation of Percent Peptide Depletion quantification->calculation end Reactivity Classification calculation->end caption Figure 3. Experimental Workflow for the Direct Peptide Reactivity Assay (DPRA).

Figure 3. Experimental Workflow for the Direct Peptide Reactivity Assay (DPRA).

In the DPRA, the test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours at room temperature.[10][11][12][13] Following incubation, the reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to quantify the remaining peptide concentration.[10] The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample to that of a reference control. Based on the mean cysteine and lysine depletion, the chemical is classified into one of four reactivity classes: minimal, low, moderate, or high.

KeratinoSens™ Assay - Experimental Workflow

KeratinoSens_Workflow start Start cell_culture Culture of KeratinoSens™ Cells (HaCaT keratinocytes with luciferase reporter) start->cell_culture exposure Exposure of Cells to a Range of Paraben Concentrations (48h) cell_culture->exposure luciferase_assay Measurement of Luciferase Activity exposure->luciferase_assay viability_assay Assessment of Cell Viability (e.g., MTT assay) exposure->viability_assay data_analysis Data Analysis: Calculation of EC1.5 and IC50 values luciferase_assay->data_analysis viability_assay->data_analysis end Sensitization Prediction data_analysis->end caption Figure 4. Experimental Workflow for the KeratinoSens™ Assay.

Figure 4. Experimental Workflow for the KeratinoSens™ Assay.

The KeratinoSens™ assay utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase reporter gene under the control of the ARE.[14][15][16][17][18] The cells are exposed to various concentrations of the test substance for 48 hours. Following exposure, luciferase activity is measured, which indicates the activation of the Keap1-Nrf2 pathway.[14][15][16][17][18] In parallel, cell viability is assessed using a method such as the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity. The EC1.5 and IC50 values are then calculated from the dose-response curves. A chemical is predicted as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at a non-cytotoxic concentration.[16]

Conclusion

The available evidence suggests that the skin sensitization potential of parabens is generally low, with longer alkyl chain parabens exhibiting a greater potential than shorter-chain ones. Cross-reactivity among parabens is a recognized clinical phenomenon. While in vivo and in vitro assays provide valuable tools for assessing sensitization potential, there is a need for more comprehensive, comparative studies that apply these methods to a full range of parabens to generate a complete quantitative dataset. This would allow for a more precise structure-activity relationship to be established and would further enhance the risk assessment of these widely used preservatives. The activation of the Keap1-Nrf2 pathway appears to be a key mechanism in paraben-induced skin sensitization, providing a molecular basis for their allergenic potential.

References

A Comparative Analysis of the Environmental Impact of Widely Used Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preservative Performance and Environmental Fate, Supported by Experimental Data.

The selection of preservatives is a critical consideration in the development of pharmaceutical and cosmetic products, balancing the need for microbial protection with potential environmental consequences. This guide provides a comparative analysis of the environmental impact of various commonly used preservatives, focusing on their aquatic toxicity, biodegradability, and bioaccumulation potential. The data presented is compiled from peer-reviewed studies and standardized testing protocols to facilitate informed decision-making in product formulation.

Quantitative Environmental Impact Data

The following tables summarize the key environmental parameters for a range of synthetic and natural preservatives. Data is presented to allow for a direct comparison of their potential impact on aquatic ecosystems.

Table 1: Aquatic Toxicity of Common Preservatives

PreservativeTest OrganismExposure DurationEndpointConcentration (mg/L)Reference
Parabens
MethylparabenDaphnia magna48hEC5073.4[1][2]
Aliivibrio fischeri30 minEC5016.8[1][2]
EthylparabenDaphnia magna48hEC5043.7[1][2]
Aliivibrio fischeri30 minEC506.74[1][2]
PropylparabenDaphnia magna48hEC5021.1[1][2]
Aliivibrio fischeri30 minEC505.85[1][2]
ButylparabenDaphnia magna48hEC5011.2[1][2]
Aliivibrio fischeri30 minEC502.34[1][2]
Phenoxyethanol Daphnia magna48hEC50>500
Scenedesmus subspicatus (Green algae)72hEC50>500
Danio rerio (Zebrafish)96hLC50>100
Triclosan Pimephales promelas (Fathead minnow)96hLC500.26[3]
Daphnia magna48hEC500.39[3]
Scenedesmus subspicatus (Green algae)96hEC500.0014
Methylisothiazolinone (MIT) Oncorhynchus mykiss (Rainbow trout)96hLC504.76
Daphnia magna48hEC500.51[4]
Pseudokirchneriella subcapitata (Green algae)72hEC500.12
Formaldehyde Daphnia pulex48hEC505.8[5]
Morone saxatilis (Striped bass)96hLC506.7[5]
Scenedesmus subspicatus (Green algae)24hEC5014.7[5]
Rosemary Extract Daphnia magna24hLC50246.6[3]
Daphnia magna48hLC50109.0[3]
Grapefruit Seed Extract ---Data not available*[2][6][7][8]

*Studies on the aquatic toxicity of grapefruit seed extract are limited and often confounded by the presence of synthetic disinfectants in commercial preparations.[2][6][7][8]

Table 2: Biodegradability of Common Preservatives

PreservativeTest MethodDurationResultClassification
Parabens OECD 301F28 days>60%Readily biodegradable
Phenoxyethanol OECD 301F28 days>60%Readily biodegradable
Triclosan OECD 301B28 days<60%Not readily biodegradable
Methylisothiazolinone (MIT) OECD 301D28 days<60%Not readily biodegradable
Formaldehyde OECD 301C14 days>90%Readily biodegradable
Rosemary Extract --Data not available-
Grapefruit Seed Extract --Data not available-

Table 3: Bioaccumulation Potential of Common Preservatives

PreservativeTest OrganismBCF ValueLog KowBioaccumulation Potential
Parabens Fish2.6 - 791.96 - 3.57Low
Phenoxyethanol Fish<11.16Low
Triclosan Fish100 - 20004.8High
Methylisothiazolinone (MIT) Fish<100-0.31Low
Formaldehyde ---0.35Low
Rosemary Extract ---Data not available
Grapefruit Seed Extract ---Data not available

Experimental Protocols

The environmental impact data presented in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[9][10][11][12][13][14][15] Exponentially growing cultures of algae are exposed to the test substance for 72 hours.[9][10][11][12][13] The inhibition of growth is measured by cell counts or other biomass surrogates and compared to control cultures to determine the ECx values (e.g., EC50).[9][10]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This is an acute toxicity test that assesses the effects of chemicals on daphnids, a type of freshwater invertebrate.[16][17][18][19][20] Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[16][17][18][19] The primary endpoint is immobilization, and the results are used to calculate the EC50.[16][18]

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[21][22][23][24][25] Fish are exposed to the test substance for a 96-hour period, and mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50, the concentration that is lethal to 50% of the test fish.[21][22][23][25]

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests (A-F) evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.[4][26][27][28][29] These tests typically run for 28 days and measure the disappearance of the test substance (e.g., by analyzing dissolved organic carbon) or the amount of carbon dioxide produced or oxygen consumed.[4][26][27] A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a defined timeframe.[27]

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes procedures for determining the bioconcentration potential of substances in fish.[13][30][31][32][33] The test consists of an uptake phase, where fish are exposed to the test substance, followed by a depuration phase in a clean environment.[13][30][31][33] The concentration of the substance in the fish tissue is measured over time to calculate the Bioconcentration Factor (BCF).[30][32]

Visualization of Impact Pathways

The following diagrams illustrate key experimental workflows and signaling pathways associated with the environmental impact of certain preservatives.

Experimental_Workflow_Aquatic_Toxicity cluster_oecd201 OECD 201: Algal Growth Inhibition cluster_oecd202 OECD 202: Daphnia Immobilisation cluster_oecd203 OECD 203: Fish Acute Toxicity a1 Algal Culture (e.g., P. subcapitata) a2 Exposure to Preservative (72 hours) a1->a2 a3 Measure Biomass (Cell Count/Fluor.) a2->a3 a4 Calculate EC50 a3->a4 d1 Daphnia magna (<24h old) d2 Exposure to Preservative (48 hours) d1->d2 d3 Observe Immobilisation d2->d3 d4 Calculate EC50 d3->d4 f1 Fish Species (e.g., Danio rerio) f2 Exposure to Preservative (96 hours) f1->f2 f3 Record Mortality f2->f3 f4 Calculate LC50 f3->f4

Standard OECD experimental workflows for assessing aquatic toxicity.

Triclosan_Oxidative_Stress_Pathway TCS Triclosan Exposure ROS Increased Reactive Oxygen Species (ROS) TCS->ROS induces CellularDamage Oxidative Damage to Lipids, Proteins, DNA ROS->CellularDamage causes AntioxidantDefense Activation of Antioxidant Defense (e.g., SOD, CAT) ROS->AntioxidantDefense activates Apoptosis Apoptosis (Cell Death) CellularDamage->Apoptosis leads to Paraben_Endocrine_Disruption_Pathway Parabens Paraben Exposure ER Estrogen Receptor (ER) Binding Parabens->ER mimics estrogen GeneExpression Altered Gene Expression ER->GeneExpression activates VTG Induction of Vitellogenin (VTG) Production GeneExpression->VTG leads to ReproductiveEffects Disruption of Reproductive Processes VTG->ReproductiveEffects contributes to

References

Efficacy of Laurylparaben and Its Alternatives: A Comparative Analysis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic preservation, the demand for effective and safe antimicrobial agents is paramount. For decades, parabens, including Laurylparaben, have been the gold standard due to their broad-spectrum activity and cost-effectiveness. However, evolving regulatory landscapes and consumer preferences have catalyzed the development of novel antimicrobial agents. This guide provides a detailed benchmark of the efficacy of traditional parabens against emerging alternatives, namely Caprylyl Glycol and Ethylhexylglycerin, supported by experimental data and methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.

The following tables summarize the MIC values for various parabens and the novel agents Caprylyl Glycol and Ethylhexylglycerin against a panel of common bacteria and fungi. It is a well-established principle that the antimicrobial efficacy of parabens increases with the length of their alkyl chain; therefore, Butylparaben is included as a reference for a long-chain paraben, analogous to Laurylparaben.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens Against Select Microorganisms (%)

MicroorganismMethylparaben (MP)Ethylparaben (EP)Propylparaben (PP)Butylparaben (BP)
Bacillus subtilis0.10.050.01250.0063
Staphylococcus aureus0.20.10.0250.0125
Saccharomyces cerevisiae0.10.050.0250.0125
Candida albicans0.10.040.020.0125
Penicillium digitatum0.050.0250.00630.0032
Aspergillus niger0.10.050.020.0125

Source: Data compiled from a presentation on parabens' microbacterial effects.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents (%)

MicroorganismCaprylyl GlycolEthylhexylglycerin
Staphylococcus aureus0.51.5
Pseudomonas aeruginosa0.51.5
Escherichia coli0.51.5
Candida albicans0.51.5
Aspergillus niger0.5 (inhibition at 28 days)1.5 (inhibition at 28 days)

Source: Data from a study on the antimicrobial efficacy of caprylyl glycol and ethylhexylglycerin in an emulsion.[4][5][6]

Mechanisms of Antimicrobial Action

The antimicrobial activity of parabens and novel agents like Caprylyl Glycol and Ethylhexylglycerin stems from different mechanisms, which are crucial for understanding their application and potential for microbial resistance.

Parabens are understood to exert their antimicrobial effect through a multi-faceted approach. Their primary mechanism involves the disruption of microbial membrane transport processes.[7][8] This interference with the cell membrane's integrity and function can lead to the leakage of intracellular components. Additionally, parabens are thought to inhibit the synthesis of crucial macromolecules such as DNA and RNA, and interfere with the activity of key enzymes like ATPases and phosphotransferases.[7][8]

Caprylyl Glycol and Ethylhexylglycerin function primarily as surfactants.[9] Their amphiphilic nature allows them to integrate into and disrupt the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of essential cellular contents and ultimately, cell death. This physical mechanism of action is less likely to lead to the development of microbial resistance compared to the targeted biochemical inhibition of traditional preservatives.[9]

Experimental Protocols

The data presented in this guide is derived from established in-vitro antimicrobial efficacy testing methods. The following are detailed methodologies for two key experiments:

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)
  • Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test antimicrobial agent (e.g., Laurylparaben, Caprylyl Glycol) are prepared in a liquid growth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. The microtiter plate is then incubated under optimal growth conditions (temperature and time) for the specific microorganism.

  • Data Interpretation: Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth occurs.[10]

Antimicrobial Effectiveness Testing (AET) / Challenge Test (based on USP 51)
  • Product Inoculation: The final product formulation containing the preservative system is inoculated with a high concentration (typically 10^5 to 10^6 CFU/mL) of a panel of specified microorganisms, including bacteria (S. aureus, E. coli, P. aeruginosa), yeast (C. albicans), and mold (A. brasiliensis).[11]

  • Incubation and Sampling: The inoculated product is stored at a controlled temperature (20-25°C) for 28 days. Samples are withdrawn at specified intervals (e.g., 7, 14, and 28 days).[11]

  • Microbial Enumeration: The number of viable microorganisms in the withdrawn samples is determined using standard plate count methods.

  • Evaluation of Efficacy: The log reduction in the microbial population from the initial inoculum level is calculated at each time point. The preservative system is deemed effective if it meets the specified log reduction criteria outlined in the pharmacopeia for the specific product category.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

antimicrobial_mechanisms cluster_paraben Paraben Mechanism cluster_novel Novel Agent Mechanism (Surfactant) Paraben Paraben Membrane Bacterial Cell Membrane Paraben->Membrane interacts with DNA_RNA Inhibition of DNA/RNA Synthesis Paraben->DNA_RNA Enzymes Inhibition of Key Enzymes (ATPase) Paraben->Enzymes Transport Disruption of Membrane Transport Membrane->Transport CellDeath1 Cell Death Transport->CellDeath1 DNA_RNA->CellDeath1 Enzymes->CellDeath1 NovelAgent Caprylyl Glycol / Ethylhexylglycerin CellMembrane Bacterial Cell Membrane NovelAgent->CellMembrane integrates into Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath2 Cell Death Leakage->CellDeath2 experimental_workflow cluster_mic MIC Determination Workflow cluster_aet Antimicrobial Effectiveness Test (AET) Workflow A1 Prepare Serial Dilutions of Antimicrobial Agent A3 Inoculate Dilutions with Microbes A1->A3 A2 Prepare Standardized Microbial Inoculum A2->A3 A4 Incubate at Optimal Conditions A3->A4 A5 Observe for Growth (Turbidity) A4->A5 A6 Determine Lowest Concentration with No Growth (MIC) A5->A6 B1 Inoculate Product with High Conc. of Microbes B2 Incubate for 28 Days B1->B2 B3 Sample at Intervals (7, 14, 28 days) B2->B3 B4 Perform Plate Counts to Enumerate Survivors B3->B4 B5 Calculate Log Reduction B4->B5 B6 Compare to Acceptance Criteria (e.g., USP 51) B5->B6

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Dodecyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and environmental responsibility is paramount. Proper disposal of chemical reagents like dodecyl 4-hydroxybenzoate is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Hazard and Disposal Information

Understanding the hazards associated with this compound is the first step toward safe disposal. The following table summarizes key hazard information and recommended disposal methods based on safety data sheets (SDS).

Hazard Classification & Precautionary StatementsDisposal Method
Hazardous to the aquatic environment, long-term hazard (Category 2) Dispose of contents/container to an approved waste disposal plant.
Harmful to aquatic life with long lasting effects Avoid release to the environment.[1]
Combustible Can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spillage Collect spillage. Sweep up and shovel into suitable containers for disposal.[2][3]

Procedural Guidance for Disposal

Adherence to a clear, procedural approach is crucial for the safe disposal of this compound. The following steps outline the recommended protocol for waste management in the laboratory.

  • Consult the Safety Data Sheet (SDS) : Before handling, always review the most current SDS for this compound. This document contains vital information on hazards, personal protective equipment (PPE), and emergency procedures.

  • Wear Appropriate Personal Protective Equipment (PPE) : Ensure that all personnel involved in the disposal process are equipped with the necessary PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, use a respirator.[4]

  • Segregate Chemical Waste : Do not mix this compound with other chemical waste unless compatibility is confirmed. Store in a designated, clearly labeled, and sealed container for hazardous waste.

  • Manage Spills : In the event of a spill, prevent the substance from entering drains or waterways.[1][2] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2][3]

  • Engage a Licensed Waste Disposal Service : The final disposal of this compound must be conducted by a licensed professional waste disposal company.[2] This ensures compliance with all local, state, and federal regulations.

  • Dispose of Contaminated Packaging : Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.

G start Start: Have Dodecyl 4-hydroxybenzoate Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe spill Is there a spill? ppe->spill contain_spill Contain and Collect Spillage Avoid Dust Formation spill->contain_spill Yes package_waste Place in a Labeled, Sealed Hazardous Waste Container spill->package_waste No contain_spill->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dodecyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Dodecyl 4-hydroxybenzoate. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk. While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is recommended to handle this compound with a high degree of caution due to its potential for skin, eye, and respiratory irritation. A conservative guideline can be taken from the related compound, 4-hydroxybenzoic acid, which has a recommended Workplace Environmental Exposure Level (WEEL) of 5 mg/m³.

Personal Protective Equipment (PPE) Summary

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical splash gogglesMust conform to EN166 (EU) or be NIOSH (US) approved.
Skin Chemical-resistant glovesNitrile rubber gloves are recommended for incidental splash protection. For tasks involving prolonged or immersive contact, heavier-duty nitrile gloves should be used. Crucially, as specific breakthrough time data for this compound is not available, gloves must be replaced immediately following any contact with the chemical. Always inspect gloves for tears or degradation before use.
Protective ClothingA standard laboratory coat is mandatory. For procedures with a higher risk of splashes or significant aerosol generation, a chemical-resistant apron or coveralls should be worn.
Respiratory NIOSH-approved respiratorFor handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for generating dust or aerosols, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[1][2][3][4][5] For enhanced protection, a P100 particulate filter can be used in combination with the organic vapor cartridge.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Engineering Controls : All handling of this compound should be performed in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. Ensure that a properly functioning eyewash station and safety shower are readily accessible and have been recently tested.

  • Donning PPE : Before beginning any work, ensure all required PPE, as detailed in the table above, is worn correctly.

  • Weighing and Dispensing : To minimize the creation of airborne particles, handle the solid compound with care. Use a spatula for transfers and perform these actions over a disposable weigh boat or a surface that can be easily decontaminated.

  • During Use : Always keep containers of this compound sealed when not in active use. Direct contact with skin and eyes must be avoided.

  • Storage : Store the chemical in a cool, dry, and well-ventilated location. Ensure it is kept separate from incompatible substances, such as strong oxidizing agents.

  • Post-Handling Procedures : Upon completion of work, thoroughly wash hands and any potentially exposed skin with soap and water. The work area and any equipment used must be decontaminated. Dispose of all contaminated gloves and other single-use PPE as hazardous waste.

Disposal Plan: A Step-by-Step Protocol for Waste Management

All waste containing this compound must be managed as hazardous waste in accordance with institutional, local, and federal regulations.

  • Unused or Surplus Product : Collect any unused or non-recyclable this compound in a designated hazardous waste container that is properly sealed and clearly labeled. Under no circumstances should this chemical be disposed of down the drain.

  • Contaminated Materials : All disposable items, including gloves, paper towels, and weighing papers that have come into contact with this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Empty Containers : Thoroughly rinse empty containers with an appropriate solvent (such as ethanol or acetone). This rinsate must be collected and treated as hazardous chemical waste.[6] After decontamination and defacing of the original labels, the container may be disposed of as regular trash, pending local regulations.[7]

  • Waste Collection : Coordinate with your institution's environmental health and safety department or a licensed professional waste disposal service for the collection and final disposal of all hazardous waste.[6]

Visual Workflow for Safe Handling and Disposal

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Verify engineering controls (fume hood) - Don appropriate PPE handling Handling - Weigh and dispense carefully - Keep containers closed prep->handling storage Storage - Cool, dry, well-ventilated area - Away from incompatibles handling->storage post_handling Post-Handling - Decontaminate work area - Wash hands thoroughly storage->post_handling collect_solid Collect Solid Waste - Unused product - Contaminated disposables post_handling->collect_solid collect_liquid Collect Liquid Waste - Rinsate from empty containers post_handling->collect_liquid label_waste Label Waste Containers - "Hazardous Waste" - Contents: this compound collect_solid->label_waste collect_liquid->label_waste dispose Final Disposal - Arrange for pickup by authorized personnel label_waste->dispose

Caption: A logical workflow illustrating the key stages of safe handling and disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.